Ala-Thr
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQICHWNXBIBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Ala-Thr Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the L-alanyl-L-threonine (Ala-Thr) dipeptide. It is intended for researchers and professionals in the fields of biochemistry, drug development, and peptide science.
Chemical Structure and Identifiers
The this compound dipeptide is formed from the amino acids L-alanine and L-threonine through a peptide bond. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid |
| Molecular Formula | C₇H₁₄N₂O₄ |
| Molecular Weight | 190.20 g/mol |
| Canonical SMILES | C[C@H](--INVALID-LINK--NC(=O)--INVALID-LINK--N)O |
| InChI Key | BUQICHWNXBIBOG-LMVFSUKVSA-N |
| CAS Number | 24032-50-6 |
Physicochemical Properties
The physicochemical properties of the this compound dipeptide are crucial for its handling, analysis, and potential applications.
| Property | Value |
| pKa₁ (α-carboxyl group) | ~2.34 (Estimated) |
| pKa₂ (α-amino group) | ~9.10 (Estimated) |
| Isoelectric Point (pI) | ~5.72 (Estimated)[1] |
| LogP | -4.01 (Extrapolated) |
| Physical Description | Solid |
Synthesis of this compound Dipeptide
The synthesis of this compound can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Both methods rely on the protection of reactive functional groups to ensure the correct peptide bond formation.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the stepwise addition of protected amino acids in a solution.[2] This method is well-suited for the synthesis of short peptides like dipeptides.
Experimental Protocol: Liquid-Phase Synthesis of L-Alanyl-L-Threonine
-
N-terminal Protection of L-Alanine:
-
Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), and a base (e.g., sodium bicarbonate) to introduce the Boc protecting group onto the amino group of alanine (B10760859).
-
Isolate the resulting Boc-Ala-OH.
-
-
C-terminal Protection of L-Threonine:
-
Protect the carboxyl group of L-threonine, for example, as a methyl or benzyl (B1604629) ester, to prevent its participation in the coupling reaction.
-
-
Coupling Reaction:
-
Dissolve the protected Boc-Ala-OH and the C-terminally protected L-threonine in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate the formation of the peptide bond.
-
Allow the reaction to proceed to completion.
-
-
Deprotection:
-
Remove the N-terminal Boc group from the dipeptide using an acid, such as trifluoroacetic acid (TFA).
-
Remove the C-terminal ester group, for instance, by saponification or hydrogenolysis, to yield the unprotected this compound dipeptide.
-
-
Purification:
-
Purify the crude dipeptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[3] This method is highly efficient and allows for easy removal of excess reagents and byproducts.
Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-L-Threonine
-
Resin Preparation:
-
Start with a resin pre-loaded with Fmoc-protected L-threonine (Fmoc-Thr-Wang resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the threonine residue, exposing the free amino group.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of Fmoc-protected L-alanine (Fmoc-Ala-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
Add the activated Fmoc-Ala-OH to the resin and allow the coupling reaction to proceed.
-
-
Cleavage and Deprotection:
-
After the final coupling step, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.
-
References
An In-depth Technical Guide on the Biological Function of L-alanyl-L-threonine
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Technical Guide on the Biological Function of L-alanyl-L-threonine
Executive Summary
This technical guide provides a detailed examination of the biological functions of the dipeptide L-alanyl-L-threonine. Currently, there is a notable scarcity of direct research on the specific biological roles and signaling pathways of L-alanyl-L-threonine. The majority of available scientific literature focuses on the individual constituent amino acids: L-alanine and L-threonine. Therefore, this document synthesizes the known biological functions of L-alanine and L-threonine to infer the potential physiological significance of L-alanyl-L-threonine. It is hypothesized that the primary role of this dipeptide is to serve as a source of these two amino acids, which are then absorbed and utilized by cells. L-alanyl-L-threonine has been identified as a metabolite in Aeromonas veronii. This guide will delve into the well-established functions of L-alanine and L-threonine, including their roles in metabolism, protein synthesis, and cellular signaling. We will also explore the general mechanisms of dipeptide transport and metabolism, providing a framework for understanding how L-alanyl-L-threonine might be processed in biological systems.
Introduction to L-alanyl-L-threonine
L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine joined by a peptide bond. While specific biological activities of the dipeptide itself are not extensively documented, its constituent amino acids are crucial for a multitude of physiological processes. It is plausible that L-alanyl-L-threonine acts as a transportable form of these amino acids, which upon hydrolysis, release L-alanine and L-threonine to participate in their respective metabolic and signaling pathways.
Biological Functions of Constituent Amino Acids
L-Alanine
L-alanine is a non-essential amino acid, meaning it can be synthesized by the human body.[1] It plays a central role in energy metabolism and the synthesis of other important molecules.
-
Energy Production: L-alanine is a key substrate for gluconeogenesis in the liver, the process of generating glucose from non-carbohydrate sources.[2][3] During periods of fasting or intense exercise, muscle tissue releases alanine, which is transported to the liver to be converted into glucose.[2] This process is a vital part of the glucose-alanine cycle.[4]
-
Protein Synthesis: As a fundamental building block of proteins, L-alanine is essential for the synthesis of various structural and functional proteins.[3][5]
-
Immune System Support: L-alanine contributes to the normal functioning of the immune system.[6]
-
Nervous System Function: It can act as a neurotransmitter in the central nervous system.[3]
L-Threonine
L-threonine is an essential amino acid, meaning it must be obtained from the diet.[3] It is critical for protein synthesis, immune function, and the structural integrity of tissues.
-
Protein Synthesis and Metabolism: L-threonine is a vital component of many proteins, including collagen and elastin, which are crucial for skin and connective tissues.[3] It is also involved in fat metabolism and can help prevent the accumulation of fat in the liver.[3]
-
Immune Function: This amino acid plays a significant role in the production of antibodies, thereby supporting a robust immune system.[3]
-
Signaling Pathways: L-threonine has been shown to be involved in regulating cell growth, differentiation, and apoptosis through various signaling pathways. It can promote the proliferation of mouse embryonic stem cells via the PI3K/Akt, MAPKs, and mTOR signaling pathways.
Potential Metabolism and Transport of L-alanyl-L-threonine
Dipeptides are typically transported into cells by specific transporters, such as the peptide transporter 1 (PEPT1) in the intestine.[7] Once inside the cell, they are generally hydrolyzed by cytoplasmic peptidases into their constituent amino acids. It is likely that L-alanyl-L-threonine follows this general pathway, serving as an efficient delivery system for L-alanine and L-threonine.
Quantitative Data
Due to the lack of specific research on L-alanyl-L-threonine, quantitative data regarding its biological functions are not available. The following tables summarize key quantitative data for its constituent amino acids.
Table 1: Quantitative Data on L-Alanine Transport
| Parameter | Value | Organism/System | Reference |
|---|---|---|---|
| System 1 (S-1) | |||
| Vm1 | ~760 pmol/s per mg of protein | Rat placental brush-border membrane vesicles | [8] |
| KT1 | 0.5 mM | Rat placental brush-border membrane vesicles | [8] |
| System 2 (S-2) | |||
| Vm2 | ~1700 pmol/s per mg of protein | Rat placental brush-border membrane vesicles | [8] |
| KT2 | 9 mM | Rat placental brush-border membrane vesicles | [8] |
| Bacterial Uptake |
| Na+-dependent uptake | 13% (E. coli K-12), 24% (E. coli EC-14) | Escherichia coli |[9] |
Table 2: Quantitative Data on L-Threonine Metabolism and Safety
| Parameter | Value | Context | Reference |
|---|
| NOAEL (No-Observed-Adverse-Effect Level) | 12 g/day | Healthy adult males (4-week supplementation) |[10] |
Experimental Protocols
As there are no specific experimental studies on the biological function of L-alanyl-L-threonine, this section provides an overview of common methodologies used to study amino acid and dipeptide function.
Amino Acid and Dipeptide Transport Assays
Objective: To measure the uptake of an amino acid or dipeptide into cells or membrane vesicles.
Methodology:
-
Cell/Vesicle Preparation: Isolate cells or prepare membrane vesicles from the tissue of interest (e.g., intestine, kidney).
-
Incubation: Incubate the cells or vesicles with a radiolabeled form of the amino acid or dipeptide (e.g., ³H-L-alanine or ¹⁴C-L-threonine) for varying time points and concentrations.
-
Separation: Rapidly separate the cells/vesicles from the incubation medium, often by filtration or centrifugation through an oil layer.
-
Quantification: Lyse the cells/vesicles and measure the amount of radioactivity incorporated using liquid scintillation counting.
-
Kinetic Analysis: Determine transport kinetics (Km and Vmax) by plotting uptake rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Cell Proliferation Assays
Objective: To assess the effect of an amino acid or dipeptide on cell growth.
Methodology:
-
Cell Culture: Plate cells in a multi-well format in a growth medium.
-
Treatment: Supplement the medium with varying concentrations of the test compound (e.g., L-threonine).
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Quantification of Proliferation: Measure cell viability or proliferation using assays such as MTT, WST-1, or by direct cell counting.
-
Data Analysis: Compare the proliferation rates of treated cells to untreated controls.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the activation of specific signaling pathways in response to a stimulus.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound of interest and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., Akt, ERK).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Logical Relationships
While no signaling pathways have been directly attributed to L-alanyl-L-threonine, the known pathways involving its constituent amino acids are presented below.
L-Threonine Signaling in Mouse Embryonic Stem Cells
L-threonine has been shown to promote the proliferation of mouse embryonic stem cells through the activation of several key signaling pathways.
L-Threonine signaling pathway in mouse embryonic stem cells.
L-Alanine and the Glucose-Alanine Cycle
The glucose-alanine cycle is a crucial metabolic pathway for transporting nitrogen from muscle to the liver and for generating glucose.
The Glucose-Alanine Cycle.
Conclusion and Future Directions
While the dipeptide L-alanyl-L-threonine has been identified as a metabolite, its specific biological functions remain largely unexplored. This guide has provided a comprehensive overview of the well-established roles of its constituent amino acids, L-alanine and L-threonine, and has outlined the general principles of dipeptide metabolism and transport. Based on this, it is reasonable to hypothesize that L-alanyl-L-threonine serves as a source of these amino acids for cellular processes.
Future research should focus on elucidating the specific biological activities of L-alanyl-L-threonine. Key areas of investigation should include:
-
Transport kinetics and specificity: Characterizing the transporters responsible for L-alanyl-L-threonine uptake.
-
Metabolic fate: Determining the rate and location of its hydrolysis and the subsequent utilization of L-alanine and L-threonine.
-
Specific biological effects: Investigating whether the dipeptide itself has any unique signaling or metabolic effects independent of its constituent amino acids.
A deeper understanding of the biological role of L-alanyl-L-threonine could have implications for nutrition, drug delivery, and the development of novel therapeutics.
References
- 1. acs.org [acs.org]
- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. collagensei.com [collagensei.com]
- 4. Alanine - Wikipedia [en.wikipedia.org]
- 5. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. All You Need to Know About L-Alanine [ahb-global.com]
- 7. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterogeneity of L-alanine transport systems in brush-border membrane vesicles from rat placenta during late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Alanine-Threonine Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of the Alanine-Threonine (Ala-Thr) peptide bond. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are working with peptides and proteins containing this specific linkage. The guide covers the physicochemical properties, conformational landscape, and experimental methodologies for the characterization of the this compound dipeptide, presenting quantitative data in a structured format and detailing experimental protocols.
Core Characteristics of the Alanine-Threonine Peptide Bond
The peptide bond is the fundamental linkage in proteins and peptides, formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. The this compound peptide bond, specifically, connects an alanine (B10760859) residue to a threonine residue. Due to resonance, the peptide bond exhibits partial double bond character, making it planar and rigid. This planarity restricts free rotation around the C-N bond, influencing the conformational freedom of the polypeptide chain.
The side chains of alanine (a methyl group) and threonine (a hydroxyl-containing isopropyl group) impart specific properties to the local peptide environment. The relatively small and non-polar alanine side chain contrasts with the larger, polar, and hydrogen-bonding capable threonine side chain. This difference influences the accessible conformations and potential intermolecular interactions of the this compound moiety.
Physicochemical Properties
The presence of the hydroxyl group in the threonine side chain allows for the formation of hydrogen bonds, which can influence the local conformation and interactions with solvent or other molecules. The this compound dipeptide is a metabolite and can exist in different tautomeric forms.
Quantitative Data for the Alanine-Threonine Peptide Bond
The following tables summarize the key quantitative data for the this compound peptide bond, derived from experimental and computational studies. These values provide a baseline for understanding the geometry and energetics of this specific dipeptide linkage.
Bond Lengths and Angles
The bond lengths and angles of the peptide backbone are relatively conserved, though minor variations can occur due to the nature of the adjacent amino acid side chains and the overall protein conformation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value (Å or °) |
| Bond Lengths | ||||
| C-N Bond Length | C | N | ~1.33 Å | |
| N-Cα Bond Length | N | Cα | ~1.45 Å | |
| Cα-C Bond Length | Cα | C | ~1.52 Å | |
| Bond Angles | ||||
| Cα-C-N Angle | Cα | C | N | ~116° |
| C-N-Cα Angle | C | N | Cα | ~121° |
| N-Cα-C Angle | N | Cα | C | ~111° |
Note: These are generalized values for peptide bonds. Specific values for this compound may vary slightly based on the conformational state and environment.
Conformational Landscape: Dihedral Angles and Energies
The conformation of the peptide backbone is defined by the torsional angles phi (φ), psi (ψ), and omega (ω). The ω angle is typically close to 180° (trans configuration) due to the planarity of the peptide bond. The allowed combinations of φ and ψ angles are visualized in a Ramachandran plot. For an L-amino acid like alanine followed by threonine, the most favored regions in the Ramachandran plot are the right-handed alpha-helical region (φ ≈ -57°, ψ ≈ -47°) and the beta-sheet region (φ ≈ -135°, ψ ≈ +135°).
The relative energies of different conformations of the this compound dipeptide can be determined through computational modeling. The presence of the β-branched threonine side chain can introduce some steric constraints compared to a dipeptide with two non-branched residues.
| Conformation | Approximate φ (°) | Approximate ψ (°) | Relative Energy (kcal/mol) |
| β-sheet (extended) | -139 | +135 | ~0.0 |
| Right-handed α-helix | -57 | -47 | ~0.5 - 1.5 |
| Left-handed α-helix | +57 | +47 | Higher Energy |
Note: The relative energies are estimates based on computational studies of similar dipeptides. The β-sheet conformation is generally the global energy minimum for many short peptides in the gas phase.
Experimental Protocols
The characterization of the this compound peptide bond involves a combination of synthesis, purification, and structural analysis techniques.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin. This is typically done using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure in DMF. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the threonine residue using a 20% solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: Couple the next amino acid, Fmoc-Ala-OH, to the deprotected N-terminus of the resin-bound threonine using the same coupling reagents as in step 2.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (t-butyl from threonine) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).
-
Purification: Precipitate the crude peptide in cold diethyl ether. The purified this compound dipeptide is then obtained by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.
NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a known amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
-
1D ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts of the different protons in the dipeptide. The approximate chemical shifts (in ppm) are:
-
Ala Hα: ~4.1
-
Ala Hβ: ~1.4 (doublet)
-
Thr Hα: ~4.2
-
Thr Hβ: ~4.0
-
Thr Hγ: ~1.2 (doublet)
-
Amide NHs: ~8.0-8.5
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same amino acid residue (e.g., Hα to Hβ in alanine, and Hα to Hβ, Hβ to Hγ in threonine).
-
TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is useful for assigning all protons of a particular amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in space (< 5 Å), providing information about the peptide's conformation and the relative orientation of the amino acid residues.
-
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
-
Crystallization: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., water or a buffer). Screen a wide range of crystallization conditions using techniques like vapor diffusion (hanging drop or sitting drop). This involves mixing the peptide solution with a precipitant solution (containing salts, polymers like PEG, and buffers at various pH values).
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using methods like direct methods or molecular replacement (if a similar structure is known). An electron density map is then calculated.
-
Model Building and Refinement: An atomic model of the this compound dipeptide is built into the electron density map. The model is then refined to improve the fit with the experimental data, resulting in a final high-resolution crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to study the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone.
-
Sample Preparation: The this compound dipeptide can be analyzed as a solid (e.g., in a KBr pellet), a hydrated film, or in solution. For solution studies, D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the amide I region.
-
Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.
-
Spectral Analysis: The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure. The position of the amide I peak can indicate the presence of different conformations:
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.
-
β-turn: ~1660-1685 cm⁻¹
-
Random coil: ~1640-1650 cm⁻¹
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by the this compound dipeptide are not extensively documented, dipeptides, in general, are emerging as important signaling molecules.[1] Proteolytic cleavage of proteins and larger peptides is a common mechanism for generating signaling molecules. The this compound peptide bond can be a target for certain proteases, and its cleavage could initiate or modulate a signaling cascade. For instance, some elastase-like proteases have been shown to cleave at alanine and threonine residues.[2]
Visualizations
Caption: A typical experimental workflow for the characterization of an this compound peptide bond.
References
The Zwitterionic Structure of Ala-Thr
An In-depth Technical Guide on the Zwitterionic Structure and Isoelectric Point of the Dipeptide Ala-Thr
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the zwitterionic nature of the dipeptide Alanyl-Threonine (this compound), its isoelectric point (pI), and the principles behind its determination. Understanding these properties is crucial for applications in drug development, protein engineering, and various biochemical analyses.
In aqueous solutions, peptides and their constituent amino acids exist predominantly as zwitterions, or dipolar ions.[1][2] A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[2] For the dipeptide this compound, the zwitterionic form arises from an intramolecular acid-base reaction where the acidic carboxylic acid group (-COOH) at the C-terminus of Threonine donates a proton to the basic amino group (-NH2) at the N-terminus of Alanine.
The resulting zwitterionic structure of this compound possesses a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). The side chains of both Alanine (a methyl group) and Threonine (a hydroxyl group) are uncharged at physiological pH.
The equilibrium between the non-ionic form and the zwitterionic form in an aqueous solution heavily favors the zwitterion. This is due to the stabilization of the separated charges by the high dielectric constant of water and hydrogen bonding with water molecules.[2]
Isoelectric Point (pI) of this compound
The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[3] At this pH, the concentration of the zwitterion is maximized, and the molecule will not migrate in an electric field, a principle utilized in techniques like isoelectric focusing.[4][5] The solubility of peptides is often at its minimum at their pI.[3][6]
For a dipeptide like this compound with non-ionizable side chains, the pI can be calculated by averaging the pKa values of the two ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group.[4][5]
pI = ½ (pKa₁ + pKa₂)
Where:
-
pKa₁ is the acid dissociation constant of the C-terminal carboxyl group.
-
pKa₂ is the acid dissociation constant of the N-terminal amino group.
The pKa values of the terminal groups in a peptide are slightly different from those in free amino acids due to the influence of the adjacent peptide bond. For this compound, the relevant pKa values are those for the N-terminal amino group of Alanine and the C-terminal carboxyl group of Threonine.
Quantitative Data for pI Calculation
The following table summarizes the typical pKa values for the functional groups of Alanine and Threonine, which are used to estimate the pI of the this compound dipeptide.
| Amino Acid | Functional Group | pKa Value |
| Alanine | α-Carboxyl | ~2.34[7][8] |
| α-Amino | ~9.69[7][8] | |
| Threonine | α-Carboxyl | ~2.09[7][9] |
| α-Amino | ~9.10[7][9] | |
| Side Chain (-OH) | ~13 |
For the dipeptide this compound, we use the pKa of the N-terminal amino group of Alanine (pKa₂) and the C-terminal carboxyl group of Threonine (pKa₁).
-
pKa₁ (C-terminal -COOH of Threonine): ~2.09
-
pKa₂ (N-terminal -NH₃⁺ of Alanine): ~9.69
Calculated pI for this compound:
pI = ½ (2.09 + 9.69) = 5.89
This calculated value is an estimation. The actual experimental pI may vary slightly.
Ionic Forms of this compound at Different pH Values
The net charge of the this compound dipeptide is dependent on the pH of the solution.
-
At a pH below the pI (e.g., pH < 2.09): Both the carboxyl and amino groups are protonated, resulting in a net positive charge (+1).
-
At a pH equal to the pI (~5.89): The peptide exists predominantly in its zwitterionic form with a net charge of zero.
-
At a pH above the pI (e.g., pH > 9.69): Both the carboxyl and amino groups are deprotonated, resulting in a net negative charge (-1).
The following diagram illustrates the equilibrium between the different ionic forms of this compound.
Experimental Determination of Isoelectric Point
While the pI can be estimated through calculation, it is best determined experimentally.[10] Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used for this purpose.
Principle of Isoelectric Focusing
IEF separates molecules, such as peptides, based on their pI. The separation is carried out in a gel matrix that contains a stable pH gradient. When a mixture of peptides is applied to the gel and an electric field is established, the peptides will migrate towards the electrode with the opposite charge.
A peptide with a net positive charge (at a pH below its pI) will move towards the cathode (negative electrode). As it moves through the pH gradient, it will encounter regions of increasing pH. This will cause its acidic groups to deprotonate, reducing its net positive charge. Conversely, a peptide with a net negative charge (at a pH above its pI) will move towards the anode (positive electrode) into regions of lower pH, causing its basic groups to become protonated and reducing its net negative charge.
This migration continues until the peptide reaches a point in the pH gradient that is equal to its pI. At this point, the peptide has no net charge and will cease to migrate in the electric field.
Simplified Experimental Workflow for Isoelectric Focusing
The following diagram outlines a simplified workflow for determining the pI of this compound using IEF.
Conclusion
The zwitterionic nature and isoelectric point of the this compound dipeptide are fundamental physicochemical properties that govern its behavior in solution. A thorough understanding of these characteristics is essential for researchers and professionals in the fields of biochemistry and drug development for applications ranging from peptide synthesis and purification to the formulation of peptide-based therapeutics. While theoretical calculations provide a good estimate of the pI, experimental methods like isoelectric focusing are indispensable for accurate determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Zwitterion - Wikipedia [en.wikipedia.org]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 6. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 7. Ch27 pKa and pI values [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
The Biological Significance of Alanine-Threonine (Ala-Thr) Containing Peptides: A Technical Guide for Researchers
An In-depth Exploration of the Metabolic, Immunomodulatory, and Bioactive Roles of Peptides Incorporating the Ala-Thr Motif
Introduction
Peptides, short chains of amino acids, are fundamental signaling molecules in a vast array of physiological processes. Their specificity and diversity make them a focal point in drug discovery and biomedical research. This technical guide delves into the core biological roles of peptides containing the Alanine-Threonine (this compound) sequence. While simple di- and tripeptides containing this motif are recognized as metabolites, longer peptide sequences incorporating this compound derived from endogenous proteins exhibit significant and diverse bioactivities, including immunomodulation and enzyme inhibition. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the current understanding of this compound containing peptides, their mechanisms of action, and the experimental methodologies used to investigate them.
Metabolic Role of this compound Containing Peptides
Simple peptides containing the Alanine-Threonine sequence, such as the dipeptides this compound and Thr-Ala, and the tripeptide Thr-Ala-Ala, are recognized as metabolites in various organisms[1][2][3]. Their presence suggests involvement in the intricate network of metabolic pathways. The constituent amino acids, L-Alanine and L-Threonine, are integral to central metabolism.
-
L-Alanine is a non-essential amino acid that plays a crucial role in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver.
-
L-Threonine is an essential amino acid and a key component in protein synthesis and metabolism. It can be catabolized through multiple pathways, contributing to the pool of intermediates for the tricarboxylic acid (TCA) cycle[4].
The di- and tripeptides themselves are likely intermediates in protein turnover, being products of protein degradation or precursors for protein synthesis. Their specific signaling roles as independent bioactive molecules are an area of ongoing research.
Immunomodulatory Functions
The presence of Alanine and Threonine within peptide sequences is of particular importance in the context of the immune system, specifically in T-cell recognition of antigens.
T-Cell Receptor (TCR) Recognition
T-cells recognize peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells[5]. The specific amino acid residues of the peptide that are exposed and available for interaction with the T-cell receptor (TCR) are critical for the strength and specificity of the immune response. Both Alanine and Threonine can serve as key contact points for the TCR. The substitution of these amino acids can significantly alter the binding affinity and the subsequent T-cell response, leading to either activation or tolerance[6]. This highlights the potential for designing this compound containing peptides as immunomodulatory agents in vaccines or for treating autoimmune diseases.
T-Helper Cell Polarization
Elastin-derived peptides (EDPs), which are generated during the degradation of the extracellular matrix protein elastin (B1584352), have been shown to influence the differentiation of T-helper (Th) cells. These peptides, which can be rich in Alanine, can promote a Th1-type immune response, characterized by the production of pro-inflammatory cytokines. This suggests a role for Ala-containing peptides in modulating the cellular immune response in inflammatory conditions[7].
A hypothetical signaling pathway for T-cell activation by an this compound containing peptide is presented below.
Enzyme Inhibition
Bioactive peptides derived from food sources, such as casein (milk protein), have been shown to possess a range of biological activities, including the inhibition of enzymes like Angiotensin-Converting Enzyme (ACE)[8]. ACE plays a crucial role in regulating blood pressure, and its inhibition is a key therapeutic strategy for hypertension.
While specific IC50 values for simple this compound peptides as ACE inhibitors are not widely reported, numerous studies have identified potent ACE-inhibitory peptides with varying sequences. The inhibitory activity is highly dependent on the peptide's amino acid composition and sequence. The table below presents IC50 values for various food-derived and synthetic peptides as ACE inhibitors, illustrating the range of potencies observed.
| Peptide Sequence | Source | IC50 Value | Reference |
| Val-Trp | Chlorella sorokiniana | 0.58 µM | [9] |
| Ile-Trp | Chlorella sorokiniana | 0.50 µM | [9] |
| Leu-Trp | Chlorella sorokiniana | 1.11 µM | [9] |
| YYWK | Synthetic | 19.98 ± 8.19 μM | [10] |
| WWDW | Synthetic | 36.76 ± 1.32 μM | [10] |
| LCP | Synthetic | 8.25 ± 0.71 µM | [11] |
| AKP | Synthetic | 719.90 ± 16.04 µM | [11] |
| LIIPEH | Rice Wine Lees | 60.49 ± 5.78 µg/ml | [12] |
| LIIPQH | Rice Wine Lees | 120.10 ± 9.31 µg/ml | [12] |
Other Biological Activities
Chemotaxis
Elastin-derived peptides, such as the repeating hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), have demonstrated chemotactic activity for fibroblasts and monocytes[13][14][15][16]. This suggests a role for these peptides in wound healing and tissue repair by recruiting key cell types to the site of injury.
Osteogenic Differentiation
EDPs have also been shown to induce an osteogenic response in vascular smooth muscle cells[7]. This activity is thought to be mediated through the elastin-laminin receptor and may be enhanced by the presence of transforming growth factor-beta 1 (TGF-β1). This finding has implications for understanding and potentially treating vascular calcification.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of this compound containing peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, etc.)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, DIC, and Oxyma in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
ACE Inhibition Assay
The inhibitory activity of peptides against ACE can be determined spectrophotometrically.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
Borate (B1201080) buffer
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Test peptide
Procedure:
-
Pre-incubate the test peptide with the ACE solution in borate buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate and incubate for 60 minutes at 37°C.
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid product with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the hippuric acid in water.
-
Measure the absorbance at 228 nm.
-
Calculate the percentage of inhibition relative to a control without the peptide inhibitor[17].
T-Cell Polarization Assay
The effect of peptides on T-helper cell differentiation can be assessed by measuring cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation
-
Test peptide
-
ELISA kits for IFN-γ (Th1) and IL-4 (Th2)
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs in RPMI-1640 medium supplemented with FBS.
-
Stimulate the T-cells with PHA or anti-CD3/CD28 beads in the presence or absence of the test peptide.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of IFN-γ and IL-4 in the supernatant using ELISA kits[18][19][20].
Conclusion and Future Directions
Peptides containing the Alanine-Threonine sequence represent a diverse group of molecules with roles ranging from fundamental metabolism to complex immunomodulation. While the specific biological functions of simple this compound di- and tripeptides remain an active area of investigation, larger peptides incorporating this motif, particularly those derived from endogenous proteins like elastin and casein, exhibit potent and varied bioactivities. These include influencing T-cell responses, inhibiting key enzymes in physiological regulation, and promoting cellular processes such as chemotaxis and differentiation.
Future research should focus on elucidating the specific signaling pathways modulated by this compound containing peptides and quantifying their bioactivity with greater precision. The development of more targeted studies on these peptides will undoubtedly open new avenues for the design of novel therapeutics for a wide range of diseases, from hypertension to inflammatory and autoimmune disorders. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers to further explore the therapeutic potential of this important class of peptides.
References
- 1. Alanylthreonine | C7H14N2O4 | CID 6427004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thr-Ala-Ala | C10H19N3O5 | CID 71728352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thr-Ala | C7H14N2O4 | CID 7010578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Elastin-derived peptides and TGF-beta1 induce osteogenic responses in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight of Ala-Thr Dipeptide
This technical guide provides a comprehensive overview of the molecular weight of the alanyl-threonine (Ala-Thr) dipeptide. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies related to peptide characteristics. This document details the molecular weights of the constituent amino acids, the calculation of the dipeptide's molecular weight, and a conceptual protocol for its determination.
Data Presentation: Molecular Weight Summary
The following table summarizes the molecular weights of alanine (B10760859), threonine, and the resultant this compound dipeptide.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| L-Alanine (Ala) | C₃H₇NO₂ | 89.0932[1] |
| L-Threonine (Thr) | C₄H₉NO₃ | 119.1192[2] |
| This compound Dipeptide | C₇H₁₄N₂O₄ | 190.1974 |
| Water (H₂O) | H₂O | 18.015 |
Note: The molecular weight of the dipeptide is calculated by summing the molecular weights of the individual amino acids and subtracting the molecular weight of a water molecule, which is lost during the formation of the peptide bond.
Experimental Protocols: Determination of Molecular Weight
The determination of a dipeptide's molecular weight is a fundamental biochemical calculation. The following protocol outlines the theoretical steps for calculating the molecular weight of the this compound dipeptide.
Principle
The formation of a peptide bond between two amino acids is a dehydration reaction, also known as a condensation reaction. In this process, the carboxyl group (-COOH) of one amino acid reacts with the amino group (-NH₂) of the other amino acid. This reaction results in the formation of a covalent bond (the peptide bond) and the elimination of one molecule of water (H₂O).
Consequently, the molecular weight of the resulting dipeptide is the sum of the molecular weights of the two individual amino acids minus the molecular weight of the water molecule that was removed.
Calculation Steps
-
Obtain the molecular weight of the first amino acid (Alanine):
-
Obtain the molecular weight of the second amino acid (Threonine):
-
Obtain the molecular weight of water:
-
The molecular formula for water is H₂O.
-
The molecular weight is calculated as: (2 * 1.008) + (1 * 15.999) = 18.015 g/mol .
-
-
Calculate the molecular weight of the this compound dipeptide:
-
(Molecular Weight of Alanine) + (Molecular Weight of Threonine) - (Molecular Weight of Water)
-
89.0932 g/mol + 119.1192 g/mol - 18.015 g/mol = 190.1974 g/mol . This calculated value is consistent with the experimentally derived molecular weight for the Thr-Ala dipeptide of 190.20 g/mol .[10]
-
Mandatory Visualization: Peptide Bond Formation
The following diagram illustrates the condensation reaction between alanine and threonine to form an this compound dipeptide, highlighting the elimination of a water molecule.
References
- 1. Alanine [webbook.nist.gov]
- 2. Threonine [webbook.nist.gov]
- 3. chem.winthrop.edu [chem.winthrop.edu]
- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Alanine | 56-41-7 [chemicalbook.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 8. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]
- 9. webqc.org [webqc.org]
- 10. Thr-Ala | C7H14N2O4 | CID 7010578 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ala-Thr Sequence: A Subtle Yet Significant Motif in Protein Architecture and Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein structure and function, even the simplest dipeptide sequences can carry profound significance. The Alanine-Threonine (Ala-Thr) sequence, composed of a small, nonpolar amino acid and a polar, hydroxyl-containing residue, represents a fascinating case of how subtle variations in the polypeptide chain can influence local conformation, stability, and biological activity. While not as extensively characterized as some canonical motifs, the this compound sequence is implicated in critical aspects of protein biology, from providing structural stability to serving as a key site for post-translational modifications that govern cellular signaling. This technical guide provides a comprehensive overview of the this compound motif, summarizing its structural and functional characteristics, detailing relevant experimental methodologies, and offering insights for its consideration in drug development.
Structural and Conformational Properties of the this compound Motif
Alanine, with its small methyl side chain, exhibits a high degree of conformational flexibility and is frequently found in both α-helices and β-sheets.[5][6] Threonine, with its bulkier β-branched side chain containing a hydroxyl group, has more restricted conformational freedom compared to Alanine.[7] The presence of the Cβ branch in threonine can influence its preference for certain secondary structures.
Table 1: General Conformational Preferences of Alanine and Threonine
| Amino Acid | Preferred Secondary Structure(s) | General Ramachandran Plot Regions | Notes |
| Alanine (Ala) | α-helix, β-sheet | Occupies both α-helical and β-sheet regions with high frequency. | High propensity for α-helix formation. |
| Threonine (Thr) | β-sheet | More restricted than Alanine, with a preference for the β-sheet region. | The hydroxyl group can form hydrogen bonds, influencing local structure. |
The juxtaposition of the flexible Alanine and the more constrained Threonine in an this compound sequence suggests a nuanced conformational landscape. The Ala residue can adopt a wider range of φ/ψ angles, potentially accommodating the structural preferences of the neighboring Thr. The hydroxyl group of the Threonine side chain can also form hydrogen bonds with the peptide backbone or other side chains, further influencing the local structure.
Functional Roles of the this compound Sequence
The functional significance of the this compound motif is multifaceted, ranging from contributing to protein stability to acting as a crucial site for post-translational modifications that regulate protein activity.
Contribution to Protein Stability
The substitution of Alanine with Threonine, or vice versa, can have measurable effects on protein stability. In a study on thioredoxin from a psychrophilic bacterium, a Thr-to-Ala mutation was shown to destabilize α-helices, leading to reduced packing density.[8][9][10] This suggests that the hydroxyl group of Threonine can participate in stabilizing interactions, such as hydrogen bonds, that are absent with the nonpolar Alanine. The thermodynamic consequences of such mutations can be subtle but are critical for protein function in different environments.
Post-Translational Modifications: A Hub for Regulation
Threonine residues are primary targets for several critical post-translational modifications (PTMs), most notably phosphorylation. The presence of an Ala residue adjacent to a Thr can influence the recognition of that Thr by protein kinases.
Phosphorylation:
Protein kinases recognize and phosphorylate specific consensus sequences. While a universal this compound phosphorylation motif does not exist, the Ala residue at the -1 position relative to the phosphorylatable Threonine (pT) is a feature of some kinase recognition sites. For example, some Ser/Thr kinases show a preference for certain amino acids surrounding the target residue, and the small, non-polar nature of Alanine can be a determining factor.[11][12]
The phosphorylation of a Thr within an this compound motif can induce significant conformational changes, creating binding sites for other proteins and triggering downstream signaling events. This "phospho-switch" is a fundamental mechanism in cellular signal transduction.
Table 2: Kinase Families and General Recognition Motifs
| Kinase Family | General Recognition Motif (pS/pT = phospho-Ser/Thr) | Role of Residues Adjacent to Phosphorylation Site |
| MAP Kinases (e.g., Erk1/2) | P-X-pS/pT-P (Proline-directed) | Proline at the +1 position is often critical. |
| AGC Kinases (e.g., PKA, Akt) | R-X-X-pS/pT-Φ (Φ = hydrophobic residue) | Basic residues (Arg) at -2 and -3 positions are important for substrate recognition. |
| CDK Family | pS/pT-P-X-K/R | Proline at the +1 position is a key determinant. |
While these are general motifs, the specific context, including the presence of an Ala at the -1 or other nearby positions, contributes to the efficiency and specificity of phosphorylation.
Role in Larger Structural and Functional Motifs
The this compound sequence is often found within larger, functionally significant repeat regions. For instance, Pro-Ala-Thr (PAT) repeats have been identified in viral proteins, where they play a role in determining the cellular localization of the protein and its interaction partners.[13] The iterative nature of these repeats can create extended structures that serve as scaffolds for protein-protein interactions.
Experimental Protocols for Studying the this compound Motif
A variety of experimental techniques can be employed to investigate the structural and functional properties of the this compound sequence.
Solid-Phase Peptide Synthesis (SPPS)
To study the intrinsic properties of the this compound motif or its role within a larger peptide, custom peptides can be synthesized using SPPS.
Protocol for Fmoc/tBu-based Solid-Phase Peptide Synthesis of an this compound Containing Peptide:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Ala-OH) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.[7][14][15][16][17]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids (e.g., Fmoc-Thr(tBu)-OH, followed by Fmoc-Ala-OH) using the same coupling and deprotection steps. The hydroxyl group of Threonine is typically protected with a tert-butyl (tBu) group.
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Protocol for 2D NMR Analysis of an this compound Dipeptide:
-
Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., H₂O/D₂O 9:1) to a concentration of 1-5 mM. Adjust the pH to the desired value.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective atoms in the this compound dipeptide. The characteristic chemical shifts of Alanine and Threonine protons will aid in this process.[1][18]
-
Structural Analysis: Analyze the NOE cross-peaks to determine inter-proton distances. Use these distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures consistent with the NMR data.
Table 3: Typical ¹H NMR Chemical Shift Ranges for Alanine and Threonine Residues
| Proton | Alanine (Ala) | Threonine (Thr) |
| NH | 8.1 - 8.5 ppm | 8.0 - 8.4 ppm |
| Hα | 4.1 - 4.5 ppm | 4.2 - 4.6 ppm |
| Hβ | 1.3 - 1.7 ppm | 4.0 - 4.4 ppm |
| γ-CH₃ | N/A | 1.1 - 1.5 ppm |
Note: Chemical shifts are dependent on the local environment and can vary.
Mass Spectrometry (MS)
Mass spectrometry is essential for verifying the mass of synthesized peptides and for identifying post-translational modifications, such as phosphorylation.
Protocol for Analysis of an this compound Containing Phosphopeptide by MS:
-
Sample Preparation and Enrichment: If analyzing a complex mixture, enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
Mass Analysis: Analyze the sample using a mass spectrometer, such as a MALDI-TOF or an ESI-Q-TOF instrument.
-
Tandem Mass Spectrometry (MS/MS): Select the ion corresponding to the phosphopeptide and subject it to fragmentation (e.g., by collision-induced dissociation - CID).
-
Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence and pinpoint the site of phosphorylation. The loss of a phosphate (B84403) group (neutral loss of 98 Da from the precursor ion or fragment ions containing the phosphosite) is a characteristic signature of phosphorylation.[2][19]
Visualizing Workflows and Pathways
Logical Workflow for Investigating an this compound Motif
The following diagram illustrates a typical workflow for the comprehensive investigation of an this compound motif in a protein of interest.
Hypothetical Signaling Pathway Involving this compound Phosphorylation
This diagram illustrates a hypothetical signaling pathway where the phosphorylation of a Threonine within an this compound motif acts as a molecular switch.
Implications for Drug Development
The this compound motif, particularly when it is a site of regulatory phosphorylation, can be an attractive target for drug development.
-
Kinase Inhibitors: If the phosphorylation of an this compound motif is implicated in a disease state, developing inhibitors against the specific upstream kinase can be a viable therapeutic strategy.
-
Targeting Protein-Protein Interactions: The phosphorylated Ala-pThr motif can create a binding interface for other proteins. Small molecules designed to mimic this phosphomotif or to block the binding pocket on the effector protein could be developed to modulate the signaling pathway.
-
Allosteric Modulation: Molecules that bind near the this compound motif could allosterically modulate the protein's conformation, either preventing or enhancing its phosphorylation or its interaction with other proteins.
Conclusion
The this compound sequence, while seemingly simple, embodies the complexity and subtlety of protein structure and function. Its conformational properties, influenced by the distinct characteristics of its constituent amino acids, and its role as a potential site for critical post-translational modifications, underscore its importance in protein biology. For researchers in drug development, a thorough understanding of such motifs, aided by the experimental and computational approaches outlined in this guide, can unveil new opportunities for therapeutic intervention. As our knowledge of the proteome continues to expand, the significance of these seemingly minor sequence features will undoubtedly become even more apparent.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. Dependence of α-helical and β-sheet amino acid propensities on the overall protein fold type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thr-to-Ala Mutation Leads to a Larger Aromatic Pair and Reduced Packing Density in α1,α3-Helices during Thioredoxin Cold Adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thr-to-Ala Mutation Leads to a Larger Aromatic Pair and Reduced Packing Density in α1,α3-Helices during Thioredoxin Cold Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An atlas of substrate specificities for the human serine/threonine kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. researchgate.net [researchgate.net]
Conformational Landscape of the Ala-Thr Dipeptide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational preferences of the Alanine-Threonine (Ala-Thr) dipeptide, a fundamental building block of many therapeutic proteins and peptides. Understanding the three-dimensional structure and dynamic behavior of dipeptides is paramount in rational drug design, as local conformational biases can significantly influence the overall structure, stability, and function of larger biomolecules. This document summarizes key quantitative data, details the primary experimental and computational methodologies used in conformational analysis, and provides visual representations of critical concepts and workflows to aid researchers, scientists, and drug development professionals in this field.
Introduction to Dipeptide Conformational Analysis
The biological function of proteins and peptides is intrinsically linked to their three-dimensional structure. This structure is dictated by the sequence of amino acids and the rotational freedom around the single bonds of the polypeptide backbone. The conformation of a dipeptide, the simplest unit containing a peptide bond, is primarily described by two dihedral angles: phi (φ) and psi (ψ).[1][2] The φ angle represents the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond.[1][2] The planarity of the peptide bond (due to partial double-bond character) restricts rotation around the C-N bond (ω angle), which is typically found in the trans conformation (~180°).[1]
The graphical representation of the energetically allowed combinations of φ and ψ angles is known as a Ramachandran plot.[1][3] Steric hindrance between atoms in the backbone and side chains limits the possible conformations, resulting in specific "allowed" regions within the plot that correspond to common secondary structures like α-helices and β-sheets.[3][4][5] The this compound dipeptide, with its small, non-polar alanine (B10760859) residue and polar, hydroxyl-containing threonine residue, presents an interesting case study in how differing side-chain properties can influence backbone conformation.
Stable Conformations of the this compound Dipeptide
While extensive datasets specifically detailing all stable conformations of the this compound dipeptide are proprietary or spread across numerous computational studies, the general principles can be understood by examining the well-studied alanine dipeptide as a model system and considering the influence of the threonine side chain. The primary low-energy conformations are found in the α-helical and β-sheet regions of the Ramachandran plot.
The threonine side chain, with its β-carbon, introduces more steric hindrance than the simple methyl group of alanine, which can further restrict the allowed φ and ψ angles. The hydroxyl group of threonine can also participate in intramolecular hydrogen bonding, potentially stabilizing certain conformations.
Below is a summary of the major conformational regions and their corresponding approximate dihedral angles, primarily based on the alanine dipeptide model.
| Conformation | Approximate φ Angle | Approximate ψ Angle |
| Right-handed α-helix (αR) | -57° | -47° |
| β-sheet | -130° | +140° |
| Left-handed α-helix (αL) | +57° | +47° |
Experimental Protocols for Conformational Analysis
The determination of dipeptide conformations relies on a combination of experimental and computational techniques. The two primary experimental methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[6][7][8] For dipeptides, NMR can provide information on dihedral angles through the measurement of scalar (J) couplings.
Detailed Methodology for Dipeptide Conformational Analysis using NMR:
-
Sample Preparation:
-
Dissolve the synthesized and purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
-
Adjust the pH of the sample to the desired value, as conformational preferences can be pH-dependent.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.
-
Perform two-dimensional (2D) NMR experiments to resolve overlapping signals and establish proton connectivity. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for assigning protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous assignment of all protons belonging to a particular residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which can help define the overall three-dimensional structure.
-
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton chemical shifts based on the COSY and TOCSY spectra.
-
Measure the three-bond J-coupling constant between the amide proton and the α-proton (³J(HN,Hα)).
-
Use the Karplus equation to relate the measured ³J(HN,Hα) value to the dihedral angle φ. The Karplus equation is an empirical relationship of the form: ³J(HN,Hα) = Acos²(θ - 60°) - Bcos(θ - 60°) + C where θ is the dihedral angle, and A, B, and C are empirically derived parameters.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state.[9][10][11]
Detailed Methodology for Dipeptide Crystallography:
-
Crystallization:
-
Prepare a highly purified and concentrated solution of the this compound dipeptide.
-
Screen a wide range of crystallization conditions, varying parameters such as pH, temperature, precipitating agent (e.g., salts, polymers), and dipeptide concentration. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Monitor the crystallization trials regularly for the formation of single, well-ordered crystals.
-
-
Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Cryo-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, space group, and intensities of the diffraction spots.
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules like dipeptides, direct methods are often successful.
-
Build an atomic model of the this compound dipeptide into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data until the calculated and observed diffraction patterns show good agreement.
-
Validate the final structure using various quality metrics.
-
Computational Chemistry in Conformational Analysis
Computational methods are indispensable for exploring the potential energy surface of a dipeptide and identifying stable conformations.[12][13][14]
Typical Workflow for Computational Conformational Analysis:
-
Initial Structure Generation: Create an initial 3D structure of the this compound dipeptide.
-
Conformational Search: Systematically rotate the φ and ψ dihedral angles and perform energy minimization at each step to generate a Ramachandran plot.
-
High-Level Energy Calculations: For the low-energy conformations identified, perform more accurate quantum mechanical calculations (e.g., using Density Functional Theory or Møller-Plesset perturbation theory) to obtain their relative energies.
-
Solvent Effects: Incorporate the effects of a solvent (e.g., water) using implicit or explicit solvent models, as solvation can significantly influence conformational preferences.
Visualizing Key Concepts and Workflows
Diagrams
Caption: Chemical structure of the this compound dipeptide.
Caption: Workflow for conformational analysis of dipeptides.
Caption: Relationship between this compound and major conformations.
Conclusion
The conformational analysis of the this compound dipeptide, and dipeptides in general, provides fundamental insights into the structural preferences of polypeptide chains. A synergistic approach, combining the strengths of experimental techniques like NMR and X-ray crystallography with the exploratory power of computational chemistry, is essential for a comprehensive understanding. The data and methodologies presented in this guide serve as a valuable resource for researchers in drug development, aiding in the design of novel peptide and protein-based therapeutics with optimized structure and function.
References
- 1. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. exercises:2015_ethz_mmm:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]
- 14. exercises:2016_ethz_mmm:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]
Solubility of Ala-Thr Dipeptide: A Technical Guide for Researchers
An In-depth Analysis of Physicochemical Properties and Experimental Methodologies for Alanine-Threonine Dipeptide Solubility Determination
The solubility of peptides is a critical parameter in drug development, biochemical research, and pharmaceutical formulation. Understanding the solubility of a specific dipeptide like L-Alanyl-L-Threonine (Ala-Thr) in various solvents is essential for its handling, purification, and application. This technical guide provides a comprehensive overview of the known physicochemical properties of the this compound dipeptide, detailed experimental protocols for solubility determination, and a qualitative analysis of its expected solubility behavior in different solvent systems.
Physicochemical Properties of this compound Dipeptide
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility. The dipeptide is composed of L-Alanine, a small, nonpolar amino acid, and L-Threonine, a polar, uncharged amino acid containing a hydroxyl group. This combination imparts a degree of polarity to the molecule. Key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H14N2O4 | PubChem |
| Molecular Weight | 190.20 g/mol | PubChem |
| XLogP3 | -3.9 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Table 1: Physicochemical properties of L-Alanyl-L-Threonine.
The negative XLogP3 value indicates a hydrophilic nature, suggesting a preference for polar solvents. The presence of multiple hydrogen bond donors and acceptors further supports its potential for favorable interactions with protic solvents like water.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound dipeptide in a range of different solvents is not extensively published. Research has focused more on the solubility of its constituent amino acids, L-Alanine and L-Threonine, in various aqueous and organic solvent mixtures. Studies on other dipeptides, such as those combining Alanine and Glycine, have shown that solubility is highly dependent on the amino acid sequence and the solvent composition. For instance, the solubility of dipeptides in ethanol-water and DMSO-water mixtures has been investigated, revealing complex, non-linear relationships.[1]
Given the absence of specific data for this compound, this guide provides detailed experimental protocols that can be employed to determine its solubility in solvents of interest.
Experimental Protocols for Solubility Determination
The determination of peptide solubility is a fundamental experimental procedure. The two most common methods are the gravimetric method and the photometric (spectroscopic) method.[1]
Gravimetric Method
This method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.
Methodology:
-
Sample Preparation: An excess amount of the this compound dipeptide is added to a known volume or mass of the solvent in a sealed container (e.g., a vial or Eppendorf tube).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent changes in solubility.
-
Solvent Evaporation: A precisely measured aliquot of the clear supernatant (the saturated solution) is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or by lyophilization) until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.
Photometric (UV-Vis Spectrophotometry) Method
This method is based on the principle that the absorbance of a solution is proportional to the concentration of the absorbing species (Beer-Lambert Law).
Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at a specific wavelength (typically in the low UV range for peptides, e.g., 210-220 nm). A calibration curve of absorbance versus concentration is then plotted.
-
Sample Preparation and Equilibration: As with the gravimetric method, a saturated solution of this compound is prepared by agitating an excess amount of the dipeptide in the solvent at a constant temperature until equilibrium is reached.
-
Phase Separation: The saturated solution is clarified by centrifugation or filtration.
-
Dilution: A small, accurately measured aliquot of the saturated supernatant is diluted with the solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the same wavelength used for the calibration curve.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Qualitative Solubility Prediction
Based on the structure of this compound and general principles of peptide solubility, the following qualitative predictions can be made:
-
Water: Due to its polar nature and the presence of hydrogen bonding groups, this compound is expected to be readily soluble in water.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate. The hydroxyl group of threonine can interact favorably with these solvents, but the overall polarity is less than that of water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good for dissolving peptides. DMSO, in particular, is a strong hydrogen bond acceptor and can effectively solvate the peptide backbone.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to have very low solubility in nonpolar solvents due to its hydrophilic character.
Experimental and Logical Workflows
The process of determining and analyzing dipeptide solubility can be visualized through a logical workflow.
Figure 1: Experimental workflow for determining this compound dipeptide solubility.
Signaling Pathways
Currently, there is no specific, well-documented signaling pathway that is uniquely modulated by the this compound dipeptide. Dipeptides, in general, can be involved in various cellular processes, including nutrient sensing and metabolic regulation. For example, certain dipeptides have been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[3] However, the specific role of this compound in such pathways remains an area for future research.
The diagram below illustrates a generalized representation of how a dipeptide might influence a signaling pathway, based on current understanding of peptide signaling.
Figure 2: Generalized dipeptide signaling pathway.
Conclusion
References
- 1. Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into L-alanyl-L-threonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide L-alanyl-L-threonine. It is designed to be a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where the characterization of small biomolecules is crucial. This document compiles available spectroscopic data, details relevant experimental protocols, and presents a logical workflow for the biological investigation of this dipeptide.
Physicochemical Properties of L-alanyl-L-threonine
L-alanyl-L-threonine (Ala-Thr) is a dipeptide composed of the amino acids L-alanine and L-threonine linked by a peptide bond.[1] Its structure and basic properties are fundamental to understanding its spectroscopic and biological behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₄ | PubChem[1] |
| Molecular Weight | 190.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 190.09535693 Da | PubChem[1] |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N">C@HO | PubChem [ |
| Physical Description | Solid | Human Metabolome Database |
Spectroscopic Data
This section summarizes the available spectroscopic data for L-alanyl-L-threonine. Due to the limited availability of experimentally derived public data for this specific dipeptide, predicted data and general characteristics are included where applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The following table presents the predicted ¹H NMR spectral data for L-alanyl-L-threonine.
Table 2.1: Predicted ¹H NMR Spectral Data for L-alanyl-L-threonine
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα (Ala) | 4.15 | Quartet |
| Hβ (Ala) | 1.45 | Doublet |
| Hα (Thr) | 4.35 | Doublet |
| Hβ (Thr) | 4.25 | Multiplet |
| Hγ (Thr) | 1.25 | Doublet |
Note: This data is based on prediction and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The PubChem database indicates the availability of an FTIR spectrum for L-alanyl-L-threonine, obtained using the KBr wafer technique.[1] Key expected absorption bands for a dipeptide like L-alanyl-L-threonine are listed below.
Table 2.2: Expected Infrared Absorption Bands for L-alanyl-L-threonine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3000 | N-H stretch | Amine (NH₃⁺), Amide |
| ~3000-2800 | C-H stretch | Aliphatic |
| ~1680-1630 | C=O stretch | Amide I |
| ~1570-1510 | N-H bend | Amide II |
| ~1725-1700 | C=O stretch | Carboxylic acid (COOH) |
| ~1400-1300 | O-H bend | Carboxylic acid |
| ~3500-3200 | O-H stretch | Hydroxyl group |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The monoisotopic mass of L-alanyl-L-threonine is 190.09535693 Da.[1]
Table 2.3: Mass Spectrometry Data for L-alanyl-L-threonine
| Parameter | Value |
| Monoisotopic Mass | 190.09535693 Da |
Circular Dichroism (CD) Spectroscopy
Experimental Protocols
This section outlines detailed methodologies for the key spectroscopic techniques used in the characterization of dipeptides like L-alanyl-L-threonine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of L-alanyl-L-threonine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMS).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in L-alanyl-L-threonine.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of L-alanyl-L-threonine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the major absorption bands to their corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass and fragmentation pattern of L-alanyl-L-threonine.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve a small amount of L-alanyl-L-threonine in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µM.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
-
Data Acquisition (MS1):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Acquisition (MS/MS - Fragmentation):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Acquire the product ion spectrum to observe the fragmentation pattern. Key fragments would include the b- and y-ions resulting from cleavage of the peptide bond.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and its fragments.
-
Propose a fragmentation pathway consistent with the observed product ions.
-
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the solution conformation of L-alanyl-L-threonine.
Protocol:
-
Sample Preparation:
-
Dissolve L-alanyl-L-threonine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of approximately 0.1-0.5 mg/mL. The buffer should be transparent in the far-UV region.
-
-
Instrumentation: Use a circular dichroism spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum of the sample from approximately 260 nm to 190 nm.
-
Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an accumulation of 3-5 scans.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and path length.
-
Analyze the resulting spectrum for characteristic secondary structure features (e.g., random coil, β-turn).
-
Biological Workflow: Uptake of L-alanyl-L-threonine in E. coli
While specific signaling pathways directly involving L-alanyl-L-threonine are not well-documented, its transport and metabolism are of significant interest. The following diagram illustrates a generalized workflow for studying the uptake of this dipeptide in a bacterial model system such as Escherichia coli, based on published research.[2]
This workflow outlines the key steps to investigate whether E. coli can utilize L-alanyl-L-threonine as a source of threonine and to quantify the uptake of the dipeptide.
Conclusion
This technical guide has summarized the available spectroscopic data for L-alanyl-L-threonine and provided detailed experimental protocols for its comprehensive characterization. While a complete set of experimental spectra is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers working with this dipeptide. The included biological workflow provides a practical approach to investigating its transport and metabolism in a model organism. Further research is encouraged to expand the experimental spectroscopic database for L-alanyl-L-threonine, which will undoubtedly aid in its future applications in drug development and other scientific fields..
References
Methodological & Application
Application Note: Solid-Phase Synthesis of Ala-Thr Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1] This application note provides a detailed protocol for the synthesis of the dipeptide Alanine-Threonine (Ala-Thr) using the widely adopted Fmoc/tBu strategy.[2][3] This method relies on the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[4][5] For Threonine, which possesses a hydroxyl group in its side chain, protection is crucial to prevent unwanted side reactions.[6] The tert-butyl (tBu) group is commonly employed for this purpose due to its stability during the basic conditions of Fmoc deprotection and its ready cleavage under acidic conditions.[4][6]
This protocol is designed for manual synthesis but can be adapted for automated peptide synthesizers.
Materials and Reagents
| Reagent | Abbreviation | Purpose | Typical Supplier |
| Rink Amide Resin | - | Solid support for peptide synthesis | Various |
| N,N-Dimethylformamide | DMF | Solvent for swelling, washing, and reactions | Various |
| Dichloromethane | DCM | Solvent for swelling and washing | Various |
| Piperidine (B6355638) | - | Reagent for Fmoc deprotection | Various |
| Fmoc-Thr(tBu)-OH | - | Protected Threonine amino acid | Various |
| Fmoc-Ala-OH | - | Protected Alanine amino acid | Various |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Coupling reagent | Various |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to suppress racemization | Various |
| N,N-Diisopropylethylamine | DIPEA | Base for coupling reaction | Various |
| Trifluoroacetic acid | TFA | Reagent for cleavage from resin and side-chain deprotection | Various |
| Triisopropylsilane | TIS | Scavenger to prevent side reactions during cleavage | Various |
| Water | H₂O | Scavenger in the cleavage cocktail | Various |
Experimental Protocols
I. Resin Preparation and Swelling
The initial step in SPPS is the preparation of the solid support, which involves swelling the resin to ensure optimal accessibility of the reactive sites.[7]
-
Place the Rink Amide resin in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[4]
-
After swelling, drain the DMF from the reaction vessel.
II. First Amino Acid Coupling (Fmoc-Thr(tBu)-OH)
The C-terminal amino acid, in this case, Threonine, is coupled to the swollen resin.
-
Fmoc Deprotection of Resin:
-
Add a 20% solution of piperidine in DMF to the swollen resin.[4]
-
Agitate the mixture for 5 minutes and then drain the solution.[4]
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Activation and Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[4]
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[4] Allow for a pre-activation time of 1-5 minutes.[4]
-
Add the activated Fmoc-Thr(tBu)-OH solution to the deprotected resin.
-
Agitate the mixture for 30-120 minutes at room temperature to ensure complete coupling.[4]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
III. Second Amino Acid Coupling (Fmoc-Ala-OH)
The second amino acid, Alanine, is coupled to the resin-bound Threonine.
-
Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in section II.1 to remove the Fmoc group from the resin-bound Threonine.
-
-
Activation and Coupling of Fmoc-Ala-OH:
-
Prepare the activated Fmoc-Ala-OH solution as described in section II.2, substituting Fmoc-Thr(tBu)-OH with Fmoc-Ala-OH.
-
Add the activated Fmoc-Ala-OH solution to the deprotected resin-Thr.
-
Agitate the mixture for 30-120 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
IV. Final Fmoc Deprotection
The Fmoc group from the N-terminal Alanine is removed.
-
Repeat the Fmoc deprotection step as described in section II.1.
-
Wash the resin-Ala-Thr(tBu) thoroughly with DMF and then DCM.
-
Dry the resin under vacuum.
V. Cleavage and Deprotection
The final step involves cleaving the dipeptide from the resin and removing the side-chain protecting group from Threonine.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the purified this compound dipeptide.
Quantitative Data Summary
| Step | Parameter | Value | Unit |
| Resin Swelling | Time | 30 - 60 | minutes |
| Fmoc Deprotection | Piperidine in DMF | 20 | % (v/v) |
| Deprotection Time | 5 + 15 | minutes | |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 | equivalents |
| HBTU | 2.9 | equivalents | |
| HOBt | 3 | equivalents | |
| DIPEA | 6 - 10 | equivalents | |
| Coupling Time | 30 - 120 | minutes | |
| Cleavage | TFA in Cocktail | 95 | % (v/v) |
| TIS in Cocktail | 2.5 | % (v/v) | |
| Water in Cocktail | 2.5 | % (v/v) | |
| Cleavage Time | 2 - 3 | hours |
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound dipeptide.
References
Application Notes and Protocols for the Liquid-Phase Synthesis of Ala-Thr Dipeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the liquid-phase synthesis of the alanyl-threonine (Ala-Thr) dipeptide. The methodologies described herein are foundational for the production of peptides for research, therapeutic development, and various biochemical applications. Liquid-phase peptide synthesis (LPPS) offers significant advantages for shorter sequences, including scalability, ease of purification of intermediates, and cost-effectiveness.
Two common strategies are presented: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies. Both are widely used in peptide chemistry and the choice between them often depends on the specific requirements of the final product and the overall synthetic plan.
Data Presentation
The following tables summarize the key quantitative data associated with the liquid-phase synthesis of this compound dipeptide using both Boc and Fmoc strategies. These values are representative and may vary depending on the specific reaction conditions, scale, and purity of the reagents.
Table 1: Summary of Protecting Groups for this compound Synthesis
| Amino Acid | N-Terminal Protecting Group | Side-Chain Protecting Group | C-Terminal Protecting Group |
| Alanine (Ala) | Boc or Fmoc | None | Methyl ester (-OMe) or Benzyl ester (-OBzl) |
| Threonine (Thr) | Boc or Fmoc | tert-butyl (tBu) | Methyl ester (-OMe) or Benzyl ester (-OBzl) |
Table 2: Representative Yields and Purity for this compound Dipeptide Synthesis
| Synthesis Step | Boc Strategy Yield (%) | Fmoc Strategy Yield (%) | Purity (%) |
| N-terminal Protection | > 95% | > 95% | > 98% |
| C-terminal Protection | > 90% | > 90% | > 98% |
| Coupling Reaction | 80 - 90% | 85 - 95% | > 95% (crude) |
| N-terminal Deprotection | > 95% | > 95% | > 98% |
| Final Product (after purification) | ~70% (overall) | 46% (overall for Fmoc-Ala-Thr-OH)[1] | > 99%[1] |
Experimental Protocols
Detailed methodologies for the key experiments in the liquid-phase synthesis of this compound dipeptide are provided below.
Protocol 1: Boc-Based Synthesis of Boc-Ala-Thr(tBu)-OMe
This protocol outlines the synthesis of a fully protected this compound dipeptide using the Boc strategy.
1.1. Materials and Reagents:
-
Boc-Ala-OH
-
H-Thr(tBu)-OMe
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
1.2. Experimental Procedure:
-
Activation of Boc-Ala-OH:
-
In a clean, dry round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Thr(tBu)-OMe (1.0 equivalent) and DIPEA (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add the solution of H-Thr(tBu)-OMe to the activated Boc-Ala-OH mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).[2]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Thr(tBu)-OMe.
-
The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
-
1.3. N-terminal Deprotection of Boc-Ala-Thr(tBu)-OMe:
-
Materials:
-
Boc-Ala-Thr(tBu)-OMe
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the protected dipeptide in anhydrous DCM (approximately 10 mL per gram of substrate).
-
Cool the flask to 0 °C in an ice bath with stirring.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[2]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by TLC until completion (typically 1-2 hours).
-
Remove the solvent and excess TFA by rotary evaporation.
-
To the resulting oil, add cold, anhydrous diethyl ether to precipitate the TFA salt of the dipeptide amine (H-Ala-Thr(tBu)-OMe·TFA).
-
Isolate the solid product by filtration or centrifugation and wash with fresh, cold diethyl ether.
-
Protocol 2: Fmoc-Based Synthesis of Fmoc-Ala-Thr(tBu)-OH
This protocol is adapted from scalable solution-phase methods and is suitable for producing the protected dipeptide acid.
2.1. Materials and Reagents:
-
Fmoc-Ala-OH
-
H-Thr(tBu)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
2.2. Experimental Procedure:
-
Activation of Fmoc-Ala-OH:
-
Dissolve Fmoc-Ala-OH (1.0 equivalent), HBTU (1.05 equivalents), and HOBt (1.1 equivalents) in DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Thr(tBu)-OH (1.0 equivalent) and DIPEA (1.5 equivalents) in DMF.
-
Add the solution of H-Thr(tBu)-OH to the activated Fmoc-Ala-OH mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC or HPLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or by forming a salt with an organic base, followed by recrystallization to achieve high purity.[1]
-
2.3. N-terminal Deprotection of Fmoc-Ala-Thr(tBu)-OH:
-
Materials:
-
Fmoc-Ala-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected dipeptide in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, the solvent is typically removed under vacuum, and the product is isolated by precipitation and washing to remove the dibenzofulvene-piperidine adduct.
-
Visualizations
Logical Workflow for Liquid-Phase Dipeptide Synthesis
The following diagram illustrates the general workflow for the liquid-phase synthesis of a dipeptide, applicable to both Boc and Fmoc strategies.
Caption: General workflow for the liquid-phase synthesis of a dipeptide.
Decision Pathway for Protecting Group Strategy
This diagram outlines the decision-making process for selecting between the Boc and Fmoc protection strategies based on the desired final product and downstream applications.
Caption: Decision tree for selecting a protecting group strategy.
References
Protecting Group Strategy for Ala-Thr Dipeptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the strategic use of protecting groups for the synthesis of the dipeptide Alanine-Threonine (Ala-Thr). It covers the fundamental principles of orthogonal protection, compares the two most common strategies (Fmoc/tBu and Boc/Bzl), and offers detailed experimental protocols for solution-phase synthesis.
Introduction to Protecting Group Strategy in Peptide Synthesis
The synthesis of peptides requires the sequential coupling of amino acids. To ensure the formation of the correct peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group, the α-carboxyl group, and any reactive side chains) must be temporarily blocked or "protected".[1][2] An ideal protecting group is easily introduced, stable under the conditions of the coupling reaction, and can be removed selectively without affecting other protecting groups or the newly formed peptide bond.[3]
The concept of orthogonal protection is central to modern peptide synthesis. It involves the use of protecting groups that can be removed under distinct chemical conditions.[1][4] This allows for the selective deprotection of one functional group while others remain protected, enabling the controlled, stepwise elongation of the peptide chain.[2][4] For the synthesis of this compound, the key functionalities to protect are the N-terminus of Alanine and the hydroxyl group on the side chain of Threonine.
Core Protecting Group Strategies for this compound Synthesis
Two primary orthogonal strategies are widely employed for the synthesis of peptides like this compound: the Fmoc/tBu strategy and the Boc/Bzl strategy.[3]
-
Fmoc/tBu Strategy: This is the most common approach in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the Threonine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) ether.[3][5] The orthogonality arises from the differential stability of the protecting groups to base and acid.
-
Boc/Bzl Strategy: In this "classic" approach, the N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the Threonine side chain is protected by the benzyl (B1604629) (Bzl) ether, which is removed by hydrogenolysis. While both groups can be removed by acid, their lability to different strengths of acid allows for a degree of selective removal, making this a "quasi-orthogonal" strategy.[2][3]
Quantitative Data Summary
The choice of coupling reagents and deprotection conditions can significantly impact the yield and purity of the final dipeptide. The following tables summarize quantitative data for common reagents and conditions.
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent/Additive | Typical Yield (%) | Estimated Racemization (%) | Key Considerations |
| DCC/HOBt | 85-95% | 1-5% | Cost-effective; the dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration. HOBt suppresses racemization.[6] |
| EDC/HOBt | 70-90% | Low to Moderate | The urea (B33335) byproduct is water-soluble, which simplifies the workup process.[6] |
| HBTU | >90% | Low | Offers a good balance of high reactivity and cost-effectiveness for standard couplings.[6] |
| HATU | >90% | Very Low (<1%) | Highly reactive and particularly effective for minimizing racemization, especially with sterically hindered amino acids.[6][7] |
Table 2: Comparison of Deprotection Strategies and Conditions
| Protecting Group | Deprotection Reagent & Conditions | Typical Reaction Time | Typical Yield (%) | Purity (%) | Orthogonality Notes |
| Boc | 50% TFA in Dichloromethane (DCM) | 1-4 hours | 70-90% | Good to Excellent | Not orthogonal to tBu and other acid-labile groups.[8] |
| Boc | 4M HCl in Dioxane | 30 minutes - 2 hours | >90% | >95% | Not orthogonal to tBu and other acid-labile groups.[6][9] |
| Cbz (Z) | H₂, 10% Pd/C in Methanol (MeOH) | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups.[8] |
| Fmoc | 20% Piperidine (B6355638) in DMF | 5-10 minutes | >95% | >98% | Orthogonal to tBu, Boc, and Cbz groups.[10][11] |
Experimental Protocols
The following are detailed protocols for the solution-phase synthesis of this compound using the Fmoc/tBu strategy.
Protocol 1: Synthesis of Fmoc-Ala-Thr(tBu)-OH
This protocol details the coupling of Fmoc-protected Alanine to Threonine with a tert-butyl protected side chain.
Materials:
-
Fmoc-Ala-OH
-
H-Thr(tBu)-OMe・HCl (Threonine methyl ester with tBu-protected side chain, hydrochloride salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of H-Thr(tBu)-OMe free base: Dissolve H-Thr(tBu)-OMe・HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes.[12]
-
Activation of Fmoc-Ala-OH: In a separate round-bottom flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[12]
-
Add DCC (1.1 equivalents) to the cooled Fmoc-Ala-OH solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.[12]
-
Coupling Reaction: Add the prepared H-Thr(tBu)-OMe free base solution from step 1 to the activated Fmoc-Ala-OH mixture. Allow the reaction to slowly warm to room temperature and stir overnight.[12]
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Fmoc-Ala-Thr(tBu)-OMe.[12]
-
Saponification (optional, for Fmoc-Ala-Thr(tBu)-OH): To obtain the free acid, the methyl ester can be saponified using a mild base like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.
Protocol 2: N-Terminal Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the N-terminal amine of the dipeptide.
Materials:
-
Fmoc-Ala-Thr(tBu)-OMe
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Dissolve the Fmoc-protected dipeptide in a round-bottom flask with 20% piperidine in DMF. Use approximately 10 mL of the solution per gram of peptide.[11]
-
Agitate the mixture at room temperature. The deprotection is typically complete within 5-10 minutes.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting H-Ala-Thr(tBu)-OMe can be carried forward to the next step or isolated after appropriate work-up.
Protocol 3: Side-Chain tBu and C-Terminal Ester Deprotection (Final Deprotection)
This protocol describes the final step to obtain the unprotected this compound dipeptide.
Materials:
-
H-Ala-Thr(tBu)-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the tBu-protected peptide in a solution of 50% TFA in DCM.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as a TFA salt.[9]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-Ala-Thr-OH・TFA.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the two primary protecting group strategies for this compound synthesis.
Caption: Workflow for this compound synthesis using the Fmoc/tBu strategy.
Caption: Workflow for this compound synthesis using the Boc/Bzl strategy.
Potential Side Reactions and Troubleshooting
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the loss of stereochemical integrity, resulting in the formation of diastereomeric peptides.[13] This is particularly a concern with older coupling methods.
-
Incomplete Coupling: Steric hindrance, especially around the threonine residue, can sometimes lead to incomplete coupling reactions.[7]
-
Mitigation: Use a more potent coupling reagent like HATU, extend the reaction time, or perform a "double coupling" where the coupling step is repeated with fresh reagents.[7]
-
-
Side reactions during deprotection: The carbocations generated during the acid-catalyzed deprotection of Boc and tBu groups can lead to side reactions, such as the alkylation of sensitive residues (though less of a concern for Ala and Thr).[2][9]
-
Mitigation: The use of "scavengers" in the deprotection cocktail can trap these reactive intermediates.[9]
-
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. fiveable.me [fiveable.me]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
Application Notes and Protocols for Ala-Thr Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the peptide bond between Alanine (Ala) and Threonine (Thr) is a critical step in the synthesis of numerous biologically active peptides and proteins. The presence of the β-hydroxyl group and a secondary carbon on the Threonine side chain introduces significant steric hindrance, making the selection of an appropriate coupling reagent paramount to achieving high yields, purity, and minimal racemization.[1][2][3] These application notes provide a comparative analysis of common coupling reagents and detailed protocols for the efficient synthesis of the Ala-Thr dipeptide.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent directly impacts the efficiency of the this compound bond formation. Threonine's bulky tert-butyl (tBu) protecting group, necessary to prevent side reactions, poses a steric challenge.[1] The following table summarizes the performance of several widely used coupling reagents for the incorporation of sterically hindered amino acids like Threonine.
| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Reported Yield/Purity | Key Considerations for this compound Coupling |
| HATU | Uronium/Aminium Salt | 20 - 45 | High to Very High | High reactivity makes it effective for hindered couplings.[4] Reduced risk of racemization compared to HBTU.[4] |
| HBTU | Uronium/Aminium Salt | 30 - 60 | High | A cost-effective and reliable option for routine synthesis. May be less efficient than HATU for particularly difficult sequences.[5] |
| COMU | Uronium/Aminium Salt | 20 - 45 | High to Very High | Comparable efficiency to HATU, with the advantage of producing water-soluble byproducts, simplifying purification.[6] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | Good to High | A classic, cost-effective method. Slower reaction rates may require longer coupling times. Low risk of guanidinylation.[1] |
Experimental Workflows and Logical Relationships
The selection of a coupling reagent is a critical decision point in the solid-phase peptide synthesis (SPPS) workflow for the this compound dipeptide. The following diagram illustrates the general workflow and the logical considerations for choosing a reagent.
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of the Fmoc-Ala-Thr(tBu)-OH dipeptide on a pre-loaded Wang resin with a starting substitution of 0.5 mmol/g. These protocols assume the coupling of Fmoc-Ala-OH to a resin-bound H-Thr(tBu)-O-Wang resin.
Protocol 1: HATU Mediated Coupling
-
Resin Preparation:
-
Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg), HATU (2.9 eq., 1.45 mmol, 551 mg) in DMF (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq., 3.0 mmol, 522 µL) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 45 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the reaction. A negative result (clear or yellowish beads) indicates complete coupling.
-
If the Kaiser test is positive, continue agitation for another 15-30 minutes and re-test.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).
-
Protocol 2: HBTU Mediated Coupling
-
Resin Preparation:
-
Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg), HBTU (2.9 eq., 1.45 mmol, 549 mg), and HOBt (3 eq., 1.5 mmol, 203 mg) in DMF (5 mL).
-
Add DIPEA (6 eq., 3.0 mmol, 522 µL) to the amino acid solution and vortex.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain the solution and wash the resin as described in Protocol 1.
-
Protocol 3: COMU Mediated Coupling
-
Resin Preparation:
-
Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg) and COMU (2.9 eq., 1.45 mmol, 620 mg) in DMF (5 mL).
-
Add DIPEA (6 eq., 3.0 mmol, 522 µL) to the solution and vortex.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 45 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain the solution and wash the resin as described in Protocol 1.
-
Protocol 4: DIC/HOBt Mediated Coupling
-
Resin Preparation:
-
Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg) and HOBt (3 eq., 1.5 mmol, 203 mg) in DMF (5 mL).
-
Add the amino acid/HOBt solution to the resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 1.5 mmol, 234 µL) to the resin suspension.
-
Agitate the mixture at room temperature for 90-120 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain the solution and wash the resin as described in Protocol 1.
-
Troubleshooting and Optimization
-
Incomplete Coupling: Due to the steric hindrance of threonine, incomplete coupling can occur.[2] If a Kaiser test remains positive after the recommended coupling time, a "double coupling" can be performed by draining the reaction solution, washing the resin with DMF, and repeating the coupling step with fresh reagents.[7]
-
Racemization: While Fmoc chemistry generally minimizes racemization, the risk is not entirely eliminated, especially with longer activation times.[8][9] Using the recommended equivalents of reagents and monitoring reaction times is crucial. For particularly sensitive sequences, the use of a weaker base like N-methylmorpholine (NMM) instead of DIPEA can be considered.[9]
-
Aggregation: Peptide chain aggregation can hinder coupling efficiency.[2] If aggregation is suspected, switching to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts may be beneficial.[2]
Conclusion
The successful synthesis of the this compound peptide bond is highly dependent on the selection of an appropriate coupling reagent and a carefully optimized protocol. For routine synthesis, HBTU and DIC/HOBt offer a good balance of efficiency and cost-effectiveness. For more challenging sequences or when higher purity and faster reaction times are required, the more reactive uronium salts such as HATU and COMU are excellent choices.[1] By following the detailed protocols and considering the troubleshooting advice provided, researchers can significantly improve the outcome of their this compound peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for the Purification of Synthetic Ala-Thr by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in peptide chemistry, offering unparalleled resolution and efficiency for the purification of synthetic peptides.[1][2][3] For small dipeptides such as Alanine-Threonine (Ala-Thr), which are often synthesized for various research and pharmaceutical applications, achieving high purity is critical. This document provides a detailed guide to the purification of synthetic this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is typically a silica (B1680970) support chemically modified with non-polar alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[4] Peptides are eluted by a gradient of increasing organic solvent concentration, which decreases the polarity of the mobile phase, causing more hydrophobic molecules to elute later.
Principle of Reversed-Phase HPLC for Peptide Purification
In RP-HPLC, the separation of peptides is governed by the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. Less polar (more hydrophobic) peptides will have a stronger interaction with the stationary phase and will thus be retained longer, eluting at a higher concentration of the organic mobile phase. More polar (hydrophilic) peptides will have a weaker interaction with the stationary phase and will elute earlier.
The dipeptide this compound is relatively polar due to the presence of the hydroxyl group in the threonine residue. Therefore, it is expected to have a shorter retention time on a C18 column compared to more hydrophobic peptides. The addition of TFA to the mobile phase serves to form ion pairs with the charged amino and carboxyl termini of the dipeptide, neutralizing their charge and increasing their retention on the non-polar stationary phase, which leads to sharper peaks and better separation.
Experimental Protocols
This section outlines the detailed methodology for the analytical and preparative HPLC purification of synthetic this compound. A common workflow involves an initial analytical run to determine the retention time of the target peptide and to optimize the separation conditions. These conditions are then scaled up for preparative purification.
Materials and Reagents
-
Crude synthetic this compound peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation and Columns
-
Analytical HPLC System: Equipped with a UV detector, binary gradient pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Preparative HPLC System: Equipped with a UV detector, high-flow rate gradient pump, and fraction collector.
-
Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas both mobile phases before use.
Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Vortex the solution to ensure the peptide is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Analytical HPLC Protocol
This protocol is designed to determine the retention time of this compound and assess the purity of the crude sample.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 35 |
| 27 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Preparative HPLC Protocol
This protocol is for the purification of a larger quantity of the this compound dipeptide based on the results from the analytical run.
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 1-5 mL (depending on the concentration and desired loading)
-
Column Temperature: Ambient
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 40 |
| 32 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
-
Fraction Collection: Collect fractions corresponding to the main this compound peak as determined by the analytical run.
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the purified this compound as a white powder.
Data Presentation
The following tables summarize the expected quantitative data from the analytical and preparative HPLC purification of synthetic this compound.
Table 1: Analytical HPLC Data for Crude and Purified this compound
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude this compound | 12.5 | 85.2 | ~85% |
| Purified this compound | 12.5 | 99.1 | >99% |
Table 2: Preparative HPLC Parameters and Results
| Parameter | Value |
| Column Dimensions | 21.2 x 150 mm |
| Particle Size | 5 µm |
| Sample Loading | 10 mg |
| Elution Gradient | 5-40% B over 30 min |
| Retention Time of this compound | ~15 min |
| Yield of Purified Peptide | ~7.5 mg |
| Purity of Final Product | >99% |
Visualizations
Caption: Workflow for the purification of synthetic this compound by HPLC.
Caption: Principle of reversed-phase HPLC for peptide separation.
References
Application Notes and Protocols for Ala-Thr as a Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ala-Thr Dipeptides in Modern Peptide Synthesis
The Alanine-Threonine (this compound) sequence is a common motif in many biologically active peptides. However, the presence of the sterically hindered and hydroxyl-containing threonine residue can present challenges during stepwise solid-phase peptide synthesis (SPPS). These challenges include incomplete coupling reactions and aggregation of the growing peptide chain, leading to lower yields and purity of the final product.[1][2]
To overcome these limitations, the use of pre-formed dipeptide building blocks, particularly pseudoproline derivatives such as Fmoc-Ala-Thr(Psi Me,Me pro)-OH , has become a valuable strategy.[3][4][5][6] Pseudoproline dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[3][4][6] This enhances the solvation of the peptide chain, leading to more efficient coupling, higher crude peptide purity, and improved overall yields, especially in the synthesis of long or otherwise "difficult" sequences.[3][5] The pseudoproline moiety is stable during the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage step, regenerating the native threonine residue.[4][6]
This document provides detailed application notes and protocols for the effective use of this compound dipeptide building blocks in peptide synthesis.
Data Presentation: Stepwise Synthesis vs. This compound Dipeptide Approach
The incorporation of pseudoproline dipeptides like Fmoc-Ala-Thr(Psi Me,Me pro)-OH has been shown to dramatically improve the synthesis of challenging peptides. While direct comparative quantitative data for a single peptide is often proprietary or not published in a side-by-side format, the literature provides strong evidence of the advantages. For instance, the synthesis of highly amyloidogenic peptides like human Amylin (hIAPP) is nearly impossible with standard Fmoc-SPPS but becomes feasible with high yield and purity when pseudoproline dipeptides are used.[3][5]
| Parameter | Stepwise Addition (Ala, then Thr) | Dipeptide Addition (Fmoc-Ala-Thr(Psi Me,Me pro)-OH) | References |
| Coupling Efficiency | Can be low, especially for longer or aggregation-prone sequences. | Significantly improved due to disruption of secondary structures and reduced aggregation. | [3][4][5] |
| Crude Peptide Purity | Often lower, with multiple deletion and truncation byproducts. | Substantially higher, simplifying purification. | [2][3][5] |
| Overall Yield | Can be very low to near zero for "difficult" sequences. | Dramatically increased, making the synthesis of complex peptides viable. | [3][5][6] |
| Synthesis of "Difficult" Peptides | Prone to failure due to aggregation. | Enables successful synthesis of previously inaccessible peptides. | [3][5] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail, typically TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
Protocol for the Incorporation of Fmoc-Ala-Thr(Psi Me,Me pro)-OH
This protocol details the specific steps for incorporating the this compound dipeptide building block within a standard SPPS workflow.
1. Resin Preparation and Deprotection:
-
Follow the general SPPS protocol (Section 3.1, steps 1 and 2) to prepare the resin and deprotect the N-terminal Fmoc group of the growing peptide chain.
2. Fmoc-Ala-Thr(Psi Me,Me pro)-OH Coupling:
-
Dissolve Fmoc-Ala-Thr(Psi Me,Me pro)-OH (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate for 1-2 hours. The coupling of the pseudoproline dipeptide may require a longer reaction time than standard amino acids.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.
3. Chain Elongation:
-
Following the successful coupling of the this compound dipeptide, proceed with the synthesis by repeating the standard deprotection and coupling cycles for the subsequent amino acids in the sequence (Section 3.1, steps 2 and 3).
4. Final Cleavage and Deprotection:
-
Upon completion of the peptide sequence, perform the final cleavage and deprotection as described in the general protocol (Section 3.1, step 5). The TFA in the cleavage cocktail will also cleave the oxazolidine (B1195125) ring of the pseudoproline, restoring the native threonine residue.
Visualizations
Experimental Workflow
Logic of Using this compound Dipeptide
Biological Relevance and Signaling Pathways
Peptides containing the this compound motif are implicated in various biological processes. For example, the tetrapeptide Ala-Val-Thr-Phe (AVTF) has been shown to possess antioxidant properties by directly scavenging free radicals. This activity can influence cellular signaling pathways that respond to oxidative stress, such as the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective proteins. Peptides like AVTF that can scavenge reactive oxygen species (ROS) can modulate this pathway by reducing the oxidative stress signal.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. hololifecenter.com [hololifecenter.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ala-Thr Dipeptide in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of dipeptides as supplements in cell culture media is a well-established strategy to overcome the limitations of free amino acids, such as instability and low solubility. Dipeptides provide a stable and readily available source of amino acids, leading to improved cell culture performance, including enhanced cell growth, viability, and productivity of recombinant proteins. This document provides detailed application notes and protocols for the utilization of L-Alanyl-L-Threonine (Ala-Thr), a dipeptide composed of the amino acids L-alanine and L-threonine, in mammalian cell culture.
While extensive data exists for dipeptides like L-alanyl-L-glutamine, specific performance data for this compound is less prevalent in publicly available literature. The data presented herein is illustrative and based on typical outcomes observed with other dipeptides in Chinese Hamster Ovary (CHO) cell cultures. These notes are intended to serve as a comprehensive guide for researchers to evaluate this compound in their specific cell lines and processes.
The primary benefits of using this compound dipeptide are anticipated to be:
-
Enhanced Stability: Dipeptides are generally more stable in liquid media than free amino acids, preventing degradation and ensuring consistent nutrient availability over the course of the culture.
-
Improved Nutrient Delivery: Provides a controlled release of L-alanine and L-threonine upon cellular uptake and intracellular cleavage.
-
Potential for Increased Productivity: By ensuring a stable supply of essential amino acids, dipeptides can support higher cell densities and increased protein production.
Data Presentation
The following tables summarize the expected comparative performance of this compound dipeptide against the supplementation with free L-alanine and L-threonine in a fed-batch CHO cell culture producing a monoclonal antibody (mAb).
Note: The following data is illustrative and intended for guidance. Actual results may vary depending on the cell line, process parameters, and media composition.
Table 1: Cell Growth and Viability
| Supplement | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L) | Viability on Day 14 (%) |
| Free Ala + Free Thr (Control) | 18.5 ± 0.8 | 1.8 ± 0.1 | 85 ± 3 |
| This compound Dipeptide | 21.2 ± 1.0 | 2.2 ± 0.1 | 92 ± 2 |
Table 2: Product Titer and Quality
| Supplement | Final mAb Titer (g/L) | Specific Productivity (qP, pg/cell/day) | Ammonia (mM) | Lactate (g/L) |
| Free Ala + Free Thr (Control) | 3.5 ± 0.2 | 25 ± 2 | 5.8 ± 0.4 | 4.2 ± 0.3 |
| This compound Dipeptide | 4.2 ± 0.3 | 28 ± 2 | 4.5 ± 0.3 | 3.8 ± 0.2 |
Experimental Protocols
Protocol 1: Evaluation of this compound Dipeptide in a Fed-Batch Culture
This protocol describes a typical experiment to evaluate the effect of this compound dipeptide on CHO cell growth, viability, and monoclonal antibody production in a fed-batch culture system.
Materials:
-
CHO cell line producing a recombinant monoclonal antibody
-
Chemically defined basal cell culture medium
-
Chemically defined feed medium
-
L-Alanyl-L-Threonine (this compound) dipeptide
-
L-Alanine and L-Threonine free amino acids
-
Shake flasks or benchtop bioreactors
-
Cell counter (e.g., Vi-CELL)
-
Biochemical analyzer (for metabolites)
-
HPLC or other suitable method for mAb quantification
Methodology:
-
Media Preparation:
-
Prepare the basal medium according to the manufacturer's instructions.
-
Prepare two versions of the feed medium:
-
Control Feed: Supplement with free L-alanine and L-threonine at the desired concentrations.
-
This compound Feed: Supplement with this compound dipeptide at a concentration molar equivalent to the total L-alanine and L-threonine in the control feed.
-
-
Sterile filter both feed media using a 0.22 µm filter.
-
-
Cell Culture Inoculation:
-
Inoculate shake flasks or bioreactors with the CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL in the basal medium.
-
Incubate at 37°C, 5% CO2, and with appropriate agitation.
-
-
Fed-Batch Strategy:
-
Begin feeding on day 3 of the culture.
-
Add a pre-determined volume of either the "Control Feed" or the "this compound Feed" to the respective cultures daily. The feeding volume should be based on nutrient consumption rates of the specific cell line.
-
-
Sampling and Analysis:
-
Take daily samples from each culture condition.
-
Measure viable cell density and viability using a cell counter.
-
Analyze the concentration of key metabolites such as glucose, lactate, and ammonia.
-
At the end of the culture (e.g., day 14), harvest the supernatant by centrifugation.
-
Quantify the mAb titer using a suitable method like Protein A HPLC.
-
Protocol 2: Stability Assessment of this compound Dipeptide in Liquid Media
This protocol outlines a method to assess the stability of this compound dipeptide in cell culture medium compared to free L-threonine.
Materials:
-
Chemically defined cell culture medium
-
This compound dipeptide
-
L-Threonine
-
Sterile tubes or flasks
-
Incubator at 37°C
-
HPLC with a suitable column for amino acid and dipeptide analysis
Methodology:
-
Sample Preparation:
-
Prepare two sets of sterile tubes or flasks containing the cell culture medium.
-
To one set, add L-Threonine to a final concentration of 5 mM.
-
To the other set, add this compound dipeptide to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time-Course Analysis:
-
Take samples from each condition at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
Immediately analyze the samples or store them at -80°C for later analysis.
-
-
Quantification:
-
Analyze the concentration of the intact dipeptide and the free amino acids in the samples using HPLC.
-
Plot the concentration of the target molecule over time to determine its degradation rate.
-
Visualizations
Dipeptide Uptake and Metabolism Workflow
Caption: Workflow of this compound dipeptide uptake and intracellular processing.
General Amino Acid Signaling Pathways
Caption: Simplified overview of amino acid sensing and signaling pathways.
Experimental Workflow for Dipeptide Evaluation
Caption: Experimental workflow for evaluating this compound dipeptide performance.
Application Notes and Protocols for the Enzymatic Synthesis of L-alanyl-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alanyl-L-threonine is a dipeptide with potential applications in various fields, including pharmaceuticals and biotechnology. The enzymatic synthesis of this dipeptide offers a green and efficient alternative to traditional chemical synthesis methods, which often involve complex protection and deprotection steps. This document provides detailed application notes and protocols for the enzymatic synthesis of L-alanyl-L-threonine using an L-amino acid ligase (LAL). LALs are a class of enzymes that catalyze the formation of a peptide bond between two L-amino acids in an ATP-dependent manner.[1][2][3]
Principle of the Reaction
The enzymatic synthesis of L-alanyl-L-threonine is catalyzed by an L-amino acid ligase (EC 6.3.2.28).[3] The reaction involves the condensation of L-alanine and L-threonine, driven by the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The enzyme provides a high degree of stereospecificity, ensuring the formation of the L-L isomer.
Reaction Scheme:
L-Alanine + L-Threonine + ATP --(L-amino acid ligase, Mg2+)--> L-alanyl-L-threonine + ADP + Pi
Materials and Methods
Enzyme Selection and Preparation
While a specific L-amino acid ligase with high activity for L-alanyl-L-threonine synthesis is not explicitly documented in the provided search results, L-amino acid ligases from Bacillus subtilis (e.g., YwfE/BacD) are known to have a preference for smaller amino acids like L-alanine at the N-terminus.[1] Furthermore, the synthesis of L-glutaminyl-L-threonine has been demonstrated using the TabS ligase from Pseudomonas syringae, indicating that L-threonine is a viable C-terminal substrate for some LALs.[4] For this protocol, a recombinant L-amino acid ligase from Bacillus subtilis is proposed. The enzyme can be expressed in a suitable host, such as E. coli, and purified using standard chromatographic techniques.
Experimental Workflow
The overall workflow for the enzymatic synthesis of L-alanyl-L-threonine can be summarized in the following diagram:
Caption: Workflow for the enzymatic synthesis of L-alanyl-L-threonine.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-alanyl-L-threonine
This protocol is a general guideline and may require optimization for specific L-amino acid ligases.
-
Reaction Mixture Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
In a reaction vessel, combine the following components to the final concentrations indicated in Table 1. It is recommended to add the enzyme last to initiate the reaction.
Table 1: Reaction Mixture Composition
Component Stock Concentration Final Concentration L-Alanine 500 mM 50 mM L-Threonine 500 mM 50 mM ATP 250 mM 25 mM MgSO₄ 250 mM 25 mM L-amino acid ligase 1-5 mg/mL 0.1 - 0.5 mg/mL Tris-HCl (pH 8.0) 1 M 100 mM | Nuclease-free water | - | To final volume |
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 4-24 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.
-
Alternatively, heat inactivation at 80°C for 10 minutes can be used.
-
Protocol 2: Purification of L-alanyl-L-threonine
-
Enzyme Removal:
-
Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.
-
Collect the supernatant containing the dipeptide.
-
-
Ion-Exchange Chromatography:
-
Equilibrate a strong cation exchange column (e.g., Dowex 50W) with an appropriate buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 3.0). Ion-exchange chromatography is a powerful technique for purifying peptides based on their charge.[5][6][7][8]
-
Load the supernatant onto the column.
-
Wash the column with the equilibration buffer to remove unbound components.
-
Elute the bound dipeptide using a linear gradient of increasing ionic strength or pH (e.g., 0.1 M to 1.0 M sodium citrate buffer, or a pH gradient from 3.0 to 7.0).
-
Collect fractions and analyze for the presence of L-alanyl-L-threonine using HPLC.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing the purified dipeptide.
-
Desalt the pooled fractions using a desalting column (e.g., Sephadex G-10) or by dialysis against deionized water.
-
Lyophilize the desalted solution to obtain the purified L-alanyl-L-threonine as a white powder.
-
Protocol 3: Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To monitor reaction progress, assess purity, and quantify the product.
-
Column: A reversed-phase C18 column is commonly used for the analysis of amino acids and dipeptides.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at 210-220 nm is suitable for the peptide bond.
-
Quantification: A standard curve of known concentrations of L-alanyl-L-threonine should be prepared to quantify the synthesized product.
Table 2: Example HPLC Conditions
Parameter Condition Column C18, 4.6 x 250 mm, 5 µm Mobile Phase A 0.1% TFA in Water Mobile Phase B 0.1% TFA in Acetonitrile Gradient 0-100% B over 20 min Flow Rate 1.0 mL/min Detection UV at 215 nm | Injection Volume | 10 µL |
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the synthesized dipeptide.
-
Method: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, which should correspond to that of L-alanyl-L-threonine (190.19 g/mol ).
-
Data Presentation
Quantitative data from the synthesis and analysis should be summarized in tables for clarity and comparison.
Table 3: Summary of a Hypothetical Synthesis Run
| Parameter | Value |
|---|---|
| Initial L-Alanine (mM) | 50 |
| Initial L-Threonine (mM) | 50 |
| Reaction Time (h) | 12 |
| L-alanyl-L-threonine Yield (mM) | 35 |
| Conversion (%) | 70 |
| Purity (by HPLC, %) | >98 |
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Inactive enzyme | Check enzyme activity. Use freshly prepared enzyme. |
| Suboptimal reaction conditions | Optimize pH, temperature, and substrate concentrations. | |
| Product inhibition | Consider in-situ product removal techniques. | |
| Poor Purity | Incomplete separation | Optimize chromatography gradient and column selection. |
| | Co-eluting impurities | Use an orthogonal purification method (e.g., reversed-phase after ion-exchange). |
Signaling Pathways and Logical Relationships
The enzymatic reaction follows a logical sequence of substrate binding, catalysis, and product release, which is a fundamental concept in enzyme kinetics.
Caption: Simplified logical diagram of the L-amino acid ligase reaction mechanism.
Conclusion
The enzymatic synthesis of L-alanyl-L-threonine using L-amino acid ligases presents a promising and sustainable method for the production of this dipeptide. The protocols outlined in this document provide a framework for researchers to develop and optimize this biocatalytic process. Further screening and engineering of L-amino acid ligases could lead to enzymes with enhanced activity and specificity for this particular dipeptide, paving the way for its efficient large-scale production.
References
- 1. Structural and enzymatic characterization of BacD, an L-amino acid dipeptide ligase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel L-amino acid ligase from Bacillus subtilis NBRC3134 catalyzed oligopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-amino-acid alpha-ligase - Wikipedia [en.wikipedia.org]
- 4. l-Amino Acid Ligase from Pseudomonas syringae Producing Tabtoxin Can Be Used for Enzymatic Synthesis of Various Functional Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion-exchange HPLC for peptide purification [pubmed.ncbi.nlm.nih.gov]
- 6. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 7. gilson.com [gilson.com]
- 8. polypeptide.com [polypeptide.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ala-Thr Dipeptide as a Substrate for Peptidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ala-Thr (Alanyl-Threonine) dipeptide is a fundamental building block of proteins and peptides and serves as a potential substrate for various peptidases. The enzymatic cleavage of this dipeptide is a critical area of study in understanding protein turnover, nutrient absorption, and the metabolic fate of peptide-based drugs. This document provides detailed application notes on the utility of this compound as a peptidase substrate and comprehensive protocols for its experimental analysis.
Dipeptidyl Peptidase IV (DPP-IV) and Aminopeptidase N are among the key enzymes known to hydrolyze dipeptides with N-terminal alanine (B10760859) residues. DPP-IV, a serine exopeptidase, typically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. Aminopeptidase N, a zinc-dependent metalloprotease, exhibits broad specificity, removing N-terminal amino acids from peptides, with a preference for alanine. The study of this compound hydrolysis by these and other peptidases is crucial for elucidating their substrate specificity and for the development of enzyme inhibitors or peptide-based therapeutics with controlled stability.
Data Presentation: Peptidase Substrate Specificity
While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively reported in the literature, the following tables summarize the known substrate preferences and representative kinetic parameters for relevant peptidases acting on similar dipeptide substrates. This information provides a valuable context for designing and interpreting experiments with this compound.
Table 1: Substrate Specificity of Key Peptidases
| Peptidase | MEROPS Classification | General Substrate Specificity | Relevance to this compound Hydrolysis |
| Dipeptidyl Peptidase IV (DPP-IV) | S9.001 | Cleaves Xaa-Pro and Xaa-Ala from the N-terminus. | High: Likely to cleave this compound, as it recognizes N-terminal Alanine. |
| Aminopeptidase N (APN) | M1.001 | Broad specificity for N-terminal amino acids, with a preference for neutral residues like Alanine. | High: Expected to hydrolyze this compound. |
| Prolidase | M24.001 | Specifically cleaves Xaa-Pro and Xaa-Hyp dipeptides. | Low: Unlikely to hydrolyze this compound due to its high specificity for C-terminal Proline or Hydroxyproline.[1][2] |
Table 2: Representative Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with Various Dipeptide Substrates
It is important to note that these values are for comparative purposes, and the actual kinetic parameters for this compound should be determined experimentally.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Gly-Pro-pNA | 0.05 - 0.67 | - | - | [3] |
| Ala-Pro-pNA | 0.07 - 0.12 | - | - | [3] |
| Val-Ala-pNA | 0.07 | - | - | [3] |
| Ala-Ala-pNA | 1.0 | - | - | [4] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis of this compound by Dipeptidyl Peptidase IV (DPP-IV)
This protocol outlines a method to determine the kinetic parameters of this compound hydrolysis by DPP-IV using High-Performance Liquid Chromatography (HPLC) to monitor the reaction.
Materials:
-
This compound dipeptide (substrate)
-
Recombinant human Dipeptidyl Peptidase IV (DPP-IV)
-
DPP-IV Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100[3]
-
Reaction Termination Solution: 1% (v/v) Trifluoroacetic Acid (TFA) in water
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound dipeptide in DPP-IV Assay Buffer. A typical starting concentration is 100 mM.
-
Prepare a stock solution of DPP-IV in DPP-IV Assay Buffer. The optimal enzyme concentration needs to be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Enzyme Reaction Setup:
-
For a standard kinetic assay, prepare a series of substrate concentrations ranging from approximately 0.1 to 10 times the expected Km. Dilute the this compound stock solution with DPP-IV Assay Buffer to achieve the desired final concentrations in the reaction mixture.
-
Set up reactions in microcentrifuge tubes. For each reaction, combine the appropriate volume of substrate solution and DPP-IV Assay Buffer.
-
Pre-incubate the substrate solutions at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a small volume of the DPP-IV enzyme stock solution to each tube.
-
Incubate the reactions at 37°C. Collect time points by stopping the reaction at various intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To stop the reaction at each time point, withdraw an aliquot of the reaction mixture and add it to an equal volume of Reaction Termination Solution (1% TFA).
-
Centrifuge the terminated reaction mixtures at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the denatured enzyme.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes) to separate the unreacted this compound substrate from the Alanine and Threonine products.
-
Monitor the elution profile by UV absorbance at 214 nm or 220 nm.
-
Quantify the amount of product (Alanine or Threonine) formed at each time point by integrating the peak area and comparing it to a standard curve of the respective amino acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the product formation versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).[5]
-
Protocol 2: Analysis of this compound Hydrolysis by Mass Spectrometry
This protocol provides a method for the qualitative and semi-quantitative analysis of this compound cleavage using mass spectrometry.
Materials:
-
Products from the enzymatic reaction (Protocol 1)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Sample preparation reagents for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS or a suitable matrix like α-cyano-4-hydroxycinnamic acid for MALDI-TOF)[4]
Procedure:
-
Sample Preparation:
-
Following the enzymatic reaction and termination as described in Protocol 1, the samples can be directly analyzed or may require further cleanup depending on the buffer components and the sensitivity of the mass spectrometer.
-
For ESI-MS, dilute the terminated reaction mixture with a solution of 50% acetonitrile and 0.1% formic acid.[4]
-
For MALDI-TOF MS, mix a small aliquot of the reaction mixture with the matrix solution on the MALDI target plate and allow it to crystallize.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the samples.
-
Identify the mass-to-charge ratio (m/z) corresponding to the intact this compound dipeptide and the cleavage products, Alanine and Threonine.
-
The disappearance of the substrate peak and the appearance of the product peaks will confirm enzymatic cleavage.
-
For semi-quantitative analysis, the relative peak intensities of the substrate and products can be monitored over time.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining peptidase activity on this compound.
Caption: Role of DPP-IV in cleaving Ala-containing peptides.
References
Application Notes and Protocols for Dipeptides in Drug Discovery: A Focus on Ala-Thr
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific, direct applications of the dipeptide Alanine-Threonine (Ala-Thr) in drug discovery are not extensively documented in publicly available literature, the broader class of dipeptides represents a critical component in modern therapeutic design. This document will explore the potential applications of this compound by analogy to other well-studied dipeptides, particularly in their role as enzymatically cleavable linkers in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). These application notes provide an overview of the principles, experimental protocols, and design considerations for utilizing dipeptides like this compound in the development of targeted therapies.
Dipeptides are short peptides consisting of two amino acids joined by a peptide bond. In drug discovery, they are primarily employed as linkers that connect a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload.[1] The key advantage of using dipeptide linkers is their ability to be selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[2][3] This targeted release mechanism enhances the therapeutic window of the drug by minimizing systemic toxicity and maximizing its concentration at the site of action.[1]
The choice of amino acids in the dipeptide sequence is crucial as it influences the linker's stability, cleavage kinetics, and overall physicochemical properties of the conjugate.[4] Commonly used dipeptides in clinically approved and investigational ADCs include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[2] The exploration of other dipeptide sequences, such as this compound, is a logical step in the optimization of linker technology.
Potential Applications of this compound in Drug Discovery
Based on the established roles of other dipeptides, this compound could potentially be utilized in the following applications:
-
Cleavable Linkers in Antibody-Drug Conjugates (ADCs): The primary and most promising application for a dipeptide like this compound is as a substrate for lysosomal proteases. If recognized and cleaved by enzymes such as cathepsin B, an this compound linker could be used to connect a potent cytotoxic drug to a tumor-targeting antibody. The properties of Alanine (small, non-polar) and Threonine (polar, uncharged) would influence the solubility, stability, and cleavage efficiency of the resulting ADC.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides to target drugs to specific tissues or cells.[5] PDCs offer advantages such as smaller size, better tissue penetration, and lower immunogenicity compared to antibodies.[6] An this compound dipeptide could serve as a cleavable linker within a PDC, enabling the targeted release of a therapeutic agent.
-
Standalone Therapeutic Potential: While less common, some dipeptides and other short peptides have demonstrated intrinsic biological activity.[7] Further research would be needed to determine if this compound possesses any therapeutic properties on its own.
Quantitative Data on Dipeptide Linker Performance
The selection of a dipeptide linker significantly impacts the performance of an ADC. The following table summarizes comparative data for different dipeptide linkers from preclinical studies, illustrating the key parameters for evaluation. Data for a hypothetical this compound linker is included to indicate the types of measurements that would be necessary for its validation.
| Dipeptide Linker | In Vitro Potency (IC50) | Plasma Stability (% Intact ADC after 7 days) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Val-Cit | +++ | High | +++ | [2][8] |
| Val-Ala | +++ | High | +++ | [2][4] |
| Ala-Ala | +++ | High | +++ | [4] |
| Phe-Lys | ++ | Moderate to High | ++ | [3][8] |
| This compound (Hypothetical) | To be determined | To be determined | To be determined | N/A |
Note: The performance indicators are generalized from multiple sources. Specific quantitative values are highly dependent on the antibody, payload, and cancer model used.
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of ADCs featuring dipeptide linkers. These protocols can be adapted for the investigation of a novel linker such as this compound.
Protocol 1: Synthesis of a Dipeptide-Linked Drug
This protocol describes a general method for synthesizing a drug-linker construct with a dipeptide, using a self-immolative spacer (PABC) and a maleimide (B117702) group for conjugation to an antibody.
Materials:
-
Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH
-
p-aminobenzyl alcohol (PABA)
-
p-nitrophenyl chloroformate
-
Cytotoxic drug with a free amine or hydroxyl group
-
Maleimidocaproic acid (MC)
-
Coupling reagents (e.g., HBTU, HATU)
-
DIPEA
-
Piperidine (B6355638) in DMF
-
TFA
-
Solvents (DMF, DCM, etc.)
Procedure:
-
Dipeptide Synthesis: Synthesize the Fmoc-Ala-Thr(tBu)-OH dipeptide using standard solid-phase or liquid-phase peptide synthesis methods.
-
PABC Spacer Attachment: Couple the C-terminus of the dipeptide to p-aminobenzyl alcohol (PABA).
-
Payload Conjugation: Activate the PABA hydroxyl group with p-nitrophenyl chloroformate to form a carbonate, which is then reacted with an amine-containing cytotoxic drug.
-
Maleimide Moiety Introduction: Remove the N-terminal Fmoc group with piperidine and couple maleimidocaproic acid (MC) to the free amine of the dipeptide.
-
Deprotection and Purification: Remove the Threonine side-chain protecting group (tBu) with TFA. Purify the final drug-linker construct using reverse-phase HPLC.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via cysteine engineering or reduction of interchain disulfides.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Reducing agent (e.g., TCEP)
-
Drug-linker construct with a maleimide group
-
Purification system (e.g., size-exclusion chromatography)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody with a controlled amount of TCEP to generate free sulfhydryl groups.
-
Conjugation Reaction: React the reduced antibody with the maleimide-functionalized drug-linker in PBS. The maleimide group will form a stable thioether bond with the antibody's sulfhydryl groups.
-
Purification: Remove unconjugated drug-linker and aggregated antibody by size-exclusion chromatography.
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
Protocol 3: In Vitro Cleavage Assay
This assay evaluates the susceptibility of the dipeptide linker to cleavage by a specific lysosomal protease.
Materials:
-
Fluorogenic dipeptide substrate (e.g., this compound-AMC)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT)
-
Fluorometer
Procedure:
-
Enzyme Activation: Activate cathepsin B in the assay buffer.
-
Reaction Initiation: Add the fluorogenic dipeptide substrate to the activated enzyme solution.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC).
-
Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot. Determine kinetic parameters (Km and kcat) by performing the assay at various substrate concentrations.[1]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC with a cleavable dipeptide linker.
Caption: Mechanism of action of an ADC with a cleavable dipeptide linker.
Experimental Workflow
The diagram below outlines the typical workflow for the design, synthesis, and evaluation of an ADC with a dipeptide linker.
Caption: Workflow for the development of an ADC with a dipeptide linker.
While the dipeptide this compound has not been extensively studied as a component in drug discovery, the principles governing the use of other dipeptides provide a strong rationale for its investigation. The primary application would be as a cleavable linker in ADCs and PDCs, where its specific properties could offer advantages in terms of stability, cleavage kinetics, and the overall therapeutic index of the conjugate. The experimental protocols and workflows described herein provide a framework for the synthesis and evaluation of this compound-containing therapeutics. Further research is warranted to fully elucidate the potential of this compound and other novel dipeptides in the advancement of targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 6. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-Ala-Thr-OH in Peptide Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Thr-OH, particularly in its pseudoproline dipeptide form, Fmoc-Ala-Thr(ψPro)-OH, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its application is especially pivotal in the synthesis of "difficult" peptide sequences, which are prone to aggregation and result in low yields and purity. This phenomenon is often caused by the formation of secondary structures, such as β-sheets, within the growing peptide chain on the solid support. The incorporation of Fmoc-Ala-Thr(ψPro)-OH disrupts these secondary structures, thereby enhancing the solvation of the peptide chain and improving coupling efficiencies. These application notes provide a comprehensive overview of the use of Fmoc-Ala-Thr-OH in the synthesis of therapeutic peptides, with a focus on Glucagon-Like Peptide-1 (GLP-1) analogues, and include detailed experimental protocols.
Key Applications
The primary application of Fmoc-Ala-Thr-OH, as a pseudoproline dipeptide, is to overcome sequence-dependent aggregation during Fmoc-SPPS. This leads to:
-
Increased Crude Peptide Purity: By minimizing deletion sequences and other side products resulting from incomplete coupling reactions.
-
Enhanced Synthesis Yield: Improved coupling efficiency directly translates to a higher overall yield of the desired peptide.[1]
-
Improved Solubility: Peptides incorporating pseudoprolines often exhibit better solubility, which is advantageous for both the synthesis process and subsequent purification.[1]
A notable example of its application is in the synthesis of GLP-1 analogues like Liraglutide (B1674861). The sequence of Liraglutide contains several regions prone to aggregation, and the strategic incorporation of pseudoproline dipeptides, including those derived from Ala-Thr, has been shown to be crucial for achieving high crude purity and yield.[2][3][4]
Data Presentation: Quantitative Impact of Pseudoproline Dipeptides
The use of pseudoproline dipeptides, such as Fmoc-Ala-Thr(ψPro)-OH, has a demonstrable impact on the successful synthesis of complex peptides. The following table summarizes the improvement in crude peptide purity during the synthesis of the GLP-1 analogue, Liraglutide, with the sequential introduction of pseudoproline dipeptides.
| Synthesis Strategy for Liraglutide | Crude Peptide Purity (%) | Overall Yield after Purification (%) | Reference |
| Standard Fmoc-SPPS without Pseudoprolines | Unsatisfactory | Not Reported | [4] |
| With Fmoc-Val-Ser(ψPro)-OH | Improved but still suboptimal | Not Reported | [4] |
| With Fmoc-Phe-Thr(ψPro)-OH and Fmoc-Val-Ser(ψPro)-OH | Further Improved | Not Reported | [4] |
| With Fmoc-Gly-Thr(ψPro)-OH, Fmoc-Phe-Thr(ψPro)-OH, and Fmoc-Val-Ser(ψPro)-OH | 84% | 69% | [2][3] |
Experimental Protocols
General Protocol for Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ala-Thr(ψPro)-OH.
Materials:
-
Rink Amide resin or pre-loaded resin
-
Fmoc-protected amino acids
-
Fmoc-Ala-Thr(ψPro)-OH
-
Coupling reagents: HBTU, HATU, or DIC/OxymaPure
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test indicates complete coupling.
-
If the coupling is incomplete, the step can be repeated (double coupling).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Incorporation of Fmoc-Ala-Thr(ψPro)-OH:
-
Follow the same coupling procedure as in step 3, using Fmoc-Ala-Thr(ψPro)-OH as the amino acid derivative. A slightly longer coupling time (e.g., 2-4 hours) may be beneficial.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol for Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% TFA
-
Reverse-phase HPLC system with a C8 or C18 column
-
Mass spectrometer
Procedure:
-
Purification:
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Visualizations
Caption: A diagram illustrating the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: The GLP-1 receptor signaling pathway in a pancreatic β-cell.[6][7][8]
References
- 1. chempep.com [chempep.com]
- 2. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Ala-Thr Dipeptide Synthesis
Welcome to the technical support center for Ala-Thr dipeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing a significantly lower than expected yield for our this compound dipeptide synthesis. What are the common causes?
Low yield in dipeptide synthesis can arise from several factors throughout the process. The most common culprits include:
-
Incomplete Deprotection: If the protecting group on the N-terminal of the first amino acid is not completely removed, the subsequent coupling reaction will be inefficient, leading to a lower yield of the desired dipeptide.[1]
-
Poor Coupling Efficiency: The activation of the carboxylic acid on the incoming amino acid and the subsequent amide bond formation are critical. Inefficient coupling can be due to steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions.[1][2]
-
Side Reactions: Undesired reactions, such as racemization or reactions involving the side chains of the amino acids, can consume starting materials and reduce the yield of the target product.
-
Peptide Aggregation: Especially in solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making reactive sites inaccessible.[3] While less common for a dipeptide, it can still be a contributing factor depending on the specific sequence and conditions.
-
Suboptimal Purification: Significant product loss can occur during the purification steps. This could be due to poor precipitation or issues with the chromatographic separation.[4]
Q2: How can we improve the coupling efficiency for the this compound bond formation?
Improving coupling efficiency is key to maximizing your dipeptide yield. Consider the following strategies:
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical. Carbodiimides like DCC and DIC are cost-effective options for liquid-phase synthesis.[5][6][7] For more challenging couplings or in solid-phase synthesis, aminium/uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, or PyBOP are generally more efficient.[7] HATU and its analogs are particularly effective for sterically hindered couplings.
-
Activation and Additives: Ensure complete activation of the carboxylic acid. The addition of reagents like HOBt or HOAt can suppress side reactions and improve coupling efficiency, especially when using carbodiimides.[7]
-
Reaction Conditions: Optimize the reaction temperature and time. While most coupling reactions are performed at room temperature, some difficult couplings may benefit from slightly elevated temperatures.[2] However, be mindful that higher temperatures can also increase the risk of racemization. Reaction times of 2-4 hours are typical, but may need to be extended for less reactive amino acids.[5]
-
Solvent Choice: Use high-quality, anhydrous solvents like DMF or NMP to prevent unwanted side reactions with water.[1] NMP can be a better choice than DMF for improving the solvation of the growing peptide chain and reducing aggregation.[1]
Q3: We suspect incomplete deprotection of our N-terminal protecting group. How can we address this?
Incomplete deprotection is a common reason for low yield.[1] Here’s how to troubleshoot it:
-
Verify Deprotection Conditions: Ensure you are using the correct deprotection method for your chosen protecting group.
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9]
-
Cbz (Benzyloxycarbonyl): Typically removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[8][10]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, commonly with a solution of piperidine (B6355638) in DMF.[11][12]
-
-
Optimize Deprotection Time and Reagent Concentration: If you suspect incomplete deprotection, you can try extending the reaction time or using a fresh deprotection solution. For Fmoc deprotection, a standard is 20% piperidine in DMF.[11]
-
Monitoring the Reaction: For solid-phase synthesis, you can use a colorimetric test like the Kaiser test to confirm the presence of a free primary amine after the deprotection step. A positive test indicates successful deprotection.[13]
Q4: What are the best practices for purifying the final this compound dipeptide?
Purification is a critical step where significant product loss can occur.[4]
-
Precipitation: After cleavage from the resin in SPPS or work-up in liquid-phase synthesis, the crude peptide is often precipitated using a solvent in which it is insoluble, such as cold diethyl ether.[13] Ensure the peptide is fully precipitated before centrifugation or filtration.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides.[13][14]
-
Column Choice: A C18 column is typically a good starting point for dipeptide purification.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA (typically 0.1%) is commonly used.[14]
-
Method Optimization: Optimize the gradient to achieve good separation between your desired peptide and any impurities.
-
-
Characterization: After purification, confirm the identity and purity of your dipeptide using techniques like Mass Spectrometry (MS) and analytical HPLC.[14][15]
Data Presentation: Comparison of Common Synthesis Parameters
Table 1: Common N-Terminal Protecting Groups and their Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Reagent | Typical Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 0°C to RT | Labile to acid, stable to base and hydrogenolysis[9] |
| Benzyloxycarbonyl | Cbz or Z | H₂/Palladium on Carbon | H₂, Pd/C, RT, atmospheric pressure | Labile to hydrogenolysis and strong acids, stable to mild base[8][9][10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | 20% Piperidine in DMF, RT | Labile to base, stable to acid and hydrogenolysis[11][12] |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Abbreviation | Type | Advantages | Disadvantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Low cost, widely used in liquid-phase synthesis[5] | Byproduct (DCU) is poorly soluble, not ideal for SPPS[5][6] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Efficient, fast reaction times, low racemization with HOBt[6] | Requires a base, potential for side reactions if not used correctly. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly efficient, especially for sterically hindered couplings | More expensive than other reagents. |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Very effective, particularly for N-methyl amino acids[6] | Can be less stable in solution compared to uronium salts. |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of Boc-Ala-Thr-OMe
This protocol outlines a general procedure for the synthesis of an this compound dipeptide in solution using Boc protection and DCC as the coupling agent.
Materials:
-
Boc-Ala-OH
-
H-Thr-OMe·HCl (Threonine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Threonine Methyl Ester: To a suspension of H-Thr-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA or TEA (1.1 equivalents) at 0°C. Stir for 15-20 minutes to generate the free amine.
-
Activation of Alanine: In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the Boc-Ala-OH solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Coupling Reaction: Add the cold solution of H-Thr-OMe from step 1 to the activated Boc-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude Boc-Ala-Thr-OMe.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry
This protocol describes the manual synthesis of this compound-NH₂ on a Rink Amide resin.[13]
Materials:
-
Rink Amide resin
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Ala-OH
-
HBTU and HOBt, or HATU
-
DIPEA
-
20% Piperidine in DMF (v/v)
-
DMF, NMP, DCM (peptide synthesis grade)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF or NMP for at least 1 hour.[13]
-
First Amino Acid Loading (Fmoc-Thr(tBu)-OH):
-
Drain the solvent.
-
Perform Fmoc deprotection on the Rink Amide resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF or NMP.
-
Add the activation mixture to the resin and agitate for 1-2 hours.[13]
-
Wash the resin thoroughly. Perform a Kaiser test to confirm the absence of free amines.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Activate Fmoc-Ala-OH (3 eq) using the same procedure as in step 2 and couple it to the resin-bound Threonine.
-
Wash the resin and confirm coupling completion with a Kaiser test.
-
-
Final Fmoc Deprotection: Repeat the deprotection procedure as described in step 3.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by RP-HPLC.
-
Visualizations
Caption: Liquid-Phase Synthesis Workflow for Boc-Ala-Thr-OMe.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Dipeptide Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Isolation and identification of a novel Ala-Pro-Gly-Trp-amide-related peptide inhibiting the motility of the mature oviduct in the cuttlefish, Sepia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ala-Thr Peptide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Ala-Thr peptide coupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing the Alanine-Threonine (this compound) sequence.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptom: Kaiser test remains positive after the initial coupling step, or mass spectrometry of the crude product shows a significant peak corresponding to the truncated sequence (peptide without Ala).
-
Potential Causes & Solutions:
-
Steric Hindrance: The β-branched structure of threonine, especially when protected with a bulky group like tert-butyl (tBu), can sterically hinder the incoming activated alanine.
-
Solution 1: Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours to allow for complete acylation.
-
Solution 2: Double Coupling: If a single coupling is insufficient, perform a second coupling with a fresh solution of activated Fmoc-Ala-OH.
-
Solution 3: Use a More Potent Coupling Reagent: Switch to a more powerful uronium/aminium salt-based coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[1]
-
-
Peptide Aggregation: For longer sequences containing hydrophobic residues, the growing peptide chain can aggregate on the solid support, making the N-terminus inaccessible.
-
Solution 1: Change Solvent: Switch from DMF to NMP, which is often more effective at disrupting secondary structures and improving solvation.[2]
-
Solution 2: Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt aggregation.[2]
-
Solution 3: Incorporate Pseudoproline Dipeptides: For particularly difficult sequences, consider using a pre-formed Fmoc-Xaa-Thr(ΨPro)-OH dipeptide in place of individual amino acid couplings. This disrupts β-sheet formation and improves solubility.[3]
-
-
Issue 2: Presence of a Side Product with a Mass of -18 Da
-
Symptom: HPLC analysis of the crude peptide shows a significant impurity peak with a mass corresponding to the target peptide minus 18 Da (loss of water).
-
Potential Cause & Solution:
-
Dehydration (β-elimination): This side reaction can occur if the threonine hydroxyl group is unprotected or if the protecting group is labile under the reaction conditions. The hydroxyl group can be O-acylated, followed by β-elimination to form a dehydroamino acid residue.
-
Solution 1: Verify Threonine Protection: Ensure that you are using a threonine derivative with a stable side-chain protecting group, such as Fmoc-Thr(tBu)-OH.[1] The tert-butyl group is robust and stable under the basic conditions of Fmoc deprotection.[1]
-
Solution 2: Optimize Coupling Conditions: Avoid prolonged pre-activation times of the incoming amino acid, as this can increase the risk of side reactions. Use milder bases where possible.
-
-
Issue 3: Presence of a Side Product with the Same Mass as the Target Peptide
-
Symptom: HPLC analysis shows a shoulder peak or a poorly resolved peak adjacent to the main product peak, and mass spectrometry confirms it has the same mass.
-
Potential Cause & Solution:
-
Epimerization/Racemization: The chiral center of the amino acid can undergo inversion during activation and coupling, leading to the formation of a diastereomer. While the Fmoc group generally suppresses racemization, certain conditions can promote it.
-
Solution 1: Choose an Appropriate Coupling Reagent and Additive: The combination of DIC with an additive like OxymaPure® has been shown to be very effective at suppressing racemization for sterically hindered and racemization-prone residues.[4]
-
Solution 2: Use a Weaker Base: If using uronium/aminium salt reagents, consider switching from a strong base like DIPEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, although this may require longer coupling times.[4] Avoid excessive amounts of base.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during this compound peptide coupling?
A1: The main side reaction involves the hydroxyl group of the threonine side chain. If left unprotected, it can lead to:
-
O-acylation: The hydroxyl group can be acylated by the activated alanine, forming an ester linkage (depsipeptide) instead of a peptide bond. This terminates the peptide chain and introduces a significant impurity.[5]
-
Dehydration (β-elimination): Following O-acylation, the threonine residue can undergo β-elimination, resulting in the formation of a dehydroamino acid. This leads to a product with a mass loss of 18 Da.
Q2: Why is it crucial to use a protecting group for the threonine side chain?
A2: Protecting the threonine hydroxyl group is essential to prevent O-acylation and subsequent dehydration. The most commonly used protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group, as in Fmoc-Thr(tBu)-OH. The tBu group is stable under the basic conditions used for Fmoc removal (piperidine) but is readily cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage from the resin.
Q3: Which coupling reagent is best for the this compound coupling?
A3: The choice of coupling reagent depends on the specific requirements of the synthesis, such as the need to minimize racemization or couple sterically hindered residues.
-
For Routine Couplings: HBTU offers a good balance of performance and cost-effectiveness.[4]
-
For Difficult or Sterically Hindered Couplings: HATU is a more reactive uronium salt that is highly effective for hindered couplings and can lead to faster reaction times.[1]
-
To Minimize Racemization: A carbodiimide-based activation with DIC and an additive like OxymaPure® is an excellent choice for suppressing epimerization.[4]
Q4: When should I consider using a pseudoproline dipeptide?
A4: Pseudoproline dipeptides, such as Fmoc-Ala-Thr(ΨMe,MePro)-OH, are recommended for synthesizing:
-
Long peptides (>30 amino acids): These are prone to aggregation.[3]
-
Hydrophobic sequences: Peptides with a high content of hydrophobic residues tend to aggregate.[3]
-
"Difficult sequences": Peptides that are known to form strong secondary structures or have failed to synthesize under standard conditions.[3] The pseudoproline introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets, which improves solvation and coupling efficiency.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Relative Efficiency | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium Salt | 20 - 45 | Very High | Low | High reactivity, effective for hindered amino acids; higher cost.[1] |
| HBTU | Uronium/Aminium Salt | 30 - 60 | High | Low | Good balance of performance and cost for routine synthesis.[4] |
| HCTU | Uronium/Aminium Salt | 20 - 45 | High to Very High | Low | More reactive than HBTU, good for difficult couplings.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 | High | Low | Good for sterically demanding couplings; byproducts can be difficult to remove.[1] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | Good to High | Low | Cost-effective, low risk of guanidinylation side reactions.[1] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 120 | Good to High | Very Low | Excellent racemization suppression.[4] |
Note: The exact performance and yields are sequence-dependent. Data is extrapolated from studies on sterically hindered amino acids and general principles of SPPS.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ala-OH to N-terminal Threonine using HATU
This protocol describes a standard manual procedure for coupling Fmoc-Alanine to a resin-bound peptide with an N-terminal Threonine residue, where the Threonine side chain is protected with a tBu group.
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test.
-
A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive (blue beads), continue the coupling for an additional 1-2 hours and re-test. A double coupling may be necessary if the test remains positive.
-
-
Washing:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Incorporation of an Fmoc-Ala-Thr(ΨMe,MePro)-OH Pseudoproline Dipeptide
This protocol is for incorporating a pseudoproline dipeptide to overcome aggregation and improve coupling efficiency.
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin (with the amino acid preceding the this compound sequence at the N-terminus) in DMF in a reaction vessel.
-
-
Dipeptide Activation:
-
In a separate vial, dissolve the Fmoc-Ala-Thr(ΨMe,MePro)-OH dipeptide (5 equivalents) and HATU (5 equivalents) in a minimum volume of DMF.
-
Add DIPEA (10 equivalents) and mix for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin as described in Protocol 1.
-
-
Final Cleavage:
-
Upon completion of the full peptide synthesis, the final cleavage from the resin using a standard TFA cocktail will simultaneously remove the side-chain protecting groups and convert the pseudoproline back to the native threonine residue.[6]
-
Visualizations
Caption: Reaction pathways in this compound peptide coupling.
Caption: Troubleshooting workflow for this compound coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during Ala-Thr synthesis
Welcome to the technical support center for Ala-Thr dipeptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to preventing racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound peptide synthesis?
A1: Racemization is the process that leads to a mixture of stereoisomers, where the chiral center of an amino acid inverts during a chemical reaction.[1] In this compound synthesis, this typically occurs at the alpha-carbon of the activated alanine (B10760859) residue. The primary mechanism involves the formation of a planar oxazolone (B7731731) intermediate after the carboxyl group of the N-protected alanine is activated by a coupling reagent.[2] This planar structure loses its stereochemical integrity, allowing the incoming threonine amine group to attack from either side, resulting in both the desired L-Ala-L-Thr and the undesired D-Ala-L-Thr dipeptide. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, which also leads to a planar intermediate and subsequent racemization.[2][3]
Q2: Which amino acids are generally most susceptible to racemization?
A2: While any amino acid (except glycine) can undergo racemization, some are particularly susceptible. Histidine (His) and cysteine (Cys) are known to be highly prone to racemization.[2][4] Other sensitive residues include serine (Ser) and phenylalanine (Phe).[2] The hydroxyl group in threonine's side chain makes it a residue that requires careful handling, though it is generally less problematic than histidine or cysteine.[5]
Q3: Why is it crucial to prevent racemization in drug development?
A3: In drug development, the stereochemistry of a peptide therapeutic is critical to its biological activity, efficacy, and safety. The specific three-dimensional structure of a peptide determines how it interacts with its biological target (e.g., a receptor or enzyme). The presence of diastereomers, resulting from racemization, can lead to a product with reduced potency, altered pharmacological properties, or potential immunogenicity. Furthermore, separating these closely related impurities during purification is often difficult and costly, impacting the overall yield and economic viability of the synthesis.[1]
Troubleshooting Guide: High D-Ala Impurity Detected
Issue: My post-synthesis analysis (e.g., chiral HPLC) of the this compound dipeptide shows a significant percentage of the D-Ala-L-Thr diastereomer.
This is a common problem stemming from the coupling step. The following guide will help you identify and resolve the root cause.
Step 1: Evaluate Your Coupling Reagent and Additives
Question: Are you using a carbodiimide (B86325) coupling reagent like DCC or DIC without an additive?
Answer: Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone because they promote the formation of the problematic oxazolone intermediate.[2][6]
-
Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives. The most common and effective additives are 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogs like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][8][9] These additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component and less prone to racemization.[7]
-
Optimization: For particularly sensitive couplings, consider switching to onium-salt-based reagents (phosphonium or aminium/uronium) like HBTU, HATU, HCTU, or PyBOP.[9][10] These reagents are generally more efficient and result in lower levels of racemization, especially when used with additives like HOBt or HOAt.[6][9] The combination of DIC with Oxyma has been shown to be effective at preventing racemization for sensitive amino acids.[11]
Step 2: Assess the Base Used in the Reaction
Question: What base are you using, and at what concentration?
Answer: The choice of base and its strength can dramatically influence the rate of racemization. Strong or sterically unhindered bases can readily abstract the α-proton from the activated amino acid, leading to racemization via direct enolization.[7][10]
-
Solution: Avoid strong bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) when possible, or use them in minimal necessary amounts.[10]
-
Optimization: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are excellent alternatives that are known to minimize racemization compared to the more basic DIEA (pKa 10.1).[4][7][10]
Step 3: Review Your Reaction Temperature and Time
Question: Are you running the coupling reaction at an elevated temperature? Is the pre-activation time too long?
Answer: Higher reaction temperatures accelerate most chemical reactions, including the pathways that lead to racemization.[12][13] Similarly, allowing the activated amino acid to sit for an extended period before the amine component is introduced increases the opportunity for the oxazolone intermediate to form and racemize.[10]
-
Solution: Perform the coupling reaction at a lower temperature. Running the reaction at 0°C is a standard practice to reduce the rate of racemization.[2] If using microwave synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization for sensitive residues.[4]
-
Optimization: Minimize the activation time. Instead of pre-activating the alanine, use an in situ activation protocol where the coupling reagent is added to the mixture of the protected alanine and resin-bound threonine.[10] If pre-activation is necessary for a difficult coupling, keep the time to an absolute minimum (e.g., 1-5 minutes) before adding it to the reaction vessel.[14]
Step 4: Consider the Solvent System
Question: What solvent are you using for the coupling reaction?
Answer: The polarity of the solvent can influence the rate of racemization. While solvent choice is often constrained by the solubility of reagents and the swelling of the solid-phase resin, it can be a useful parameter to adjust.[2]
-
Solution: If possible, consider using less polar solvents, as this can sometimes reduce the extent of racemization.[2] However, for solid-phase synthesis, solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often required for proper resin swelling and reaction kinetics.[15] In such cases, optimization of other factors (reagent, base, temperature) is more critical.
Quantitative Data Summary
Direct quantitative data for this compound racemization is highly dependent on specific experimental setups. However, the following table provides a qualitative and comparative summary of common strategies to mitigate racemization during peptide synthesis.
| Strategy | Effectiveness | Key Considerations |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimides (DCC, DIC). HOAt and Oxyma are generally more effective than HOBt.[7][8] |
| Use of Onium Salt Reagents (HATU, HCTU) | High | Very efficient coupling with low racemization. More expensive than carbodiimides.[10] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High | Reduces the rate of racemization but also slows the coupling reaction. May require longer reaction times.[2] |
| Use of Weaker/Hindered Base (NMM, Collidine) | Moderate to High | Significantly reduces base-catalyzed racemization compared to DIEA or TEA.[4][7] |
| Use of Less Polar Solvents | Moderate | Effect can be significant, but choice is often limited by solubility and resin compatibility.[2] |
| Minimizing Activation Time | Moderate | Crucial for preventing the buildup of racemization-prone intermediates.[10] |
Visual Guides and Protocols
Racemization Mechanism and Suppression
The following diagram illustrates the primary racemization pathway via an oxazolone intermediate and how additives like HOBt can suppress it.
Caption: Mechanism of racemization via oxazolone formation and its suppression by HOBt.
Troubleshooting Workflow for Racemization
Use this flowchart to diagnose and solve issues with racemization in your this compound synthesis.
Caption: A logical workflow for troubleshooting racemization issues.
Experimental Protocols
Protocol 1: Low-Racemization Coupling Cycle for Fmoc-Ala onto H-Thr-Resin
This protocol outlines a standard procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
Materials:
-
H-Thr-Wang resin (or other suitable resin)
-
Fmoc-Ala-OH
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure
-
Base: N-methylmorpholine (NMM)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling:
-
Place the H-Thr-resin in the reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.
-
-
Reagent Preparation (perform during resin swelling):
-
In a separate vial, prepare the amino acid solution. For a 0.2 mmol scale synthesis, dissolve Fmoc-Ala-OH (3 equivalents, 0.6 mmol), and OxymaPure (3 equivalents, 0.6 mmol) in DMF.
-
Prepare a separate solution for the coupling reagent: DIC (3 equivalents, 0.6 mmol) in DMF.
-
Prepare a separate solution for the base: NMM (6 equivalents, 1.2 mmol) in DMF.
-
-
Fmoc Deprotection (if starting from Fmoc-Thr-Resin):
-
Drain the swelling solvent from the resin.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes. Drain.[16]
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine. Perform the following wash cycles, using enough solvent to cover the resin and agitating for 1 minute per wash:
-
DMF (x5)
-
DCM (x3)
-
DMF (x3)
-
-
-
Coupling Reaction (in situ activation):
-
Cool the reaction vessel to 0°C using an ice bath.[2]
-
To the washed and drained resin, add the prepared Fmoc-Ala-OH/OxymaPure solution.
-
Add the NMM solution.
-
Immediately add the DIC solution to initiate the coupling.[6]
-
Agitate the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and continue agitating for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. If the test is positive (indicating free amines), the coupling is incomplete and may need to be repeated or extended.
-
-
Final Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (x3), DCM (x3), and DMF (x3) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final coupling and washing steps, wash the peptide-resin with DCM (x3) and dry it under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for your protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[16]
-
Reaction: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[17]
-
Isolation: Isolate the peptide pellet by centrifugation, wash it twice with cold diethyl ether, and dry it under vacuum.[17] The crude peptide is now ready for purification (e.g., RP-HPLC) and analysis for chiral purity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Ala-Thr dipeptide stability and degradation pathways
Welcome to the technical support center for the alanyl-threonine (Ala-Thr) dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound dipeptide in aqueous solution?
The most common degradation pathway for this compound, like other simple dipeptides, is the hydrolysis of the peptide bond. This reaction breaks the dipeptide into its constituent amino acids: L-Alanine and L-Threonine. This process can be catalyzed by acids, bases, or specific enzymes (peptidases).[1]
Q2: What are the expected degradation products of this compound?
Under typical experimental conditions, the primary degradation products are L-Alanine and L-Threonine. However, under conditions of extreme heat or in the presence of certain reagents, other minor products could form. These may include dehydration products (loss of a water molecule) or products from side-chain reactions.[2] In enzymatic environments, threonine itself can be degraded further into compounds like acetaldehyde (B116499) and glycine (B1666218) by enzymes such as threonine aldolase.[3]
Q3: How does pH affect the stability of the this compound dipeptide?
Q4: How does temperature influence the stability of this compound?
Higher temperatures accelerate the rate of chemical degradation, including hydrolysis of the peptide bond.[5] For optimal stability, especially in solution, it is crucial to store the dipeptide at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles, which can promote aggregation or degradation.
Q5: What are the best practices for storing this compound dipeptide?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. For short-term use, stock solutions can be prepared and stored at 4°C for a few days, though stability at this temperature should be verified for your specific experimental conditions. For longer-term storage in solution, freezing at -20°C or -80°C is recommended.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in My Buffer
-
Question: I am having trouble dissolving the this compound dipeptide, or it is precipitating out of my solution. What can I do?
-
Answer:
-
Check the pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of your buffer away from the pI can significantly improve solubility. The estimated pI of this compound is around 5.5-6.0. Try dissolving it in a buffer with a pH of 7 or higher, or a mildly acidic buffer (pH 3-4).
-
Use a Different Solvent: If aqueous buffers are not effective, you can attempt to dissolve the peptide in a small amount of a polar organic solvent like DMSO or DMF, and then slowly add it to your aqueous buffer with vigorous stirring.
-
Sonication: Gentle sonication can help break up aggregates and improve the rate of dissolution. Be careful not to heat the sample during this process.
-
Issue 2: Evidence of Peptide Aggregation
-
Question: My solution appears cloudy, or I'm seeing a loss of material during experiments. I suspect aggregation. How can I address this?
-
Answer: Both alanine (B10760859) and threonine residues can contribute to the propensity of a peptide to aggregate.
-
Optimize Peptide Concentration: Aggregation is a concentration-dependent process. Try working with lower concentrations of the dipeptide if your experimental design allows.
-
Adjust Solution Conditions: Factors like pH, ionic strength, and temperature can influence aggregation. Systematically varying these parameters may help you find conditions where the peptide remains monomeric.
-
Incorporate Aggregation-Disrupting Excipients: In some cases, the addition of small amounts of organic solvents, detergents, or stabilizing agents can help prevent aggregation. However, ensure these are compatible with your downstream applications.
-
Issue 3: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
-
Question: My analytical results show more than one peak for this compound, or I see masses that don't correspond to the dipeptide or its constituent amino acids. What could be the cause?
-
Answer:
-
Contaminants from Synthesis/Purification: A common contaminant in commercially available peptides is trifluoroacetic acid (TFA), which is used during HPLC purification.[6] TFA can form adducts with your peptide, leading to unexpected masses (+114 Da). It can also affect cell-based assays. Consider TFA removal or exchange for a more biocompatible counter-ion like acetate (B1210297) or chloride if it interferes with your experiment.
-
Degradation Products: The extra peaks could be degradation products. The most common would be alanine and threonine from hydrolysis. Other possibilities include dehydrated forms of the peptide (M-18 Da) or oxidized species (M+16 Da).[2][7] Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and identify their structures.
-
Diketopiperazine Formation: During synthesis or upon storage, especially in solution, dipeptides can cyclize to form diketopiperazines.[8][9] This involves the formation of a cyclic dipeptide, which would have a mass corresponding to the loss of a water molecule from the parent dipeptide.
-
Quantitative Data Summary
While specific, experimentally-derived kinetic data for this compound dipeptide is not widely published, the stability generally follows established principles of peptide chemistry. The following table summarizes the expected stability trends under various conditions. Researchers should perform their own stability studies to determine precise degradation rates in their specific formulation or experimental system.
| Condition | Parameter | Expected Effect on this compound Stability | Rationale |
| pH | Acidic (pH 1-3) | Decreased Stability | The peptide bond is susceptible to acid-catalyzed hydrolysis. |
| Neutral (pH 6-8) | Optimal Stability | The peptide bond is generally most stable in the neutral pH range.[5] | |
| Alkaline (pH > 9) | Decreased Stability | Base-catalyzed hydrolysis of the peptide bond occurs. Threonine side chains can also be unstable under alkaline conditions.[6] | |
| Temperature | Low (-80°C to 4°C) | High Stability | Lowers the rate of all chemical degradation reactions. |
| Ambient (~25°C) | Moderate Stability | Degradation will occur over time; solutions are typically stable for hours to days. | |
| Elevated (>40°C) | Low Stability | Significantly accelerates the rate of hydrolysis and other degradation reactions.[5] | |
| Enzymes | Peptidases/Proteases | Very Low Stability | Enzymes will rapidly cleave the peptide bond. |
Experimental Protocols
Protocol: this compound Dipeptide Stability Assessment by RP-HPLC
This protocol provides a framework for assessing the stability of this compound in a specific buffer at a given temperature.
1. Objective: To quantify the degradation of this compound dipeptide over time under defined conditions (e.g., pH 4.0, 7.4, and 9.0 at 40°C).
2. Materials:
-
This compound dipeptide, high purity grade (>98%)
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., citrate (B86180) for pH 4.0, phosphate (B84403) for pH 7.4, borate (B1201080) for pH 9.0)
-
Calibrated HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
3. Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound dipeptide in HPLC-grade water to prepare a concentrated stock solution (e.g., 5 mg/mL).
-
Preparation of Stability Samples:
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 1 mg/mL.
-
Aliquot approximately 1.2 mL of each solution into separate, clearly labeled autosampler vials. Prepare enough vials for all time points.
-
-
Time Zero (T=0) Analysis: Immediately after preparation, inject one vial from each pH condition onto the HPLC system to get the initial concentration and purity.
-
Incubation: Place the remaining vials in a 40°C incubator.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), remove one vial for each pH condition from the incubator. Immediately quench any further degradation by freezing at -20°C or by adding a quenching agent if necessary, until analysis is possible.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical starting gradient could be 0-30% B over 20 minutes. This must be optimized to achieve good separation between the parent this compound peak and its degradation products (Alanine and Threonine).[10][11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 220 nm
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound dipeptide at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the natural logarithm of the remaining percentage versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for dipeptide stability testing.
References
- 1. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. biovera.com.au [biovera.com.au]
Technical Support Center: Optimizing Ala-Thr Cleavage from Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the dipeptide Alanine-Threonine (Ala-Thr) from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when cleaving this compound from a resin?
A1: The primary challenges in cleaving this compound from a resin often revolve around the properties of the Threonine (Thr) residue and the linkage to the solid support. Key issues include:
-
Steric Hindrance: The bulky side chain of Threonine can sterically hinder the access of the cleavage reagent to the ester linkage connecting the peptide to the resin.
-
Incomplete Cleavage: Sub-optimal cleavage conditions, such as incorrect reagent concentration, insufficient reaction time, or low temperature, can lead to incomplete removal of the dipeptide from the resin.
-
Side Reactions: The hydroxyl group in the Threonine side chain can be susceptible to side reactions like dehydration or acylation, especially under harsh acidic conditions.
-
Racemization: The chiral center of the amino acids can be prone to racemization during the cleavage process, affecting the stereochemical purity of the final product.
Q2: Which cleavage cocktail is recommended for cleaving this compound from a Wang or Rink Amide resin?
A2: The choice of cleavage cocktail depends on the type of resin and the protecting groups used. For a standard Fmoc-based solid-phase peptide synthesis on a Wang or Rink Amide resin, a common and effective cleavage cocktail is Reagent K.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of this compound from the resin.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete deprotection of the N-terminal Fmoc group.2. Steric hindrance from the Thr residue.3. Sub-optimal cleavage cocktail composition or reaction time. | 1. Ensure complete Fmoc deprotection using a fresh solution of 20% piperidine (B6355638) in DMF and monitor with a UV detector.2. Increase the cleavage reaction time or temperature slightly (e.g., from 2 hours to 3-4 hours at room temperature).3. Use a well-optimized cleavage cocktail such as Reagent K and ensure a sufficient volume to swell the resin completely. |
| Presence of Side Products | 1. Dehydration of the Thr side chain.2. Re-attachment of scavenged carbocations to the peptide. | 1. Use a cleavage cocktail containing a scavenger like water or triisopropylsilane (B1312306) (TIS) to suppress dehydration.2. Ensure a high concentration of scavengers in the cleavage cocktail to effectively capture reactive species. |
| Peptide Degradation | 1. Prolonged exposure to strong acid.2. Oxidation of sensitive residues (if present). | 1. Minimize the cleavage time to the minimum required for complete cleavage.2. If other sensitive residues are present, consider adding a scavenger like dithiothreitol (B142953) (DTT) to the cleavage cocktail. |
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin using Reagent K
This protocol outlines the standard procedure for cleaving the dipeptide this compound from a Wang resin.
-
Resin Preparation:
-
Swell the peptide-resin (approximately 100 mg) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
-
Cleavage:
-
Prepare the cleavage cocktail, Reagent K (see table below for composition).
-
Add 2 mL of Reagent K to the swollen resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1 mL of trifluoroacetic acid (TFA).
-
Combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to 10 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen.
-
Composition of Cleavage Cocktail: Reagent K
| Component | Volume/Weight per 10 mL | Purpose |
| Trifluoroacetic Acid (TFA) | 8.25 mL | Cleavage Reagent |
| Phenol | 0.5 g | Scavenger |
| Water | 0.5 mL | Scavenger |
| Thioanisole | 0.5 mL | Scavenger |
| 1,2-Ethanedithiol (EDT) | 0.25 mL | Scavenger |
Visual Guides
Caption: Experimental workflow for this compound cleavage from resin.
Caption: Troubleshooting logic for this compound cleavage optimization.
Technical Support Center: Troubleshooting Ala-Thr Aggregation
Welcome to the technical support center for troubleshooting Alanine-Threonine (Ala-Thr) dipeptide aggregation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered with this compound aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a concern?
A1: this compound aggregation is the self-association of individual dipeptide molecules into larger, often insoluble, clusters. This process can range from the formation of small, soluble oligomers to large, visible precipitates. Aggregation is a significant concern because it can lead to loss of therapeutic efficacy, reduced product shelf-life, and potentially cause immunogenicity in pharmaceutical formulations.[1] In a research setting, aggregation can interfere with experimental assays and lead to irreproducible results.
Q2: What are the primary factors that cause this compound aggregation?
A2: Peptide aggregation is driven by a complex interplay of intrinsic and extrinsic factors. For a dipeptide like this compound, key factors include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, promoting aggregation.
-
pH: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero.[2] Changes in pH away from the pI increase net charge, enhancing electrostatic repulsion between molecules and improving solubility.
-
Temperature: Increased temperature can sometimes increase solubility, but it can also accelerate aggregation kinetics for peptides prone to forming ordered structures like β-sheets.[2]
-
Ionic Strength: High salt concentrations can either increase solubility ("salting in") or decrease it ("salting out"), depending on the specific salt and its concentration.[2] High ionic strength can sometimes shield charges that would otherwise keep peptides in solution.
-
Solvent: The choice of solvent is critical. While aqueous buffers are common, the polarity and hydrogen-bonding capacity of the solvent can significantly impact solubility.[3]
Q3: Is aggregation reversible?
A3: It depends on the nature of the aggregates. Loosely associated, non-covalent aggregates may be reversible by altering solution conditions (e.g., dilution, pH adjustment, or adding a solubilizing agent). However, highly ordered aggregates, such as amyloid-like fibrils, are often thermodynamically stable and effectively irreversible under normal conditions.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: My this compound solution appears cloudy or has visible precipitate immediately after dissolution.
This issue points to poor initial solubility under the chosen conditions.
dot
References
Technical Support Center: Purification of Ala-Thr Dipeptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the Ala-Thr dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities include deletion sequences (e.g., missing Ala or Thr), truncated sequences, and products from incomplete deprotection of the amino or side chain protecting groups.[1][2][3] Side-reaction products, such as diketopiperazine formation, can also occur, particularly during the synthesis of dipeptides.[4]
Q2: What is the recommended type of chromatography for this compound purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides like this compound.[5] A C18 column is a standard choice for the separation of small peptides.[6][7]
Q3: Why is trifluoroacetic acid (TFA) typically used in the mobile phase for this compound purification?
A3: Trifluoroacetic acid (TFA) is used as an ion-pairing agent. It improves peak shape and resolution by forming ion pairs with the charged groups of the dipeptide, which enhances interaction with the reversed-phase column.[8]
Q4: My this compound dipeptide has poor solubility in the initial mobile phase. What can I do?
A4: For peptides with solubility issues, you can try dissolving the crude peptide in a small amount of an acidic solution, such as 0.1% TFA or 1% acetic acid, before injection.[9] If solubility is still a problem, using a stronger organic solvent like acetonitrile (B52724) in the initial mobile phase might be necessary, but this could affect the binding to the column if the concentration is too high.
Q5: I am observing peak tailing in my chromatogram. What could be the cause?
A5: Peak tailing can be caused by secondary interactions between the peptide and the silica (B1680970) matrix of the column.[9] This can be minimized by ensuring the mobile phase has a sufficiently low pH (e.g., using 0.1% TFA) to protonate silanol (B1196071) groups. Column overload can also lead to peak distortion.[9]
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Peptide Precipitation | Collect fractions into tubes containing a small amount of a solubilizing agent (e.g., 0.1% TFA). Pool fractions immediately and proceed with lyophilization.[9] |
| Suboptimal HPLC Gradient | Optimize the elution gradient. A shallower gradient around the elution point of this compound can improve separation from closely eluting impurities, leading to better recovery of the pure fraction. |
| Irreversible Adsorption | Ensure the column is properly conditioned before injection and thoroughly cleaned between runs to prevent strong, irreversible binding of the peptide to the stationary phase.[9] |
| Inefficient Synthesis | Review the solid-phase peptide synthesis (SPPS) protocol. Incomplete coupling or deprotection steps are a major source of low yield of the target peptide.[10] |
Problem 2: Poor Peak Resolution and Purity
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase. An orthogonal purification method, such as ion-exchange chromatography, could also be employed. |
| Peptide Aggregation | Dilute the sample before injection to reduce the concentration. Working at a pH away from the isoelectric point (pI) of the dipeptide can also minimize aggregation due to electrostatic repulsion.[9] |
| Inappropriate Mobile Phase | Adjust the concentration of the organic modifier (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA). A systematic optimization of the mobile phase composition is crucial for good resolution. |
| Side-Chain Reactions of Threonine | The hydroxyl group of threonine can be prone to side reactions like O-acylation.[11] Ensure that appropriate side-chain protection (e.g., tert-butyl) was used during synthesis and completely removed during cleavage.[12][13] |
Quantitative Data Summary
The following tables provide representative data for the purification of a small dipeptide like this compound. Actual results may vary based on the synthesis protocol and purification conditions.
Table 1: Typical Purification Yield and Purity of this compound
| Purification Method | Crude Purity (%) | Final Purity (%) | Typical Yield (%) |
| Preparative RP-HPLC | 50-70 | >95 | 20-40 |
| Flash Chromatography | 50-70 | 80-95 | 30-50 |
Note: Yields are calculated based on the theoretical yield from the initial resin loading.[14]
Table 2: Common RP-HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-30% B over 30 minutes (analytical) or a tailored shallow gradient for preparative scale |
| Flow Rate | 1 mL/min (analytical), scaled up for preparative |
| Detection | 210-230 nm |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of Crude this compound
-
Sample Preparation: Dissolve the crude, lyophilized this compound powder in Mobile Phase A to a concentration of 1 mg/mL.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) TFA in water.
-
B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0% to 30% B
-
35-40 min: 30% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Protocol 2: Preparative RP-HPLC for Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added, but keep it below the initial gradient concentration.
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) TFA in water.
-
B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient: Based on the analytical run, create a shallow gradient around the retention time of the this compound peak. For example, if the peak elutes at 15% B, a gradient of 10-20% B over 30-60 minutes can be effective.
-
Flow Rate: Adjust based on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to this compound.
-
Post-Purification: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize.
Visualizations
Caption: Experimental workflow for this compound dipeptide purification.
References
- 1. polypeptide.com [polypeptide.com]
- 2. mdpi.com [mdpi.com]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Peptide Isolation – Method Development Considerations | Waters [waters.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ala-Thr Synthesis Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the synthesis of the dipeptide Alanine-Threonine (Ala-Thr).
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Final Yield | Incomplete Coupling Reactions: Steric hindrance from the threonine side chain or aggregation can lead to incomplete coupling. | - Optimize coupling reagents; consider using stronger agents like HATU or HCTU. - Increase reaction times or temperature. - Perform a "double coupling" by repeating the coupling step before deprotection.[1] |
| Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites. | - Use a lower-loading resin to increase the distance between peptide chains in SPPS. - For solution-phase, test different solvents to improve solubility. | |
| Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) will prevent the next coupling step.[1] | - Increase deprotection time or perform a second deprotection step. - Ensure deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc) are fresh.[1][2] | |
| Presence of Impurities | Deletion Sequences (e.g., Ala or Thr alone): Results from incomplete coupling or deprotection at a previous step.[3] | - Implement solutions for "Low Final Yield" to improve coupling and deprotection efficiency.[3] |
| Racemization: The chiral center of the amino acids can be compromised, particularly during activation.[3][4] Threonine is susceptible to this. | - Use coupling reagents known to suppress racemization, such as those with HOBt or Oxyma additives.[5] - Avoid excessively strong bases or prolonged exposure to basic conditions.[3] | |
| Side Reactions involving Threonine: The hydroxyl group on the threonine side chain can undergo side reactions like O-acylation if not properly protected.[6] | - Ensure the hydroxyl group of Threonine is protected with a suitable protecting group (e.g., t-Butyl). | |
| Difficult Purification | Poor Solubility of Crude Peptide: The crude this compound may have poor solubility in the initial purification solvents.[1] | - Perform small-scale solubility tests with various solvent systems before attempting large-scale purification.[1] |
| Co-elution with Impurities: Impurities with similar properties to this compound can be difficult to separate by HPLC. | - Optimize the HPLC gradient to be shallower for better resolution.[1] - Consider a different stationary phase or an alternative purification method like ion-exchange chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: Should I use Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis for scaling up this compound production?
A2: Both methods are viable, and the choice depends on the desired scale and available resources.
-
SPPS is generally faster and more automated, as excess reagents and byproducts are removed by washing the resin-bound peptide.[1][8] This is often preferred for rapid synthesis of moderate quantities.
-
Solution-phase synthesis can be more cost-effective for very large-scale production and allows for the purification of intermediates, which can ensure high purity of the final product.[9] However, it is more labor-intensive.[1][8]
Q2: What are the key considerations for protecting groups in this compound synthesis?
A2: A proper protecting group strategy is crucial to prevent side reactions.[2]
-
N-terminus: Fmoc and Boc are the most common N-terminal protecting groups. The choice depends on the overall synthetic strategy and the acid sensitivity of your peptide and resin.[2]
-
C-terminus: In solution-phase synthesis, the C-terminus of Threonine is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting.[2] In SPPS, the C-terminal amino acid is anchored to the resin.[10]
-
Threonine Side Chain: The hydroxyl group of threonine should be protected (e.g., with a t-Butyl group) to prevent O-acylation during coupling.[6]
Q3: Which coupling reagents are recommended for this compound synthesis on a larger scale?
A3: Carbodiimides like DCC or DIC, often used with additives like HOBt or Oxyma to reduce racemization, are common choices.[5] For difficult couplings, more potent reagents like HBTU or HATU can be used, but these are often more expensive, which is a consideration for scale-up.[5]
| Coupling Reagent | Advantages | Disadvantages on Scale-up |
| DCC/HOBt | Cost-effective, widely used. | Forms insoluble DCU byproduct, which can be difficult to filter on a large scale. |
| DIC/Oxyma | Forms soluble DIU byproduct, easier to remove. Considered a greener alternative to HOBt.[5] | More expensive than DCC. |
| HATU/HCTU | High coupling efficiency, low racemization. | Significantly more expensive, which can be a major cost driver in large-scale synthesis.[11] |
Q4: How can I monitor the completion of coupling and deprotection reactions during scale-up?
A4: Monitoring reaction completion is critical to avoid deletion sequences. In SPPS, a qualitative ninhydrin (B49086) (Kaiser) test is commonly used to detect the presence of free primary amines after the coupling step. A positive test (blue beads) indicates incomplete coupling. After deprotection, a positive test indicates successful removal of the protecting group.
Experimental Protocols
Solution-Phase Synthesis of Cbz-Ala-Thr-OMe
This protocol outlines the synthesis of Cbz-protected this compound methyl ester.
1. Materials:
-
Cbz-L-Alanine (Cbz-Ala-OH)
-
L-Threonine methyl ester hydrochloride (H-Thr-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)[9]
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)[12]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
2. Coupling Procedure:
-
Dissolve Cbz-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, suspend H-Thr-OMe·HCl (1.0 eq) in DCM and add DIEA (1.0 eq) to neutralize the salt.
-
Add the neutralized threonine solution to the Cbz-alanine solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[9]
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.[9][13]
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)
This protocol outlines the manual synthesis on a pre-loaded Threonine resin.
1. Materials:
-
Fmoc-Thr-Wang resin (or other suitable resin)
-
Fmoc-Ala-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
2. Synthesis Cycle (for adding Alanine):
-
Resin Swelling: Swell the Fmoc-Thr-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine.
-
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3-5 eq) with HBTU (3-5 eq) and DIEA (6-10 eq) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
3. Cleavage and Isolation:
-
After the final coupling and deprotection, wash the resin-bound dipeptide with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purify by reverse-phase HPLC.
Visualizations
Caption: Solution-Phase Synthesis Workflow for Cbz-Ala-Thr-OMe.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Synthesis Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. csbio.com [csbio.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. occamdesign.com [occamdesign.com]
- 12. orgsyn.org [orgsyn.org]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: L-Alanyl-L-Threonine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-alanyl-L-threonine. The information is designed to help identify and resolve common issues related to byproduct formation and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of L-alanyl-L-threonine?
The synthesis of L-alanyl-L-threonine, particularly using solid-phase peptide synthesis (SPPS), is susceptible to several side reactions, primarily involving the hydroxyl group of the threonine residue. The most prevalent byproducts include:
-
Dehydration Product (Loss of 18 Da): This results from O-acylation of the threonine hydroxyl group followed by β-elimination, leading to the formation of a dehydroamino acid residue.[1]
-
O-Acylated Threonine: The hydroxyl group of threonine can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, forming an ester linkage.[1]
-
Deletion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acid residues.[2][3][4]
-
Insertion Sequences: Excess use of amino acid reagents or impurities in the starting materials can cause the insertion of an extra amino acid.[2][4]
-
Racemization Products: The chiral center of the amino acids can undergo epimerization during the activation step, leading to diastereomeric impurities.[4][5]
-
O-Sulfonated Threonine: A less common side reaction where the hydroxyl group of threonine is modified to form a peptide sulfuric acid mono-ester, particularly during the cleavage of peptides containing arginine protected with Pmc or Mtr groups.[1][6]
Q2: How can I prevent the formation of the dehydration byproduct?
The formation of the dehydration byproduct, which presents as a mass loss of 18 Da in mass spectrometry analysis, is a strong indicator of an issue with the threonine residue.[1] To mitigate this, consider the following strategies:
-
Side-Chain Protection: The most effective method is to use a threonine derivative with its hydroxyl group protected. In Fmoc-SPPS, Fmoc-Thr(tBu)-OH is the standard choice. The tert-butyl (tBu) group is stable under the basic conditions used for Fmoc removal but is cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage from the resin.[1]
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, such as Fmoc-Ala-Thr(ΨMe,Mepro)-OH, can be highly effective. These derivatives mask the hydroxyl group and the amide nitrogen, which also helps to disrupt interchain hydrogen bonding that can lead to aggregation.[1]
-
Optimize Coupling Conditions: If you are already using a protected threonine, the protecting group might be partially labile, or the coupling conditions could be too harsh. Reducing the pre-activation times for the amino acid being coupled to the threonine residue can help minimize this side reaction.[1]
Q3: What is the impact of the choice of coupling reagent on byproduct formation?
Yes, the choice of coupling reagent and the activation time can significantly influence the extent of side reactions.[1] For sterically hindered amino acids or difficult couplings, more powerful reagents like HATU are often used.[1] However, prolonged pre-activation times can sometimes increase the formation of side products, including dehydration products.[1] It is crucial to optimize coupling conditions for problematic sequences.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete coupling reactions due to steric hindrance. 2. Peptide aggregation on the resin.[1] 3. Diketopiperazine formation. | 1. Use a more potent activating agent (e.g., HATU, HCTU). Double couple the amino acids. Monitor coupling completion with a ninhydrin (B49086) test. 2. Use a resin with a more hydrophilic linker (e.g., PEG-based). Synthesize at a higher temperature or use chaotropic salts. 3. Use a 2-chlorotrityl chloride resin. Couple the third amino acid immediately after deprotection of the second. |
| HPLC analysis shows a peak with a mass corresponding to the target peptide minus 18 Da. | Dehydration of the threonine residue has occurred. This happens when an unprotected hydroxyl group gets O-acylated during a coupling step, followed by β-elimination.[1] | 1. Verify Protection: Ensure you are using side-chain protected threonine, such as Fmoc-Thr(tBu)-OH.[1] 2. Optimize Coupling: Reduce pre-activation times for the amino acid being coupled to the threonine residue. 3. Alternative Strategy: For difficult sequences, consider using a pseudoproline dipeptide at the problematic threonine position.[1] |
| Multiple unidentified peaks in the chromatogram. | 1. Incomplete reactions leading to deletion sequences.[2][3] 2. Side reactions such as O-acylation and dehydration of threonine.[1] 3. Racemization of amino acids.[5] | 1. Ensure complete coupling and deprotection at each step using monitoring tests (e.g., ninhydrin). 2. Employ side-chain protection for threonine (Fmoc-Thr(tBu)-OH). 3. Use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt). |
| Presence of a peak with the same mass but a different retention time. | Diastereomeric impurities due to racemization of either the alanine (B10760859) or threonine residue during the activation step.[4][5] | 1. Use racemization-suppressing additives (e.g., HOBt, Oxyma). 2. Avoid prolonged activation times and excessive use of base. |
| Mass spectrometry shows a peak corresponding to the target peptide plus 80 Da. | O-sulfonation of the threonine hydroxyl group. This can occur during the TFA cleavage of peptides containing arginine protected with Pmc or Mtr groups, especially without appropriate scavengers.[1][6] | 1. Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane (B1312306), water, dithiothreitol). |
Byproduct Formation Pathways
Caption: Byproduct formation pathway in L-alanyl-L-threonine synthesis.
Experimental Protocols
Solid-Phase Synthesis of L-Alanyl-L-Threonine (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of L-alanyl-L-threonine on a Wang resin.
1. Resin Preparation and Swelling:
-
Accurately weigh 1.0 g of Fmoc-Thr(tBu)-Wang resin (assuming a loading of 0.5 mmol/g) and place it into a solid-phase synthesis vessel.
-
Add 10 mL of dimethylformamide (DMF) to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
2. Fmoc Deprotection:
-
To the swollen resin, add 10 mL of 20% (v/v) piperidine (B6355638) in DMF.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling (L-Alanine):
-
Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (relative to the resin loading, i.e., 1.5 mmol, 0.47 g) and 3 equivalents of HBTU (1.5 mmol, 0.57 g) in 5 mL of DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL) to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 x 10 mL).
4. Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly added L-alanine.
5. Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude L-alanyl-L-threonine by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Analytical Workflow for Byproduct Identification
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deprotection of Ala-Thr Building Blocks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Alanine-Threonine (Ala-Thr) dipeptide building blocks during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for this compound building blocks in solid-phase peptide synthesis (SPPS)?
A1: In SPPS, the selection of protecting groups follows two main orthogonal strategies: Fmoc/tBu and Boc/Bzl.
-
Fmoc/tBu Strategy:
-
N-terminal Alanine: Protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Threonine Side Chain: The hydroxyl group is typically protected with the acid-labile tert-Butyl (tBu) group.
-
-
Boc/Bzl Strategy:
-
N-terminal Alanine: Protected with the acid-labile tert-Butoxycarbonyl (Boc) group.
-
Threonine Side Chain: The hydroxyl group is commonly protected with a Benzyl (Bzl) ether, which is also acid-labile but requires stronger acidic conditions for removal compared to the Boc group.
-
Q2: What are the primary challenges encountered during the deprotection of this compound sequences?
A2: The primary challenges include:
-
Incomplete Deprotection: This can be caused by peptide aggregation, where the growing peptide chain folds and hinders access of the deprotection reagents to the protecting group. This compound sequences can sometimes contribute to aggregation-prone sequences.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially at the dipeptide stage after the second amino acid has been coupled. The deprotected N-terminal amine of the Ala can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic dipeptide.
-
Side Reactions during TFA Cleavage: When using the Fmoc/tBu strategy, the final cleavage from the resin and deprotection of the Threonine side chain is typically performed with Trifluoroacetic acid (TFA). This strong acid can generate reactive carbocations from the tBu group, which may lead to side reactions with sensitive residues if not properly scavenged.
Q3: How can I minimize aggregation during the synthesis of peptides containing this compound?
A3: To minimize aggregation, several strategies can be employed:
-
Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide, such as Fmoc-Ala-Thr(ΨMe,Mepro)-OH, is a highly effective method. The oxazolidine (B1195125) ring structure of the pseudoproline disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, thereby improving coupling efficiency and final yield.[1][2]
-
Chaotropic Agents and Alternative Solvents: Adding chaotropic salts like LiCl to the reaction mixture or using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to disrupt secondary structures.
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate both coupling and deprotection reactions and the associated heating can help to break up aggregates.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection of the N-terminal Alanine
Symptom:
-
Positive Kaiser test (blue beads) after the deprotection step, indicating free amines are not fully deprotected.
-
Presence of deletion sequences (missing this compound) in the final peptide, detected by Mass Spectrometry.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Peptide Aggregation | 1. Extend Deprotection Time: Increase the piperidine (B6355638) treatment time or perform a second deprotection step. 2. Use a Stronger Base: Employ a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU / 5% piperazine (B1678402) in NMP. This has been shown to be more efficient than 20% piperidine in DMF for difficult sequences.[3][4] 3. Incorporate a Pseudoproline Dipeptide: Synthesize the peptide using Fmoc-Ala-Thr(ΨMe,Mepro)-OH to disrupt aggregation. |
| Insufficient Reagent Concentration or Volume | 1. Ensure Adequate Reagent Volume: Use a sufficient volume of deprotection solution to fully swell and immerse the resin. 2. Check Reagent Concentration: Ensure the piperidine concentration in DMF is at the recommended level (typically 20%). |
Issue 2: Significant Diketopiperazine (DKP) Formation
Symptom:
-
Low yield of the final peptide.
-
A major peak in the HPLC of the crude product corresponding to the mass of cyclo(this compound).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Base-catalyzed Cyclization at the Dipeptide Stage | 1. Use a 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC resin significantly suppresses DKP formation. 2. Couple the Third Amino Acid Immediately: After deprotection of the Ala residue, proceed immediately to the coupling of the next amino acid to minimize the time the free N-terminal amine is available to initiate cyclization. 3. Use a Pseudoproline Dipeptide: The conformational constraint imposed by the pseudoproline ring reduces the propensity for DKP formation. |
Issue 3: Side Reactions During Final TFA Cleavage (Thr(tBu) Deprotection)
Symptom:
-
Unexpected peaks in the final HPLC/MS analysis, potentially corresponding to modifications of sensitive amino acids.
-
Incomplete removal of the tBu group from Threonine.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Alkylation by tBu Cations | Use an Effective Scavenger Cocktail: The tert-butyl cation generated from the deprotection of Thr(tBu) is a reactive electrophile that can modify nucleophilic residues like Trp or Met. A standard and effective cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS is an excellent scavenger for these carbocations. For peptides containing multiple sensitive residues, Reagent K (TFA/phenol/water/thioanisole/EDT) can be used.[5] |
| Incomplete tBu Deprotection | 1. Extend Cleavage Time: For longer peptides or those with multiple tBu-protected residues, extending the TFA cleavage time to 3-4 hours may be necessary. 2. Increase TFA Concentration: Ensure a high concentration of TFA (at least 90%) in the cleavage cocktail. Reducing the TFA content can lead to incomplete removal of the tBu group.[6] |
Data Presentation
Table 1: Comparison of Deprotection Reagents for Fmoc Removal
| Deprotection Reagent | Half-life (t1/2) of Fmoc Removal | Time for Complete Deprotection | Notes |
| 20% Piperidine in DMF | ~7 seconds | < 1.5 minutes | Standard, effective for most sequences. |
| 5% Piperazine in DMF | ~50 seconds | ~11 minutes | Slower than piperidine, but can be a less toxic alternative. |
| 5% Piperazine + 2% DBU in DMF | ~4 seconds | < 1 minute | Faster than 20% piperidine, highly effective for difficult or aggregation-prone sequences.[7] |
Table 2: Impact of Pseudoproline Dipeptides on Peptide Synthesis Yield
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Isolated Yield (%) |
| "Difficult" 10-mer peptide | Standard Fmoc-amino acids | < 10% (multiple deletion products) | Very low |
| "Difficult" 10-mer peptide | With Fmoc-Ala-Thr(ΨMe,Mepro)-OH | > 70% | Significantly improved |
Data is representative and compiled from studies on difficult peptide sequences where aggregation is a major issue. Absolute values are sequence-dependent.[1][8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of N-terminal Alanine
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature. For difficult sequences, this step can be repeated.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the complete deprotection of the N-terminal amine. A yellow/colorless result indicates a successful deprotection.
Protocol 2: Final Cleavage and Deprotection of Thr(tBu)
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry Analysis of Ala-Thr
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of the dipeptide Alanine-Threonine (Ala-Thr).
Troubleshooting Guides
Q1: Why am I seeing a low signal or no peak at all for my this compound sample?
A1: Low signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, an overly concentrated sample can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Experiment with different methods, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to optimize the ionization of this compound.
-
Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for optimal performance. This includes verifying the settings for the ion source, mass analyzer, and detector.[1]
-
Sample Purity: Contaminants in your sample can interfere with the ionization of the target peptide. Ensure proper sample cleanup and use high-purity solvents and reagents.
Q2: My observed m/z values for this compound fragments do not match the theoretical values. What could be the cause?
A2: Discrepancies between observed and theoretical m/z values can arise from several sources:
-
Mass Calibration: The mass spectrometer must be properly calibrated. Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.[1]
-
Instrument Resolution: Insufficient mass resolution can make it difficult to distinguish between ions with similar m/z values. Ensure your instrument is operating at the appropriate resolution for your experiment.
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., sodium or potassium) present in the sample or mobile phase, leading to a higher than expected m/z value.
-
Incorrect Precursor Ion Selection: If performing tandem mass spectrometry (MS/MS), ensure that the correct precursor ion for this compound was isolated.
Q3: I am observing unexpected peaks in my mass spectrum. How can I identify them?
A3: Unexpected peaks can originate from various sources:
-
Contaminants: Common contaminants include keratins from skin and hair, polymers from lab equipment, and detergents used in sample preparation.
-
In-source Fragmentation: The this compound peptide may be fragmenting in the ion source before entering the mass analyzer. This can be influenced by source conditions such as temperature and voltage.
-
Post-Translational or Chemical Modifications: The peptide may have undergone modifications such as oxidation or deamidation, resulting in mass shifts.
-
Presence of Other Peptides: If your sample is not pure, you may be observing fragments from other peptides.
Q4: The fragmentation of my this compound sample is poor, and I am not seeing the expected b- and y-ions. How can I improve fragmentation?
A4: Optimizing fragmentation is key to obtaining structural information:
-
Collision Energy: The collision energy used in collision-induced dissociation (CID) is a critical parameter. A systematic optimization of the collision energy is necessary to achieve the desired fragmentation pattern.
-
Charge State: Higher charge states of the precursor ion often fragment more efficiently. You can try to promote the formation of multiply charged ions by adjusting the ESI source conditions.
-
Fragmentation Method: Besides CID, other fragmentation techniques like Higher-energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD) can provide complementary fragmentation information.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical monoisotopic mass of the this compound dipeptide?
A1: The monoisotopic mass of a peptide is calculated by summing the monoisotopic masses of its constituent amino acid residues and the mass of a water molecule.
-
Monoisotopic mass of Alanine (Ala): 71.03711 u
-
Monoisotopic mass of Threonine (Thr): 101.04768 u
-
Monoisotopic mass of Water (H₂O): 18.01056 u
-
Theoretical Monoisotopic Mass of this compound: 71.03711 + 101.04768 + 18.01056 = 190.09535 u
The protonated molecule [M+H]⁺ would have an m/z of 191.10263 .
Q2: What are b- and y-ions in peptide fragmentation?
A2: In tandem mass spectrometry, peptides are fragmented along the peptide backbone.
-
b-ions are N-terminal fragments, meaning the charge is retained on the N-terminus of the peptide.
-
y-ions are C-terminal fragments, where the charge is retained on the C-terminus. The analysis of the m/z values of these fragment ions allows for the determination of the peptide's amino acid sequence.
Q3: What are the expected m/z values for the b- and y-ions of this compound?
A3: The fragmentation of this compound will primarily produce a b₁ ion and a y₁ ion.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor Ion | This compound | 191.1026 |
| b₁ | Ala | 72.04439 |
| y₁ | Thr | 119.05596 |
Q4: How can I predict the fragmentation pattern of a peptide?
A4: Several online tools and software packages can predict the m/z values of fragment ions for a given peptide sequence. These tools are invaluable for interpreting experimental mass spectra. Some examples include PeptideCutter and various other peptide analysis tools available through proteomics resources like ExPASy.
Experimental Protocol: Tandem Mass Spectrometry of this compound
This protocol outlines a general procedure for the analysis of the dipeptide this compound using tandem mass spectrometry.
1. Sample Preparation: a. Dissolve the synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL. b. Ensure all solvents and reagents are of high purity (LC-MS grade) to minimize contamination.
2. Mass Spectrometer Setup and Calibration: a. Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. b. Set up the instrument in positive ion mode for electrospray ionization (ESI).
3. MS1 Scan: a. Infuse the sample into the mass spectrometer. b. Acquire a full scan (MS1) to identify the precursor ion of this compound, which is the protonated molecule [M+H]⁺ at an m/z of approximately 191.10.
4. Tandem MS (MS/MS) Analysis: a. Isolate the precursor ion of this compound (m/z 191.10) in the mass analyzer. b. Subject the isolated precursor ion to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). c. Optimize the collision energy to achieve efficient fragmentation. This may require performing several experiments with varying collision energies. d. Acquire the product ion spectrum (MS2), which will show the m/z values of the resulting fragment ions (b₁ and y₁).
5. Data Analysis: a. Analyze the MS2 spectrum to identify the peaks corresponding to the b₁ and y₁ ions. b. Compare the experimentally observed m/z values with the theoretical values to confirm the identity of the fragments and the sequence of the dipeptide.
This compound Fragmentation Pathway
Caption: Fragmentation of the this compound dipeptide into its corresponding b₁ and y₁ ions.
References
Technical Support Center: NMR Analysis of Ala-Thr Synthesis Impurities
Welcome to the technical support center for the NMR analysis of Alanine-Threonine (Ala-Thr) dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for impurities encountered during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my crude this compound NMR spectrum?
A1: Common impurities in solid-phase peptide synthesis (SPPS) of this compound include unreacted N-protected starting materials (e.g., Fmoc-Ala-OH, Boc-Ala-OH, Fmoc-Thr(tBu)-OH), deletion sequences (unreacted threonine resin coupled with a capping agent like acetic anhydride), and side-products formed during synthesis and workup.[1][2][3] One common side-product is the formation of a diketopiperazine (a cyclic dipeptide, cyclo(this compound))[4], especially if the N-terminal protection is removed while the dipeptide is still attached to the resin. Racemization during amino acid activation can also lead to the formation of diastereomers (e.g., D-Ala-L-Thr, L-Ala-D-Thr).[3]
Q2: My ¹H NMR spectrum is very complex. How can I begin to assign the peaks?
A2: A systematic approach is crucial. Start by identifying the distinct spin systems for each amino acid using a 2D TOCSY (Total Correlation Spectroscopy) experiment. Alanine will show a characteristic correlation between the amide proton (NH), the α-proton (Hα), and the β-methyl protons (Hβ). Threonine has a more extended spin system, with correlations between the NH, Hα, Hβ, and the γ-methyl protons (Hγ). Once you identify the spin systems for the desired L-Ala-L-Thr product, you can look for other, less intense spin systems that may correspond to impurities. 2D COSY (Correlation Spectroscopy) will help confirm direct J-coupling between adjacent protons.
Q3: How can I confirm the presence of unreacted, protected amino acids?
A3: Unreacted starting materials will have characteristic signals for their protecting groups. For Fmoc-protected amino acids, look for the aromatic protons of the fluorenyl group, typically between 7.3 and 7.8 ppm. For Boc-protected amino acids, a strong singlet for the nine equivalent protons of the tert-butyl group will be present around 1.4 ppm. Comparing the spectrum of your crude product to reference spectra of the starting materials is the most direct way to confirm their presence.
Q4: I suspect I have a diastereomer (e.g., D-Ala-L-Thr) in my sample. How can I identify it using NMR?
A4: Diastereomers are distinct chemical compounds and, in a chiral environment (like a deuterated solvent), will have different NMR spectra. You should look for a second, less intense set of peaks with similar multiplicity and coupling patterns to your main L-Ala-L-Thr product. The chemical shifts of the Hα protons are particularly sensitive to changes in stereochemistry. High-field NMR may be required to resolve these small differences in chemical shifts.
Q5: What do the signals for a diketopiperazine impurity look like?
A5: The formation of cyclo(this compound) results in a more rigid cyclic structure. This leads to distinct chemical shifts, often with the Hα protons shifted compared to the linear dipeptide. Due to the cyclic nature, there are no terminal amine or carboxylic acid groups, which simplifies the spectrum in those regions. The amide protons will still be present and will show coupling to their respective Hα protons.
Troubleshooting Guides: Impurity Identification
This section provides a structured approach to identifying common impurities in this compound synthesis via NMR.
Problem 1: Unexpected peaks in the aromatic region (7.0-8.0 ppm).
-
Possible Cause: Presence of unreacted Fmoc-protected Alanine or Threonine.
-
Troubleshooting Steps:
-
Run a ¹H NMR of your crude product.
-
Compare the aromatic region of your spectrum to a reference spectrum of your Fmoc-protected starting materials.
-
The characteristic multiplet pattern of the fluorenyl group protons between ~7.3 and 7.8 ppm is a strong indicator of this impurity.
-
Problem 2: A large, uncoupled singlet around 1.4 ppm.
-
Possible Cause: Presence of unreacted Boc-protected Alanine or Threonine, or residual tert-butyl protecting groups on the threonine side chain.
-
Troubleshooting Steps:
-
Examine the ¹H NMR spectrum for a strong singlet at approximately 1.4 ppm.
-
This peak corresponds to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group or the tert-butyl (tBu) side-chain protecting group.
-
Its presence indicates incomplete deprotection of the starting materials or the threonine side chain.
-
Problem 3: A second set of dipeptide signals with slightly different chemical shifts.
-
Possible Cause: Diastereomeric impurity due to racemization.
-
Troubleshooting Steps:
-
Carefully analyze the regions corresponding to the Hα, Hβ, and methyl protons of both Alanine and Threonine.
-
The presence of a minor set of peaks with identical splitting patterns but slightly shifted chemical shifts is indicative of a diastereomer (e.g., D-Ala-L-Thr).
-
The integration of the minor set of signals relative to the major (desired) product can be used to quantify the level of diastereomeric impurity.
-
Data Presentation: NMR Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in D₂O
| Proton | L-Ala-L-Thr (Product) | Unreacted Boc-Ala-OH | Unreacted Fmoc-Thr(tBu)-OH | cyclo(this compound) |
| Ala Hα | ~4.15 (q) | ~4.10 (m) | - | ~4.05 (m) |
| Ala Hβ (CH₃) | ~1.45 (d) | ~1.40 (d) | - | ~1.50 (d) |
| Thr Hα | ~4.25 (d) | - | ~4.30 (m) | ~4.10 (m) |
| Thr Hβ | ~4.10 (m) | - | ~4.20 (m) | ~4.20 (m) |
| Thr Hγ (CH₃) | ~1.20 (d) | - | ~1.25 (d) | ~1.30 (d) |
| Boc (CH₃)₃ | - | ~1.45 (s) | - | - |
| Fmoc Aromatic | - | - | ~7.3-7.8 (m) | - |
| tBu (CH₃)₃ | - | - | ~1.30 (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in D₂O
| Carbon | L-Ala-L-Thr (Product) | Unreacted Boc-Ala-OH | Unreacted Fmoc-Thr(tBu)-OH | cyclo(this compound) |
| Ala Cα | ~52.5 | ~51.5 | - | ~54.0 |
| Ala Cβ | ~19.0 | ~19.5 | - | ~20.0 |
| Ala C=O | ~175.0 | ~177.0 | - | ~172.0 |
| Thr Cα | ~61.0 | - | ~60.0 | ~62.0 |
| Thr Cβ | ~68.0 | - | ~75.0 | ~69.0 |
| Thr Cγ | ~20.0 | - | ~20.5 | ~21.0 |
| Thr C=O | ~174.0 | - | ~173.0 | ~171.0 |
| Boc Cq | - | ~80.0 | - | - |
| Boc CH₃ | - | ~28.5 | - | - |
| Fmoc Carbons | - | - | ~47.5, ~67.0, ~120-144 | - |
| tBu Cq | - | - | ~75.0 | - |
| tBu CH₃ | - | - | ~28.0 | - |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 1-5 mg of the crude or purified peptide. Dissolve the sample in 0.5 mL of a deuterated solvent. For peptides, D₂O is common, but DMSO-d₆ can also be used if solubility is an issue.
-
Adjust pH (for D₂O samples): The chemical shifts of amide and carboxyl protons are pH-dependent. For consistent results, adjust the pH of the D₂O solution to a defined value (e.g., pH 5.0) using small amounts of DCl or NaOD. The uncorrected pH meter reading (pD) can be estimated as pD = pH_reading + 0.4.
-
Add Internal Standard: Add a small, known amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt). These compounds provide a reference signal at 0.00 ppm for accurate chemical shift calibration.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's receiver coil (typically ~4 cm).
-
Equilibrate: Allow the sample to equilibrate to the desired temperature inside the NMR spectrometer before starting any experiments.
Protocol 2: Acquiring a 2D TOCSY Spectrum
-
Setup 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.
-
Select TOCSY Pulse Program: Choose a TOCSY pulse sequence with water suppression if the sample is in D₂O (e.g., dipsi2esgpph on Bruker instruments).
-
Set TOCSY Mixing Time: The mixing time determines the extent of magnetization transfer through the spin system. For a dipeptide, a mixing time of 60-80 ms (B15284909) is typically sufficient to observe correlations between the amide proton and all other protons within the same amino acid residue.
-
Set Acquisition Parameters: Set the number of scans and increments in the indirect dimension (F1) to achieve the desired resolution and signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans per increment and 256-512 increments are a good starting point.
-
Process and Analyze: After acquisition, Fourier transform the data in both dimensions. Phase the spectrum and analyze the cross-peaks to identify the spin systems of Alanine and Threonine.
Visualization of Workflows and Relationships
Workflow for Impurity Identification```dot
Caption: Relationship and typical workflow of key NMR experiments for peptide analysis.
References
Validation & Comparative
A Comparative Guide to Ala-Thr and Thr-Ala Dipeptides for Researchers and Drug Development Professionals
An objective analysis of the physicochemical and biological properties of the isomeric dipeptides L-Alanyl-L-Threonine (Ala-Thr) and L-Threonyl-L-Alanine (Thr-Ala) is crucial for their application in therapeutic and research contexts. The sequence of amino acids in a dipeptide, even when the constituent residues are the same, can significantly influence its structural and functional characteristics.
This guide provides a comprehensive comparison of this compound and Thr-Ala, summarizing their key physicochemical properties and outlining experimental protocols for their synthesis and evaluation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate dipeptide for their specific applications.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of alanine (B10760859) and threonine residues imparts distinct physicochemical characteristics to the resulting dipeptides. While both share the same molecular formula and weight, their spatial arrangement affects properties such as isoelectric point, hydrophobicity, and potentially, their solubility and stability.
| Property | This compound | Thr-Ala | Reference |
| Molecular Formula | C7H14N2O4 | C7H14N2O4 | [1][2] |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | [1][2] |
| Predicted Isoelectric Point (pI) | ~5.6 | ~5.6 | |
| Predicted XLogP3 | -3.9 | -3.9 | [1] |
Note: Predicted values are generated using computational models and should be experimentally verified.
The isoelectric point (pI) is a critical parameter influencing a peptide's solubility and its interaction with biological membranes and other molecules. For both this compound and Thr-Ala, with a non-ionizable side chain in alanine and a neutral polar side chain in threonine, the pI is predicted to be in the weakly acidic range. This is due to the presence of the N-terminal amino group and the C-terminal carboxyl group.
Biological Activity: An Area Ripe for Exploration
Currently, there is a notable lack of specific comparative data on the biological activities of this compound and Thr-Ala. While dipeptides, in general, are known to possess a range of biological functions, including antioxidant and signaling roles, the specific activities of these two isomers remain largely uncharacterized.[3] The difference in the terminal amino acid could influence their recognition by cellular transporters, receptors, and enzymes, potentially leading to distinct biological effects.
Cell Permeability: The sequence of amino acids can impact a dipeptide's ability to cross cell membranes. The differing presentation of the alanine and threonine side chains in this compound versus Thr-Ala may result in differential interactions with membrane components, affecting their passive diffusion or transport via carrier proteins.
Enzymatic Stability: The susceptibility of a dipeptide to degradation by peptidases is heavily dependent on the amino acid residues at the N- and C-termini. Therefore, it is expected that this compound and Thr-Ala will exhibit different rates of hydrolysis in the presence of various proteases and peptidases. For instance, the rate of cleavage by aminopeptidases would likely differ due to the different N-terminal residues.
Further experimental investigation is required to elucidate and compare the specific biological activities of these two dipeptides.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound and Thr-Ala dipeptides.
Dipeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following outlines a general protocol using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH)
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling (for this compound):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Thr(tBu)-OH with coupling reagents and couple it to the resin.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin-bound threonine.
-
Wash the resin with DMF.
-
Activate Fmoc-Ala-OH and couple it to the N-terminus of the threonine.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the dipeptide and remove the side-chain protecting group.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the dipeptide using mass spectrometry and analytical HPLC.
For the synthesis of Thr-Ala, the order of amino acid coupling is reversed.
Determination of Isoelectric Point (pI)
The isoelectric point can be determined experimentally using isoelectric focusing (IEF) or by titration.
Workflow for Isoelectric Point Determination by Titration
Caption: Experimental workflow for determining the isoelectric point by potentiometric titration.[4]
Materials:
-
Purified dipeptide
-
Standardized strong acid (e.g., HCl)
-
Standardized strong base (e.g., NaOH)
-
pH meter and electrode
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of the dipeptide in a known volume of standardized acid.
-
Titrate the solution with a standardized base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added to generate a titration curve.
-
Determine the pKa values from the inflection points of the titration curve.
-
Calculate the pI as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group.[5]
Solubility Assay
The aqueous solubility of the dipeptides can be determined using the shake-flask method.[6][7]
Materials:
-
Purified dipeptide
-
Distilled or deionized water
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the dipeptide to a known volume of water.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dipeptide in the supernatant using a calibrated analytical method.
Enzymatic Stability Assay
The stability of the dipeptides against enzymatic degradation can be assessed by incubating them with relevant enzymes and monitoring their degradation over time.[8]
Workflow for In Vitro Enzymatic Degradation Assay
Caption: General workflow for an in vitro enzymatic degradation assay of a dipeptide.[9]
Materials:
-
Purified dipeptides
-
Relevant enzymes (e.g., pepsin, trypsin, chymotrypsin, plasma)
-
Incubation buffer (e.g., simulated gastric fluid, simulated intestinal fluid, phosphate-buffered saline)
-
Quenching solution (e.g., trichloroacetic acid, acetonitrile)
-
LC-MS system
Procedure:
-
Incubate a known concentration of the dipeptide with the selected enzyme in the appropriate buffer at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a quenching solution.
-
Centrifuge to precipitate the enzyme.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact dipeptide.
-
Calculate the degradation rate and half-life of the dipeptide.
Conclusion
The isomeric dipeptides this compound and Thr-Ala, while simple in composition, are expected to exhibit distinct physicochemical and biological properties due to the sequential arrangement of their constituent amino acids. This guide provides a foundational comparison based on predicted properties and outlines detailed experimental protocols to enable researchers to further investigate and characterize these dipeptides. The presented methodologies for synthesis, pI determination, solubility, and stability assays will facilitate the generation of robust experimental data, which is essential for the informed selection and application of this compound and Thr-Ala in drug development and scientific research. Further studies are crucial to elucidate the specific biological activities of these dipeptides and to understand how their isomeric nature influences their function.
References
- 1. Thr-Ala | C7H14N2O4 | CID 7010578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alanylthreonine | C7H14N2O4 | CID 6427004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 6. researchgate.net [researchgate.net]
- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Ala-Thr and Its Modified Analogs
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Alanine-Threonine (Ala-Thr) serves as a fundamental building block in numerous proteins and peptides. Its inherent simplicity, however, belies the potential for significant modulation of biological activity through targeted chemical modifications. This guide provides a comparative overview of the biological activity of the parent dipeptide, this compound, against a selection of its modified analogs. The data presented herein, while illustrative and based on established principles of peptidomimetic chemistry, aims to guide researchers in the rational design of novel dipeptide-based therapeutics.
Data Presentation: Comparative Biological Activity
The following table summarizes the hypothetical biological activities of this compound and its modified analogs against a panel of assays, including antimicrobial, anti-inflammatory, and cytotoxic evaluations. Modifications include substitution of the Alanine or Threonine residue with amino acids of varying properties (e.g., hydrophobic, charged), N-methylation of the peptide bond, and C-terminal modification to an amide.
| Compound ID | Sequence/Modification | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Anti-inflammatory Activity (IC50, µM) - NO Inhibition in RAW 264.7 cells | Cytotoxicity (IC50, µM) vs. HeLa Cells |
| AT-01 | This compound | >1000 | >500 | >500 |
| AT-02 | Phe-Thr | 250 | 150 | 200 |
| AT-03 | Ala-Val | 500 | 300 | 400 |
| AT-04 | Ala-Lys | 125 | 250 | 350 |
| AT-05 | N-Me-Ala-Thr | >1000 | 450 | >500 |
| AT-06 | This compound-NH₂ | 800 | 400 | 450 |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes. It is based on established principles of structure-activity relationships in peptides and is intended to demonstrate potential trends resulting from the described modifications.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain and Culture Conditions: Escherichia coli (ATCC 25922) is cultured in Mueller-Hinton Broth (MHB) at 37°C with continuous agitation.
-
Preparation of Peptide Stock Solutions: Peptides are dissolved in sterile deionized water or a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Microdilution Assay:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of each peptide are prepared in MHB, ranging from 1000 µg/mL to 1.95 µg/mL.
-
A bacterial suspension is prepared and diluted to a final concentration of 5 x 10⁵ CFU/mL.
-
100 µL of the bacterial suspension is added to each well containing 100 µL of the diluted peptide solutions.
-
Positive (bacteria in MHB without peptide) and negative (MHB only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Line and Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Peptide Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test peptides.
-
Cells are pre-incubated with the peptides for 1 hour.
-
Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system according to the manufacturer's instructions.
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Calculation of IC50: The concentration of peptide that inhibits 50% of the LPS-induced NO production (IC50) is calculated from a dose-response curve.
Cytotoxicity Assay: MTT Assay
-
Cell Line and Culture: HeLa (human cervical cancer) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Peptide Treatment: The medium is replaced with fresh medium containing serial dilutions of the test peptides. A vehicle control (medium with the same concentration of solvent used to dissolve the peptides) is also included.
-
MTT Incubation:
-
After 48 hours of incubation with the peptides, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Calculation of IC50: The IC50 value, the concentration of peptide that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for a bioactive dipeptide.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative bioactivity screening.
Comparative analysis of Ala-Thr synthesis methods
A Comparative Guide to the Synthesis of Ala-Thr (Alanyl-Threonine)
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is a cornerstone of innovation. This guide provides a comparative analysis of the three primary methodologies for synthesizing the dipeptide this compound: solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis. We will delve into the experimental protocols, quantitative performance, and workflow of each method to provide a comprehensive resource for selecting the optimal approach for your research needs.
Quantitative Performance Comparison
The choice of synthesis method is often a trade-off between scale, speed, purity, and cost. The following table summarizes the key performance indicators for each method in the context of this compound synthesis.
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Synthesis (SPPS) | Enzymatic Synthesis |
| Typical Yield | 60-80% | >95% (crude) | 38-92% |
| Purity (crude) | Variable, requires purification at each step | High | High |
| Reaction Time | Days to weeks | Hours to days | Hours |
| Scalability | Highly scalable (grams to kilograms) | Milligrams to grams | Milligrams to grams |
| Purification | Complex, multiple steps | Simplified, single final cleavage and purification | Simplified, often minimal purification needed |
| Automation | Limited | Highly automatable | Potential for automation in flow chemistry |
| Cost | Lower reagent cost for large scale, but labor-intensive | Higher reagent and resin cost | Potentially lower cost with reusable enzymes |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using each of the three techniques.
Solution-Phase Peptide Synthesis (SPS)
This classical approach involves the coupling of amino acids in a homogenous solution. Protecting groups are used to control the reaction, and intermediates are isolated and purified after each step.
Protocol:
-
Protection of Alanine (B10760859):
-
Protect the amino group of L-Alanine with a tert-butyloxycarbonyl (Boc) group. Dissolve L-Alanine in a 1:1 mixture of dioxane and water. Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and stir at room temperature. Maintain the pH at 9-10 by adding 2N NaOH.
-
After the reaction is complete (monitored by TLC), acidify the solution to pH 2-3 with cold 1N HCl.
-
Extract the Boc-Ala-OH with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the protected amino acid.
-
-
Protection of Threonine:
-
Protect the carboxylic acid group of L-Threonine as a methyl ester. Suspend L-Threonine in methanol (B129727) and bubble dry HCl gas through the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain H-Thr-OMe·HCl.
-
-
Peptide Coupling:
-
Dissolve Boc-Ala-OH (1 equivalent), H-Thr-OMe·HCl (1 equivalent), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
-
-
Deprotection:
-
To remove the Boc group, dissolve the protected dipeptide (Boc-Ala-Thr-OMe) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25% TFA/DCM).
-
Stir for 1-2 hours at room temperature.
-
Evaporate the solvent and excess TFA.
-
To remove the methyl ester, dissolve the resulting peptide in a mixture of methanol and water and add LiOH.
-
Monitor the reaction by TLC and neutralize with a mild acid upon completion.
-
-
Purification:
-
The final dipeptide, this compound, is purified by recrystallization or column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves assembling the peptide chain on an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are removed by washing.[1] The Fmoc/tBu strategy is a widely used approach.[2]
Protocol:
-
Resin Preparation:
-
Swell Fmoc-Thr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[3]
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the threonine on the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and the deprotection byproducts.
-
-
Amino Acid Coupling:
-
In a separate vial, activate Fmoc-Ala-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Final Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminal alanine using 20% piperidine in DMF as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS), for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.[1]
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Wash the peptide pellet with cold ether and dry it under vacuum.
-
Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative for peptide bond formation. L-threonine transaldolases can be used for the synthesis of β-hydroxy amino acids.[5] While not a direct peptide ligation, a chemoenzymatic approach can be envisioned. A more direct enzymatic peptide synthesis can be achieved using engineered ligases. For this guide, a transaldolase-based chemoenzymatic route is outlined.
Protocol:
-
Enzyme Preparation:
-
Express and purify a suitable L-threonine transaldolase, such as ObiH, from an E. coli expression system.[5]
-
-
Generation of Glycine (B1666218) Intermediate:
-
In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5), incubate L-threonine with the purified L-threonine transaldolase. The enzyme will catalyze the retro-aldol cleavage of L-threonine to generate a glycine-enzyme intermediate and acetaldehyde.
-
-
Aldol (B89426) Addition with a Protected Alanine Aldehyde:
-
Introduce an N-protected alanine aldehyde (e.g., Boc-L-alaninal) to the reaction mixture. The enzyme will catalyze the aldol addition of the glycine intermediate to the alanine aldehyde.
-
-
Deprotection and Purification:
-
After the reaction, the resulting protected dipeptide alcohol is deprotected.
-
The final product is purified using chromatographic methods.
-
Visualization of Workflows
To better illustrate the processes described, the following diagrams outline the experimental workflows for each synthesis method.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the chemoenzymatic synthesis of this compound.
References
Unveiling the Molecular Architecture of Ala-Thr: A Comparative Guide to Structural Validation by X-ray Crystallography
The precise three-dimensional structure of peptides is fundamental to understanding their biological function and for the rational design of therapeutics. For the dipeptide L-Alanyl-L-Threonine (Ala-Thr), single-crystal X-ray crystallography has provided a definitive atomic-resolution structure. This guide offers a comparative analysis of this gold-standard technique with alternative methods for structural validation, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy. We present a summary of the key experimental data and detailed protocols for each method to assist researchers in selecting the most appropriate techniques for their specific needs.
At a Glance: Comparing Structural Validation Methods for this compound
The table below summarizes the key quantitative data obtained from X-ray crystallography for L-Alanyl-L-Threonine and provides a comparative overview of the expected data from NMR, Mass Spectrometry, and Circular Dichroism.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Circular Dichroism |
| Structural Information | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Through-bond and through-space atomic correlations, secondary structure, conformational dynamics in solution | Molecular weight, amino acid sequence, fragmentation pattern | Secondary structure content (e.g., α-helix, β-sheet, random coil) in solution |
| Sample Phase | Solid (crystal) | Liquid (solution) | Gas (ionized) | Liquid (solution) |
| Key Quantitative Data | ||||
| Unit Cell Dimensions | a = 10.338(2) Å, b = 5.267(1) Å, c = 15.289(3) Å, β = 108.88(3)° | |||
| Space Group | P2₁ | |||
| Resolution | High (atomic) | Variable (atomic to residue level) | Low (molecular to fragment level) | Low (secondary structure level) |
| ¹H Chemical Shifts (ppm) | Not Applicable | Ala α-H: ~3.7, Ala β-H₃: ~1.4; Thr α-H: ~4.2, Thr β-H: ~4.1, Thr γ-H₃: ~1.2 (Predicted) | Not Applicable | Not Applicable |
| ¹³C Chemical Shifts (ppm) | Not Applicable | Ala α-C: ~51, Ala β-C: ~17; Thr α-C: ~60, Thr β-C: ~67, Thr γ-C: ~20 (Predicted) | Not Applicable | Not Applicable |
| Parent Ion (m/z) | Not Applicable | Not Applicable | 191.10 [M+H]⁺ | Not Applicable |
| Major Fragment Ions (m/z) | Not Applicable | Not Applicable | b₂: 190.1, y₁: 119.1 (Predicted) | Not Applicable |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Not Applicable | Not Applicable | Not Applicable | Wavelength-dependent values indicative of secondary structure |
Delving Deeper: Experimental Methodologies
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of L-Alanyl-L-Threonine reveals a specific conformation stabilized by an intramolecular hydrogen bond between the side-chain hydroxyl group of threonine and the main-chain carboxylate group[1].
Experimental Protocol:
-
Crystallization: Single crystals of L-Alanyl-L-Threonine are grown by slow evaporation of an aqueous solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 105 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The intensities and positions of the diffracted X-ray spots are measured and integrated. These data are used to determine the unit cell dimensions and the symmetry of the crystal (space group).
-
Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, highly accurate structure.
References
A Head-to-Head Comparison of Coupling Reagents for Ala-Thr Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the peptide bond between Alanine (Ala) and Threonine (Thr) represents a common challenge in peptide synthesis. The steric hindrance posed by the beta-branched side chain of Threonine can impede the reaction, leading to lower yields and increased risk of epimerization. The choice of coupling reagent is therefore a critical determinant of success for sequences containing this junction. This guide provides an objective, data-driven comparison of commonly used coupling reagents for this and other "difficult" couplings, offering insights into their relative performance.
Performance Overview: Efficiency and Epimerization
While direct comparative studies on the Ala-Thr coupling are not extensively available in the literature, data from the synthesis of other sterically hindered and "difficult" peptide sequences provide a strong basis for comparison. The efficiency of a coupling reagent in these cases is assessed by the yield of the desired peptide and the degree of epimerization at the alpha-carbon of the activated amino acid.
Modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally favored over traditional carbodiimides for challenging couplings due to their higher reactivity and ability to suppress side reactions.
Quantitative Data Summary
The following tables summarize the performance of various coupling reagents in the synthesis of difficult peptide sequences. It is important to note that yields and epimerization levels are highly dependent on the specific reaction conditions, including the solvent, base, and temperature used.
Table 1: Comparative Coupling Efficiency for Difficult Peptide Sequences
| Coupling Reagent | Peptide Sequence | Crude Peptide Purity (%) | Yield (%) | Reference |
| HATU | Acyl Carrier Protein (ACP) fragment 65-74 | ~75 | High | [1] |
| HBTU | Acyl Carrier Protein (ACP) fragment 65-74 | ~60 | High | [1] |
| HCTU | Acyl Carrier Protein (ACP) fragment 65-74 | ~75 | High | [1] |
| COMU | Acyl Carrier Protein (ACP) fragment 65-74 | ~70 | High | [1][2] |
| PyBOP | Various | Moderate-High | Moderate-High | [3] |
| DIC/HOBt | Various | Moderate | Moderate | [4] |
Note: Data is compiled from studies on model "difficult" peptides and serves as a proxy for this compound coupling performance.
Table 2: Epimerization in a Model Difficult Coupling (Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu)
| Coupling Reagent/Additive | % D-Isomer Formed |
| HATU/DIPEA | 0.5 |
| HBTU/DIPEA | 1.2 |
| HCTU/DIPEA | 0.8 |
| PyBOP/DIPEA | 1.5 |
| DIC/HOBt | 2.5 |
| DIC/Oxyma | 0.7 |
This data, while not specific to this compound, illustrates the relative propensity of different reagents to cause epimerization during a challenging coupling.[5]
In-Depth Reagent Analysis
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
HATU is a third-generation uronium/aminium salt that is widely regarded as one of the most effective coupling reagents for difficult sequences.[6] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester.[7] The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety accelerates the coupling reaction and effectively minimizes epimerization.[7] For sterically hindered couplings like this compound, HATU's rapid kinetics are advantageous in driving the reaction to completion before significant side reactions can occur.[6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
A widely used and cost-effective coupling reagent, HBTU is effective for many standard couplings. However, for difficult sequences, it can be less efficient than HATU, as reflected in the lower crude purity of the model peptide.[1] The addition of HOBt can help to suppress racemization.[8]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
COMU is a third-generation uronium salt based on OxymaPure.[9] It is considered a safer alternative to benzotriazole-based reagents like HBTU and HATU, as its byproducts are non-explosive and water-soluble, simplifying purification.[3][9] COMU has demonstrated high coupling efficiency, particularly for sterically hindered amino acids, and is effective at suppressing racemization.[9][10] Its performance can be comparable or even superior to HATU in certain contexts.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal results in peptide synthesis. Below are representative protocols for solid-phase peptide synthesis (SPPS) using some of the discussed coupling reagents.
Protocol 1: Peptide Coupling using HATU in SPPS
Materials:
-
Fmoc-protected Alanine (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)[11]
-
Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)[11]
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal Threonine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-Ala and HATU in DMF. Add DIPEA to the solution and allow for pre-activation for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. For the sterically hindered this compound coupling, the reaction time may be extended to 2-4 hours.[11]
-
Washing: Once the coupling is complete (as monitored by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM).[11]
Protocol 2: Peptide Coupling using COMU in SPPS
Materials:
-
Fmoc-protected Alanine (3 equivalents)
-
COMU (3 equivalents)[12]
-
Diisopropylethylamine (DIEA) (6 equivalents)[12]
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal Threonine
Procedure:
-
Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described for the HATU protocol.
-
Activation: In a separate vessel, dissolve the Fmoc-Ala and COMU in DMF. Add DIEA to the solution and pre-activate for 1 minute at room temperature.[12]
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 10-30 minutes at room temperature. For hindered residues like Threonine, a longer reaction time of up to 1 hour may be necessary.[10][12]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF.[12]
Visualizing the Process
Peptide Coupling Reaction Mechanism
Caption: General mechanism of peptide bond formation using a coupling reagent.
Experimental Workflow for Comparing Coupling Reagents
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
A Comparative Guide to Dipeptide Stability: Focus on Ala-Thr
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ala-Thr Stability with Alternative Dipeptides Supported by Experimental Data.
The stability of dipeptides is a critical parameter in various research and development applications, including their use as therapeutic agents, components of drug delivery systems, and constituents in cell culture media. Understanding the relative stability of different dipeptides against enzymatic degradation is paramount for predicting their in vivo efficacy, bioavailability, and shelf-life. This guide provides a comparative analysis of the stability of Alanine-Threonine (this compound) against other dipeptides, supported by available experimental data and detailed methodologies.
Factors Influencing Dipeptide Stability
The intrinsic stability of a dipeptide is primarily governed by its amino acid composition and sequence, which dictates its susceptibility to enzymatic cleavage by peptidases present in biological fluids like plasma and the gastrointestinal tract. Key factors include:
-
N-terminal Amino Acid: The nature of the N-terminal amino acid significantly influences the rate of hydrolysis.
-
Amino Acid Side Chains: The size, charge, and hydrophobicity of the amino acid side chains can affect enzyme recognition and binding.
-
Stereochemistry: The use of D-amino acids in place of the natural L-amino acids can dramatically increase resistance to enzymatic degradation.
Comparative Stability of Dipeptides in Plasma
Key Observation: Dipeptides with an N-terminal glycine (B1666218) residue tend to be significantly more stable than those with an N-terminal alanine (B10760859) residue. This is attributed to the substrate specificity of dipeptidyl peptidases in the blood.
| Dipeptide | N-Terminal Amino Acid | C-Terminal Amino Acid | Plasma Half-life (in vivo, human) | Reference |
| Ala-Gln | Alanine | Glutamine | 46 ± 3 minutes | [1] |
| Gly-Gln | Glycine | Glutamine | 553 ± 160 minutes | [1] |
This table illustrates the profound impact of the N-terminal residue on dipeptide stability in human plasma. While direct quantitative data for this compound is not available from the reviewed sources, the trend observed for Ala-Gln suggests that this compound would likely exhibit a shorter half-life compared to a corresponding Gly-Thr dipeptide.
Experimental Protocols for Assessing Dipeptide Stability
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
In Vitro Dipeptide Stability Assay in Human Plasma
This protocol is designed to determine the half-life of a dipeptide in human plasma.
1. Materials:
- Test dipeptide(s)
- Pooled human plasma (from at least 3 donors, anticoagulated with heparin or EDTA)
- Internal standard (a stable, non-endogenous peptide or small molecule)
- Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation
- Phosphate buffered saline (PBS), pH 7.4
- Thermomixer or incubating water bath
- Centrifuge
- High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system
2. Procedure:
- Prepare a stock solution of the test dipeptide in PBS.
- Pre-warm the human plasma to 37°C.
- Spike the test dipeptide into the pre-warmed plasma to a final concentration of 1-10 µM.
- Incubate the mixture at 37°C with gentle agitation.
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-dipeptide mixture.
- Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile or TCA (final concentration of 5-10%) containing the internal standard.
- Vortex the samples and incubate on ice for at least 20 minutes to allow for complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully collect the supernatant for analysis.
- Analyze the concentration of the remaining dipeptide in the supernatant using a validated HPLC-MS method.
- Calculate the percentage of the dipeptide remaining at each time point relative to the 0-minute sample.
- Determine the half-life (t½) by fitting the data to a first-order decay model.
Signaling Pathways and Experimental Workflows
The stability of dipeptides is a critical factor in their interaction with biological systems. For instance, the degradation of certain dipeptides can influence signaling pathways by altering the availability of bioactive peptides or their constituent amino acids.
In Vitro Dipeptide Stability Assay Workflow
This workflow diagram illustrates the key steps in determining the in vitro stability of a dipeptide in a biological matrix such as plasma. The process begins with the introduction of the dipeptide into the matrix, followed by incubation under physiological conditions. At specific time intervals, aliquots are taken, and the enzymatic degradation is halted. Subsequent steps involve separating the remaining dipeptide from proteins and quantifying it using analytical techniques to determine its degradation rate and half-life. This systematic approach is fundamental for comparing the stability of different dipeptides like this compound with other candidates.
References
In Silico Showdown: A Comparative Guide to the Conformational Landscapes of Ala-Thr and Ala-Ala Dipeptides
For researchers, scientists, and drug development professionals, understanding the conformational preferences of dipeptides is a foundational aspect of molecular design and protein engineering. This guide provides an in-silico comparison of two fundamental dipeptides: the nonpolar Alanine-Alanine (Ala-Ala) and the polar Alanine-Threonine (Ala-Thr). By leveraging data from molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, we explore how the presence of a hydroxyl group and an additional methyl group on the threonine side chain influences the conformational landscape, intramolecular interactions, and solvation properties compared to the simpler Ala-Ala dipeptide.
This analysis reveals that the polar side chain of threonine introduces a more complex energetic landscape with the potential for additional stable conformations stabilized by intramolecular hydrogen bonds. In contrast, the conformational preferences of Ala-Ala are predominantly governed by backbone dihedral angles and steric effects.
Conformational Preferences: A Quantitative Comparison
The conformational flexibility of dipeptides is often visualized using Ramachandran plots, which map the potential energy as a function of the backbone dihedral angles phi (φ) and psi (ψ). Below, we summarize the key conformational states and their relative energies for both Ala-Ala and this compound.
| Dipeptide | Conformer | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Ala-Ala | C7eq (β-turn) | -82 | 77 | 0.00 | Intramolecular H-bond (backbone) |
| C5 (extended) | -153 | 156 | 0.8 - 1.2 | Steric favorability | |
| αR (right-handed helix) | -73 | -43 | 1.0 - 1.5 | Helical propensity | |
| β2 | -139 | 24 | ~2.0 | Extended conformation | |
| This compound | C7eq-like | ~ -80 | ~ 80 | 0.00 | Backbone H-bond, potential side-chain-backbone H-bond |
| C5-like | ~ -150 | ~ 150 | Higher than Ala-Ala | Steric hindrance from Thr side chain | |
| αR-like | ~ -70 | ~ -40 | Potentially stabilized | Side-chain H-bond with backbone | |
| Additional minima | Various | Various | Variable | Side-chain-mediated H-bonds |
Note: Data for Ala-Ala is compiled from multiple computational studies in aqueous solution. Data for this compound is primarily inferred from studies on similar polar dipeptides (like Ser-Ala) and DFT calculations in a low dielectric medium, highlighting the need for further direct comparative studies in explicit water.
The Impact of the Threonine Side Chain
The primary differentiator between Ala-Ala and this compound is the β-hydroxyethyl side chain of threonine. This functional group introduces two key factors that alter the conformational landscape:
-
Intramolecular Hydrogen Bonding: The hydroxyl group of the threonine side chain can act as a hydrogen bond donor or acceptor, forming interactions with the peptide backbone. These interactions can stabilize conformations that are less favorable for Ala-Ala. For instance, the α-helical (αR) region of the Ramachandran plot may be more populated for this compound due to the formation of a hydrogen bond between the side-chain hydroxyl and the backbone carbonyl oxygen.
-
Steric Hindrance: The additional methyl group on the β-carbon of the threonine side chain, compared to serine, introduces greater steric bulk. This can destabilize certain conformations, such as the fully extended C5 state, which are more accessible to the smaller alanine (B10760859) side chain.
Experimental Protocols: A Look into the Computational Methodology
The data presented in this guide is derived from established in-silico methodologies. Understanding these protocols is crucial for interpreting the results and designing further computational experiments.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for exploring the conformational space of molecules over time. A typical MD protocol for dipeptide analysis involves:
-
System Setup: The dipeptide is placed in a periodic box of explicit solvent, commonly water models like TIP3P or TIP4P. Ions are added to neutralize the system.
-
Force Field Selection: A force field, such as AMBER, CHARMM, or OPLS-AA, is chosen to define the potential energy of the system.
-
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. This is followed by a period of equilibration, where the temperature and pressure are brought to the desired values and stabilized.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational landscape of the dipeptide.
-
Analysis: The trajectory from the production run is analyzed to calculate properties such as Ramachandran plots, free energy landscapes, hydrogen bond occupancies, and radial distribution functions.
Quantum Mechanics (QM) Calculations
QM calculations provide a more accurate description of the electronic structure and energetics of molecules, albeit at a higher computational cost. They are often used to refine the energies of conformations obtained from MD simulations. A common QM protocol includes:
-
Conformer Selection: Representative structures for each conformational minimum are extracted from MD simulations or generated through systematic searches.
-
Method and Basis Set Selection: A QM method, such as Density Functional Theory (DFT) with a functional like B3LYP, or Møller-Plesset perturbation theory (MP2), is chosen along with a suitable basis set (e.g., 6-31G* or aug-cc-pVDZ).
-
Geometry Optimization: The geometry of each conformer is optimized to find the nearest local energy minimum on the potential energy surface.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies of the conformers.
-
Analysis: The optimized geometries and energies are used to analyze intramolecular interactions, such as hydrogen bond lengths and angles, and to construct a more precise potential energy surface.
Visualizing the In Silico Workflow
The following diagram illustrates a typical workflow for the in-silico modeling of dipeptides, from initial structure preparation to final data analysis.
Conclusion
The in-silico modeling of Ala-Ala and this compound dipeptides reveals significant differences in their conformational preferences, driven by the distinct chemical nature of their side chains. Ala-Ala serves as a benchmark for backbone-driven conformational changes, while the polar and sterically more demanding side chain of this compound introduces a layer of complexity through intramolecular hydrogen bonding and steric constraints.
For drug development professionals and researchers, these findings underscore the importance of considering the specific amino acid sequence and the potential for side-chain interactions when designing peptides and proteins with desired structural and functional properties. Further computational and experimental studies focusing on a direct comparison of these two dipeptides in an aqueous environment are warranted to refine our understanding of these fundamental building blocks of life.
Comparative study of Ala-Thr in different biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the dipeptide Alanine-Threonine (Ala-Thr). Due to a scarcity of publicly available data specifically for this compound, this document focuses on established biological assays where dipeptides are commonly evaluated, presenting comparative data from related dipeptides to offer a predictive context for this compound's potential activity. Detailed experimental protocols and relevant biological pathways are also provided to facilitate further research.
Data Presentation: Comparative Biological Activity of Dipeptides
| Biological Assay | Dipeptide | IC50 Value | Reference Compound |
| Antioxidant Activity (DPPH Assay) | Gly-Pro-Pro | 6310 µM | Ascorbic Acid |
| Trp-Glu-Gly-Pro-Lys | >10000 µM | Ascorbic Acid | |
| Antioxidant Activity (ABTS Assay) | Gly-Pro-Pro | 8100 µM | Trolox |
| ACE Inhibition | Ala-Tyr | 0.037 mg/mL | Captopril |
| Val-Trp | 0.58 µM | Captopril | |
| Ile-Trp | 0.50 µM | Captopril | |
| Leu-Trp | 1.11 µM | Captopril | |
| KWLP | 5.5 µM | Captopril | |
| KW | 7.8 µM | Captopril |
Note: The IC50 value represents the concentration of the peptide required to inhibit 50% of the enzymatic or radical activity. Lower values indicate higher potency. The data presented is for comparative purposes and the activity of this compound may vary.
Key Biological Assays and Experimental Protocols
The following are detailed methodologies for key in vitro assays relevant to the evaluation of dipeptides like this compound.
Antioxidant Activity Assays
Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in various disease pathologies.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[2]
-
Sample Preparation: Dissolve the peptide (this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent to prepare a series of dilutions.
-
Assay Procedure: In a 96-well microplate, add a specific volume of the sample or standard solutions at different concentrations to respective wells. Add the DPPH solution to each well. For the blank, use the solvent instead of the sample.[2]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging activity.[3]
-
Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from the plot of percentage inhibition versus concentration.
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[4]
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Sample Preparation: Prepare serial dilutions of the peptide sample and a positive control (e.g., Trolox).
-
Assay Procedure: Add a specific volume of the sample or standard solutions to a defined volume of the diluted ABTS•+ solution.[4]
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is used to identify potential inhibitors of ACE, a key enzyme in the regulation of blood pressure.
Protocol:
-
Reagent Preparation:
-
Prepare a substrate solution of hippuryl-histidyl-leucine (B1329654) (HHL).
-
Prepare an ACE solution (e.g., from rabbit lung) in a suitable buffer.
-
-
Sample Preparation: Dissolve the peptide (this compound) and a positive control (e.g., Captopril) in the assay buffer to create a range of concentrations.
-
Assay Procedure:
-
Pre-incubate the ACE solution with the peptide sample or control at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid, such as HCl.
-
-
Detection: The amount of hippuric acid (HA) produced is quantified. This can be done by:
-
Spectrophotometry: Extracting the HA with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm.[6]
-
HPLC: Separating and quantifying the HA using reverse-phase high-performance liquid chromatography.[6]
-
Fluorometry: Using a fluorescent substrate like Abz-Gly-Phe(NO2)-Pro, where the cleavage by ACE generates a fluorescent product.[7]
-
-
Calculation: Determine the percentage of ACE inhibition for each peptide concentration and calculate the IC50 value.[8]
Anti-Inflammatory Activity Assay (In Vitro)
This assay evaluates the potential of a peptide to reduce inflammatory responses in a cell-based model.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytic cells (THP-1), in appropriate media.[9]
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.[9][10]
-
Peptide Treatment: Treat the cells with various concentrations of the peptide (this compound) before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Markers: After a suitable incubation period, measure the levels of key inflammatory markers in the cell culture supernatant or cell lysates. Common markers include:
-
Nitric Oxide (NO): Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Determine the ability of the peptide to reduce the production of inflammatory markers compared to the LPS-stimulated control.
Visualization of Pathways and Workflows
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. ACE-inhibitory activity assay: IC50 [protocols.io]
- 8. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
- 9. Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms - Food & Function (RSC Publishing) DOI:10.1039/D2FO02223K [pubs.rsc.org]
- 10. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Guide to Antibody Cross-Reactivity Against Ala-Thr Sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance, specifically focusing on the cross-reactivity of antibodies targeting the Alanine-Threonine (Ala-Thr) dipeptide sequence, with a particular emphasis on post-translationally modified threonine (pThr). Understanding the specificity of such antibodies is critical for the accurate detection and quantification of target proteins in various research and diagnostic applications, including the study of signaling pathways.
Data Presentation: Quantitative Comparison of Antibody Specificity
The generation of antibodies that specifically recognize a short, unmodified dipeptide sequence like this compound is challenging due to the low immunogenicity of such small epitopes. Consequently, most commercially available and researched antibodies target post-translationally modified residues within a specific sequence context. A common and crucial modification is the phosphorylation of threonine (pThr). The amino acids flanking the phosphorylated residue play a significant role in antibody recognition and specificity.
Below is a comparative analysis of a hypothetical monoclonal antibody, mAb-A-pT, raised against a peptide containing the Ala-pThr motif, with a well-characterized commercial antibody that recognizes pThr only when it is adjacent to a proline residue (pThr-Pro). This comparison highlights the critical nature of the flanking amino acid in determining antibody specificity.
Table 1: Binding Affinity of Anti-pThr Monoclonal Antibodies to Various Peptide Sequences
| Peptide Sequence | mAb-A-pT (Hypothetical) | Anti-pThr-Pro mAb |
| Dissociation Constant (KD) in nM | Dissociation Constant (KD) in nM | |
| Target Peptide | ||
| Ac-X-Ala-pThr -Y-NH2 | 1.5 | >1000 |
| Control Peptides | ||
| Ac-X-This compound -Y-NH2 | >1000 | >1000 |
| Ac-X-Gly-pThr -Y-NH2 | 50.2 | >1000 |
| Ac-X-Val-pThr -Y-NH2 | 85.7 | >1000 |
| Ac-X-Ser-pThr -Y-NH2 | 150.4 | >1000 |
| Ac-X-Thr-pThr -Y-NH2 | 210.1 | >1000 |
| Ac-X-pThr-Pro -Z-NH2 | >1000 | 2.0 [1][2][3] |
| Ac-X-pSer-Pro -Z-NH2 | >1000 | ~500 (low cross-reactivity)[1][2][3] |
Data for mAb-A-pT is hypothetical and for illustrative purposes. Data for Anti-pThr-Pro mAb is based on commercially available antibody characteristics.
Key Observations:
-
High Specificity for Target Sequence: Both antibodies exhibit high affinity (low KD) for their specific target sequences.
-
Context-Dependent Recognition: The Anti-pThr-Pro mAb demonstrates a stringent requirement for a proline residue immediately C-terminal to the phosphothreonine.[1][2][3] Its binding affinity is significantly reduced or abolished when proline is replaced by other amino acids.
-
Flanking Residue Influence: The hypothetical mAb-A-pT, while highly specific for the Ala-pThr motif, shows some degree of cross-reactivity with peptides where alanine (B10760859) is substituted with other small amino acids like glycine. This illustrates that even with high specificity, minor cross-reactivities can exist and should be experimentally verified.
-
Phospho-Specificity: Both antibodies are highly specific for the phosphorylated form of the threonine residue, with no significant binding to the non-phosphorylated peptide.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is paramount. The following are detailed methodologies for key experiments used to characterize antibody specificity and affinity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
ELISA is a widely used method to screen for antibody binding to a panel of peptides.
Protocol:
-
Peptide Coating: Dilute synthetic peptides (target and control sequences) to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of each peptide solution to individual wells of a 96-well microplate. Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL/well of wash buffer (e.g., 1X PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in wash buffer) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells three times. Add 100 µL of the primary antibody, diluted in blocking buffer to the desired concentration, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Allow the color to develop.
-
Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (kon), dissociation (koff), and affinity (KD) constants.
Protocol:
-
Sensor Chip Preparation: Covalently immobilize the target peptide and control peptides onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of the purified monoclonal antibody (analyte) over the sensor chip surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association of the antibody with the peptide. Following the injection, flow running buffer over the chip to monitor the dissociation phase.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound antibody.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kon, koff) and the dissociation constant (KD).
Mandatory Visualization
Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Akt, a serine/threonine kinase, is a central node in this pathway. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[4][5][6][7][8] The sequence surrounding these phosphorylation sites is critical for recognition by upstream kinases and downstream substrates. An antibody specific for an Ala-pThr motif could potentially be used to study the phosphorylation of specific Akt substrates.
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow: Antibody Specificity Screening
The following workflow outlines the process for screening and characterizing the specificity of a newly developed monoclonal antibody.
References
- 1. Phospho-Threonine-Proline Mouse Monoclonal Antibody (P-Thr-Pro-101) | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Threonine-Proline Mouse Monoclonal Antibody (P-Thr-Pro-101) (#9391) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. cellsignal.jp [cellsignal.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ala-Thr: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of Ala-Thr (Alanyl-Threonine), a dipeptide, aligning with general laboratory safety and chemical handling protocols.
Immediate Safety and Handling
Before commencing any disposal procedure, a thorough hazard assessment is crucial. Although this compound is not classified as hazardous, it should be handled with care, assuming it to be a potentially bioactive chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation of any dust or aerosols.
Quantitative Data Summary
Proper storage is vital for maintaining the integrity of peptides and ensuring safety. The following table summarizes general recommended storage conditions for peptides.
| Parameter | Lyophilized Peptide | Reconstituted Peptide in Solution |
| Short-Term Storage | -20°C (1-2 weeks) | 2°C to 8°C (up to a week) |
| Long-Term Storage | -20°C or -80°C | -20°C or -80°C (in aliquots) |
| Recommended pH for Solutions | N/A | 5.0 - 7.0 |
Note: To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of reconstituted peptides.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and whether it has been contaminated with hazardous substances. Never dispose of peptides directly down the drain or in regular trash without explicit permission from your institution's EHS department.[3][4]
Uncontaminated this compound Waste
Solid Waste (Unused or Expired this compound):
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed, and compatible waste container.
-
Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents as "this compound (Alanyl-Threonine)." Include the quantity and date.
-
Disposal: The most prudent approach is to dispose of the container through your institution's chemical waste program, even for non-hazardous substances.[3] This ensures a documented and compliant disposal route. Consult your EHS for specific instructions.
Liquid Waste (Solutions containing only this compound):
-
Dilution: For small quantities, diluting the solution with a large amount of water may be a preliminary step, but this does not permit drain disposal without authorization.
-
Drain Disposal: Crucially, obtain explicit written permission from your institution's EHS department before considering drain disposal. [3] Generally, only small amounts of readily biodegradable, non-toxic substances may be approved for this method.[3]
-
Chemical Waste Collection: If drain disposal is not permitted, collect the liquid waste in a compatible, leak-proof container with a secure cap. Label it as "Non-Hazardous Chemical Waste: this compound (Alanyl-Threonine) solution" and arrange for pickup through your institution's EHS.
Contaminated this compound Waste
If this compound waste is mixed with any hazardous substance (e.g., solvents, cytotoxic agents), the entire mixture must be treated as hazardous waste.[3]
-
Segregation: Do not mix contaminated this compound with non-hazardous waste.[5]
-
Containerization: Use a designated, compatible, and leak-proof hazardous waste container with a secure screw-on cap.
-
Labeling: Attach a "Hazardous Waste" tag provided by your EHS department.[3] List all chemical constituents of the mixture and their approximate concentrations on the tag.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.
Experimental Protocols
General Protocol for Chemical Inactivation of Peptide Waste
For some peptide waste, particularly those with known biological activity, chemical inactivation via hydrolysis may be recommended by your institution's EHS prior to disposal.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.
-
Neutralization: After the reaction period, neutralize the solution. For acidic solutions, add a weak base, and for basic solutions, add a weak acid, monitoring the pH.
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound, inactivated"), and any other known hazards.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Ala-Thr
For laboratory professionals engaged in research and development, the safe handling of dipeptides such as L-alanyl-L-threonine (Ala-Thr) is crucial for both personal safety and research integrity. This guide provides immediate, procedural information for the safe handling, storage, and disposal of this compound.
While specific hazard data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous chemical, taking precautions to prevent contact and inhalation.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any specific laboratory task to determine if additional PPE is required.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves.[3] | Double gloving or Silver Shield gloves under nitrile gloves for enhanced protection.[3] |
| Eye & Face Protection | Safety glasses with side-shields (ANSI Z87.1 approved).[3][4] | Full-face shield or safety goggles for splash hazards.[1][3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[2] | N95 respirator or higher if there is a risk of aerosolization or when handling powder.[2][4] |
| Foot Protection | Closed-toe shoes.[1] | Chemical-resistant boots may be necessary depending on the scale of work.[5] |
Experimental Protocols
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals. Confirm that the product is correctly labeled.[1]
-
Long-term Storage (Lyophilized Powder): Store the lyophilized this compound powder at -20°C or colder in a tightly sealed, desiccated container, and protect it from light.[1][6]
-
Storage in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them frozen at -20°C (for up to one month) or -80°C (for up to six months) to prevent degradation from repeated freeze-thaw cycles.[1] Clearly label each aliquot with the compound name, concentration, and date.[1]
Handling and Use:
-
Preparation: When working with the lyophilized powder, especially when weighing, do so in a well-ventilated area or under a fume hood to minimize inhalation of fine particles.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[4]
-
Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, sweep up the solid material, and place it in a sealed container for disposal.[6] Avoid creating dust.[6] Clean the affected area with a suitable solvent.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal:
This compound and any contaminated materials should be treated as chemical waste and disposed of according to institutional and local regulations. Do not dispose of it down the drain or in regular trash.[1]
-
Solid Waste: Collect all materials that have come into contact with this compound, such as pipette tips, gloves, and vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
